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6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one Documentation Hub

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  • Product: 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one
  • CAS: 746671-60-3

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold

An In-Depth Technical Guide to the Chemical Properties of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one For Researchers, Scientists, and Drug Development Professionals The pyrido[2,3-d]pyrimidine ring system represents a clas...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine ring system represents a class of "privileged" heterocyclic scaffolds in medicinal chemistry.[1] Its structural resemblance to purine nucleobases allows molecules derived from this core to interact with a wide array of biological targets, particularly protein kinases. This has led to the development of numerous therapeutics, including the notable cyclin-dependent kinase (CDK) inhibitor Palbociclib, used in the treatment of breast cancer.[1] Within this important class of compounds, 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one serves as a crucial and versatile intermediate. Its strategic placement of a reactive chlorine atom and a modifiable lactam function provides a powerful platform for the synthesis of diverse compound libraries, making a thorough understanding of its chemical properties essential for drug discovery and development.

Core Chemical and Physical Properties

6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one is a foundational building block whose fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 746671-60-3[2]
Molecular Formula C₇H₄ClN₃O[2]
Molecular Weight 181.58 g/mol [2]
Physical Form Brown Solid[2]
IUPAC Name 6-chloro-3H-pyrido[2,3-d]pyrimidin-4-one
InChI Key UPUQNULGZXDJRJ-UHFFFAOYSA-N[2]

Synthesis and Mechanistic Rationale

Step 1: Pyrimidinone Ring Formation

The initial step involves the condensation of 2-amino-6-hydroxynicotinic acid with formamide. This reaction constructs the pyrimidinone ring fused to the pyridine core.

  • Mechanism: The reaction proceeds via an initial acylation of the amino group by formamide, followed by an intramolecular cyclization through nucleophilic attack of the nitrogen onto the carboxylic acid, and subsequent dehydration to form the bicyclic aromatic system, yielding 6-hydroxy-3H-pyrido[2,3-d]pyrimidin-4-one.

Step 2: Chlorination of the Pyridone Ring

The critical chlorine atom is introduced by converting the hydroxyl group at the C6 position into a chloride. This is a standard transformation for heteroaromatic hydroxyl compounds.

  • Mechanism: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are employed.[3] The hydroxyl group (in its tautomeric keto form) attacks the electrophilic phosphorus or sulfur center. Subsequent elimination steps, often facilitated by a base or high temperatures, replace the hydroxyl group with a chlorine atom, yielding the target compound.

Experimental Protocol (Illustrative)

The following protocol is an illustrative procedure based on common methodologies for this class of compounds.[3][4]

  • Ring Formation: A mixture of 2-amino-6-hydroxynicotinic acid (1.0 eq) and formamide (10-15 eq) is heated to 160-180 °C for 4-6 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed with water, and dried to yield 6-hydroxy-3H-pyrido[2,3-d]pyrimidin-4-one.

  • Chlorination: The dried 6-hydroxy-3H-pyrido[2,3-d]pyrimidin-4-one (1.0 eq) is suspended in phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) may be added. The mixture is heated to reflux (approx. 110 °C) for 8-12 hours.

  • Work-up and Purification: After cooling, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice. The resulting aqueous solution is neutralized with a base (e.g., NaHCO₃ or NH₄OH) until a precipitate forms. The solid is collected by filtration, washed thoroughly with water, and dried. Purification is typically achieved by column chromatography (SiO₂) or recrystallization to afford pure 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one.[5]

Synthesis_Workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Chlorination A 2-Amino-6-hydroxynicotinic Acid C 6-Hydroxy-3H-pyrido[2,3-d]pyrimidin-4-one A->C Heat (160-180°C) B Formamide B->C Heat (160-180°C) E 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one C->E Reflux D POCl3 D->E

Caption: Synthetic workflow for 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one.

Chemical Reactivity and Role in Synthesis

The synthetic utility of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one stems from the reactivity of the C6-chloro group. The pyridine ring is an electron-deficient system, which makes the carbon atom attached to the chlorine susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SₙAr)

The primary reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SₙAr).[6][7] The electron-withdrawing nature of the fused pyrimidinone ring and the pyridine nitrogen atom activates the C6 position for substitution.[8] This allows for the facile displacement of the chloride ion by a variety of nucleophiles, including amines, alcohols, and thiols.

  • Mechanism: The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the electrophilic carbon at C6, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge in this intermediate is delocalized, including onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization.[9] Aromaticity is then restored by the elimination of the chloride leaving group.

This reactivity is the cornerstone of its use in drug development, enabling the introduction of various side chains and functional groups to explore the structure-activity relationship (SAR) of potential drug candidates.[10][11]

Caption: Key reactive sites and derivatization pathways.

Spectroscopic and Analytical Characterization

While specific, published spectra for this compound are scarce, its structure allows for the confident prediction of key analytical signatures based on data from closely related analogues.[4][12]

TechniqueExpected SignatureRationale
¹H NMR δ 11.0-13.0 ppm (broad singlet, 1H)Acidic N-H proton of the lactam.[4]
δ 8.5-9.0 ppm (doublet, 1H)Aromatic proton at C2.
δ 7.5-8.5 ppm (singlet or doublet, 2H)Aromatic protons on the pyridine ring (C5, C7).
¹³C NMR δ 160-170 ppmCarbonyl carbon (C4) of the lactam.[4]
δ 110-160 ppmMultiple signals corresponding to the aromatic carbons of the fused ring system. The carbon attached to chlorine (C6) will be distinct.
FT-IR ~3200 cm⁻¹ (broad)N-H stretching vibration of the lactam.
~1680 cm⁻¹ (strong)C=O stretching vibration of the lactam carbonyl.
~1600, ~1550 cm⁻¹C=C and C=N stretching vibrations of the aromatic rings.
Mass Spec (ESI+) m/z ≈ 182.0 [M+H]⁺Expected mass for the protonated molecule, showing the characteristic isotopic pattern for one chlorine atom (~3:1 ratio for [M+H]⁺ and [M+2+H]⁺).

Applications in Drug Discovery and Development

6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one is not an end-product therapeutic but a high-value starting material for building more complex, biologically active molecules. Its primary application lies in the synthesis of kinase inhibitors for oncology.

  • EGFR Inhibitors: The pyrido[2,3-d]pyrimidin-4(3H)-one core is utilized in the design of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutants like EGFRT790M that confer resistance to first-generation therapies.[10] The C6 position is a key attachment point for side chains that occupy the ATP-binding pocket of the kinase.

  • PIM-1 Kinase Inhibitors: Derivatives have shown potent inhibitory activity against PIM-1 kinase, a target implicated in various cancers.[11] The ability to easily introduce diverse substituents at the C6 position via SₙAr is critical for optimizing potency and selectivity.

  • Scaffold for Library Synthesis: The reliable reactivity of the C6-chloro group makes this compound an ideal starting point for parallel synthesis and the creation of focused compound libraries aimed at discovering novel inhibitors for a wide range of protein kinases and other enzyme targets.

Applications_Workflow cluster_targets Therapeutic Targets Start 6-Chloro-3H-pyrido [2,3-d]pyrimidin-4-one EGFR EGFR Inhibitors (Lung Cancer) Start->EGFR SₙAr with Anilines PIM1 PIM-1 Inhibitors (Prostate/Breast Cancer) Start->PIM1 SₙAr with Various Amines Other Other Kinases (Drug Discovery Libraries) Start->Other Diverse Nucleophiles

Caption: Role as a key intermediate in drug discovery.

Safety and Handling

Specific GHS and toxicity data for 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one are not extensively published. However, based on the known hazards of structurally related chlorinated pyrimidines, appropriate precautions are necessary.[13][14]

  • Potential Hazards (by analogy):

    • H302: Harmful if swallowed.[13]

    • H315: Causes skin irritation.[13]

    • H319: Causes serious eye irritation.[13]

    • H335: May cause respiratory irritation.[13]

  • Handling Recommendations:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2008-2027. Available at: [Link]

  • Hu, Z., Zou, F., Zhao, F., et al. (2024). Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRAS G12D-mutant cancer. Frontiers in Pharmacology, 15, 1369558. Available at: [Link]

  • Couto, I., Cubedo, E., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4165. Available at: [Link]

  • Nafie, M. S., El-Sayed, M., & Abd El-Sattar, N. E. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(20), 14073-14088. Available at: [Link]

  • PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Retrieved from [Link]

  • Naidu, S., et al. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. Molecules, 28(11), 4381. Available at: [Link]

  • Al-Masoudi, W. A. (2015). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE. Basrah Journal of Veterinary Research, 14(1). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of the 4-chloro substituted pyrido[2,3-d]pyrimidin-7(8H)-one... Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2008-2027. Available at: [Link]

  • Grienke, U., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molecules, 26(2), 473. Available at: [Link]

  • Organic Chemistry Lectures. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]

  • Couto, I., Cubedo, E., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4165. Available at: [Link]

  • Osyanin, V. A., & Rakitin, O. A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(2), M1223. Available at: [Link]

  • Nafie, M. S., El-Sayed, M., & Abd El-Sattar, N. E. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(20), 14073-14088. Available at: [Link]

  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Retrieved from [Link]

  • Organic Chemistry Lectures. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]

  • YouTube. (2017). Nucleophilic substitution of pyridine. Retrieved from [Link]

  • YouTube. (2017). Nucleophilic substitution of pyridine. Retrieved from [Link]

  • Grienke, U., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molecules, 26(2), 473. Available at: [Link]

  • YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one: A Key Intermediate in Medicinal Chemistry

This technical guide provides a comprehensive overview of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. Its structural motif is a cornerstone in the synthesis of a multitude of biologically active molecules, particularly in the realm of oncology. This document will delve into its fundamental properties, synthesis, characterization, and its pivotal role as a building block in the creation of targeted therapeutics.

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its ability to interact with various biological targets.[1] This structural framework is analogous to purine, a key component of nucleic acids, which allows it to function as a versatile pharmacophore in the design of enzyme inhibitors. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.

6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one, in particular, serves as a crucial intermediate in the synthesis of potent kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The chloro-substituent at the 6-position provides a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships and the optimization of drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₄ClN₃O[2][3]
Molecular Weight 181.58 g/mol [2][3]
CAS Number 746671-60-3[2][3]
Appearance Brown Solid[2]
Purity Typically ≥95%[2]
InChI Key UPUQNULGZXDJRJ-UHFFFAOYSA-N[2]

Synthesis and Characterization

The synthesis of the pyrido[2,3-d]pyrimidine scaffold can be achieved through various synthetic routes, often involving the construction of the pyrimidine or pyridine ring onto a pre-existing heterocyclic core.[4] A common strategy for the synthesis of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one involves the cyclization of a suitably substituted aminopyridine precursor.

General Synthetic Approach

The general workflow for such a synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification 2_amino_5_chloropyridine_3_carbonitrile 2-Amino-5-chloropyridine-3-carbonitrile Cyclization Cyclization 2_amino_5_chloropyridine_3_carbonitrile->Cyclization Formic_acid Formic Acid / Derivative Formic_acid->Cyclization Target_Compound 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one Cyclization->Target_Compound Purification_Step Purification (e.g., Recrystallization, Chromatography) Target_Compound->Purification_Step

Caption: General synthetic workflow for 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established chemical principles for similar transformations. This protocol should be considered illustrative and requires optimization and validation in a laboratory setting.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-chloropyridine-3-carbonitrile (1 equivalent) and an excess of formic acid (or a suitable equivalent like triethyl orthoformate with an acid catalyst).

  • Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the excess formic acid is removed under reduced pressure. The resulting residue is then neutralized with a suitable base (e.g., saturated sodium bicarbonate solution), and the crude product is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to afford the pure 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one.[5]

Characterization

The structural confirmation of the synthesized 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one would be achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrimidine rings. The chemical shifts and coupling patterns would be characteristic of the fused ring system.

    • ¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule, including the carbonyl carbon of the pyrimidinone ring.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The isotopic pattern of the molecular ion peak, showing a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, would confirm the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H and C=O stretching vibrations of the pyrimidinone ring, as well as vibrations associated with the aromatic rings.

Applications in Drug Discovery and Development

The primary value of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one lies in its role as a versatile intermediate for the synthesis of potent kinase inhibitors. The pyrido[2,3-d]pyrimidine scaffold is a key component of several approved and investigational drugs targeting various kinases implicated in cancer.

Kinase Inhibitors in Oncology

Kinase inhibitors have revolutionized cancer therapy by targeting the specific molecular drivers of tumor growth and survival. The pyrido[2,3-d]pyrimidine core is frequently employed in the design of inhibitors for a range of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common in non-small cell lung cancer (NSCLC). Pyrido[2,3-d]pyrimidine derivatives have been extensively investigated as inhibitors of both wild-type and mutant forms of EGFR.[6][7]

  • Pim Kinases (PIM-1, -2, -3): These serine/threonine kinases are overexpressed in various hematological and solid tumors, and their inhibition is a promising therapeutic strategy.[8]

  • Other Kinases: The versatility of the scaffold allows for its adaptation to target other kinases, such as Src family kinases and cyclin-dependent kinases (CDKs).[9]

Mechanism of Action as a Kinase Inhibitor Precursor

6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one serves as a foundational scaffold onto which various substituents can be introduced to achieve high affinity and selectivity for the target kinase. The general mechanism of action for kinase inhibitors derived from this scaffold involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade that promotes cancer cell proliferation and survival.

The following diagram illustrates a simplified signaling pathway that can be targeted by inhibitors derived from this core structure:

Kinase_Inhibition_Pathway cluster_pathway Cellular Signaling Pathway cluster_inhibitor Inhibitor Action Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Kinase Binds to Downstream_Signaling Downstream Signaling (e.g., RAS/RAF/MEK/ERK) Receptor_Kinase->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Promotes Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->Receptor_Kinase Inhibits ATP Binding

Caption: Simplified kinase signaling pathway and the point of intervention for derived inhibitors.

Conclusion

6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one is a molecule of considerable importance in the field of medicinal chemistry. Its robust and versatile scaffold provides a foundation for the synthesis of a wide array of potent and selective kinase inhibitors. The continued exploration of derivatives based on this core structure holds significant promise for the development of novel therapeutics to address unmet medical needs, particularly in the treatment of cancer. This guide has provided a technical overview of its properties, synthesis, and applications, underscoring its value to the scientific community engaged in drug discovery and development.

References

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. National Center for Biotechnology Information. [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors. National Center for Biotechnology Information. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Center for Biotechnology Information. [Link]

  • Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. Royal Society of Chemistry. [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. [Link]

  • Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRAS G12D-mutant cancer. Frontiers. [Link]

  • Synthesis of Pyrido and Pyrazinodithienodipyrimidine-4,8(3H,9H)-dione Derivatives by the Aza-Wittig Methodology. ResearchGate. [Link]

  • S1 Copies of by 1H and 13C NMR spectra. The Royal Society of Chemistry. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Center for Biotechnology Information. [Link]

  • A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. PubMed Central. [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]

  • 6-Chloro-3-methyl-2,4(1H,3H)-pyrimidinedione. CAS Common Chemistry. [Link]

  • Supporting Information. Wiley-VCH. [Link]

  • Supporting Information. MDPI. [Link]

  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. MDPI. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Center for Biotechnology Information. [Link]

  • Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. SFA ScholarWorks. [Link]

  • Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs. PubMed. [Link]

  • 13C NMR Spectroscopy. ChemConnections. [Link]

Sources

Foundational

The Analytical Scientist's Guide to 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one: A Comprehensive Elucidation of its Structure

This in-depth technical guide is designed for researchers, medicinal chemists, and professionals in drug development who are engaged with the synthesis and characterization of novel heterocyclic compounds. Herein, we pro...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is designed for researchers, medicinal chemists, and professionals in drug development who are engaged with the synthesis and characterization of novel heterocyclic compounds. Herein, we provide a comprehensive exploration of the structural elucidation of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one, a key intermediate in the synthesis of various biologically active molecules. This guide will delve into the rationale behind the analytical techniques employed, offering a practical framework for the unambiguous determination of its chemical structure.

The pyrido[2,3-d]pyrimidine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of compounds with demonstrated therapeutic potential, including anticancer and antimicrobial agents.[1][2][3][4] The precise characterization of intermediates like 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one is a critical step in the development of new chemical entities, ensuring the integrity and reproducibility of subsequent synthetic transformations and biological evaluations.

Chemical Identity and Physicochemical Properties

PropertyValueSource
Chemical Name 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one
CAS Number 746671-60-3[5]
Molecular Formula C₇H₄ClN₃O[5]
Molecular Weight 181.58 g/mol
InChI 1S/C7H4ClN3O/c8-4-1-5-6(9-2-4)10-3-11-7(5)12/h1-3H,(H,9,10,11,12)

Synthesis and Rationale

The synthesis of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one typically involves the cyclization of a suitably substituted aminopyridine precursor. A common synthetic route involves the reaction of 2,6-diaminopyridine with a reagent that provides the C2 and C4 atoms of the pyrimidine ring, followed by chlorination. The choice of reagents and reaction conditions is critical to control regioselectivity and maximize yield. The presence of the chloro group at the 6-position is often introduced to serve as a handle for further functionalization through nucleophilic substitution reactions, a key strategy in the generation of chemical libraries for drug discovery.[6]

Structural Elucidation: A Multi-faceted Approach

The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, we can piece together the molecular framework.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one is expected to be relatively simple, reflecting the small number of protons in the molecule. Based on the analysis of closely related structures, such as 6-bromo- and other substituted pyrido[2,3-d]pyrimidines, we can predict the following key features:[7]

  • Aromatic Protons: Two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) are expected for the protons on the pyridine ring. The proton at the C7 position is expected to be a singlet, while the proton at the C5 position will also likely appear as a singlet due to the absence of adjacent protons. The electron-withdrawing effect of the chlorine atom at C6 and the fused pyrimidinone ring will influence the precise chemical shifts of these protons.

  • Amide/Amine Proton: A broad singlet, typically in the downfield region (δ 10.0-13.0 ppm), is anticipated for the N-H proton of the pyrimidinone ring. This proton is often exchangeable with deuterium, a characteristic that can be confirmed by a D₂O exchange experiment.

  • C2-H Proton: A singlet corresponding to the proton at the C2 position of the pyrimidine ring is also expected, likely appearing in the aromatic region.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon atoms and their electronic environments. For 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one, we anticipate seven distinct carbon signals.

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 160-170 ppm, is characteristic of the C4 carbonyl carbon.[5]

  • Aromatic and Heteroaromatic Carbons: Several signals in the range of δ 110-160 ppm will correspond to the carbons of the pyridine and pyrimidine rings. The carbon atom attached to the chlorine (C6) will be directly observable, and its chemical shift will be influenced by the halogen's electronegativity. The quaternary carbons (C4a and C8a) will also be present in this region. The specific chemical shifts can be assigned with the aid of two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate proton and carbon signals.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra, including COSY (Correlation Spectroscopy), HSQC, and HMBC.

  • D₂O Exchange: To confirm the N-H proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The N-H signal should disappear or significantly diminish.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, further corroborating the proposed structure.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (181.58 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern will be observed. The M⁺ peak will be accompanied by an (M+2)⁺ peak with an intensity of approximately one-third of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

  • Fragmentation Pattern: The fragmentation of the pyrido[2,3-d]pyrimidine core is expected to involve characteristic losses of small molecules such as CO, HCN, and Cl. Analysis of these fragment ions can provide further structural confirmation.[8]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended for obtaining the exact mass and confirming the elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.

Expected IR Absorption Bands:

  • N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is indicative of the N-H stretching vibration of the amide group in the pyrimidinone ring.

  • C=O Stretch: A strong, sharp absorption band around 1650-1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the amide.[5]

  • C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region are expected for the C=N and C=C stretching vibrations within the aromatic and heteroaromatic rings.

  • C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for solids), or in a suitable solvent in a liquid cell.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Integrated Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (LRMS, HRMS) purification->ms ir Infrared Spectroscopy (FTIR) purification->ir interpretation Combined Spectral Data Analysis nmr->interpretation ms->interpretation ir->interpretation structure_confirmation Structure Confirmation of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one interpretation->structure_confirmation

Caption: Workflow for the structural elucidation of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one.

Conclusion

The structural elucidation of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one is a clear demonstration of the power of modern analytical techniques. Through the careful and integrated interpretation of NMR, MS, and IR data, an unambiguous assignment of its chemical structure can be achieved. This guide provides a robust framework for researchers and scientists, emphasizing the importance of a multi-technique approach to ensure the structural integrity of key synthetic intermediates in the pursuit of novel therapeutics. The principles and methodologies outlined herein are broadly applicable to the characterization of a wide range of heterocyclic compounds.

References

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC - NIH. Available at: [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). NIH. Available at: [Link]

  • SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. HETEROCYCLES, Vol. 91, No. 6, 2015. Available at: [Link]

  • One-pot synthesis of pyrido[2,3-d]pyrimidine derivatives (4a-n) in the presence of[g-Fe 2 O 3 @HAp-SO 3 H] as nanocatalyst at 60 8C, under solvent-free condition. ResearchGate. Available at: [Link]

  • 1H and 13C NMR assignments of four series bioactive pyrido[4,3-d]pyrimidine derivatives. Wiley Online Library. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC - NIH. Available at: [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. NIH. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. Available at: [Link]

  • Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea. Taylor & Francis Online. Available at: [Link]

  • Pyrido(2,3-d)pyrimidine | C7H5N3 | CID 582898. PubChem. Available at: [Link]

  • An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Royal Society of Chemistry. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. Available at: [Link]

  • (PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Repositório Científico da Universidade de Aveiro. Available at: [Link]

  • Structures of some pyrido[2,3-d]pyrimidine derivatives with biological.... ResearchGate. Available at: [Link]

  • pyrido[2,3-d]pyrimidine derivatives: synthesis and in vitro study of their activity against platelet aggregation. PubMed. Available at: [Link]

  • STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh. Available at: [Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. PubMed. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one

Introduction: The Structural Significance of a Privileged Scaffold The pyrido[2,3-d]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry and drug development.[1] This heterocyclic system is a foun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of a Privileged Scaffold

The pyrido[2,3-d]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry and drug development.[1] This heterocyclic system is a foundational component in a multitude of compounds investigated for their therapeutic potential, including roles as kinase inhibitors and anti-cancer agents.[2][3][4] The biological activity of these molecules is intrinsically linked to their precise three-dimensional structure and substituent patterns. Consequently, unambiguous structural elucidation is a critical step in the synthesis and development workflow.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful and routine technique for this purpose. This guide provides an in-depth technical analysis of the ¹H NMR spectrum of a key intermediate, 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one. We will dissect the theoretical underpinnings of its spectral features, present a field-proven protocol for data acquisition, and offer a detailed interpretation of the resulting spectrum. This document is intended for researchers, chemists, and drug development professionals who rely on robust analytical techniques for structural verification.

Core Principles: Predicting the ¹H NMR Spectrum

To interpret an NMR spectrum effectively, one must first predict the expected signals based on the molecule's electronic environment. The structure of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one contains four distinct protons, each with a unique chemical signature.

Figure 1: Structure of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one with key protons highlighted.

  • H2 (Pyrimidine Proton): This proton is situated on the pyrimidine ring, flanked by two nitrogen atoms (N1 and N3). Its position alpha to N1 and adjacent to the C4=O group results in significant deshielding. Lacking any adjacent protons for spin-spin coupling, H2 is expected to appear as a sharp singlet in the downfield region of the spectrum.

  • H5 and H7 (Pyridine Protons): These two protons reside on the pyridine portion of the scaffold. They are ortho to each other, forming a classic AX spin system. This will manifest as two distinct doublets .

    • H5: This proton is subject to the electron-withdrawing effect of the fused pyrimidine ring, placing it in a more electron-poor environment than H7. Therefore, H5 is predicted to resonate at a lower field (higher ppm) than H7.

    • H7: This proton is further from the pyrimidine ring and will appear at a relatively higher field (lower ppm) compared to H5.

    • Coupling: The interaction between H5 and H7 will produce a characteristic ortho coupling constant (³JHH) of approximately 8-9 Hz.

  • N3-H (Amide Proton): This proton is attached to a nitrogen atom within the pyrimidinone ring, giving it an amide-like character. Such protons are known to have highly variable chemical shifts that are sensitive to solvent, concentration, and temperature. It is expected to appear as a broad singlet due to quadrupolar coupling with the nitrogen atom and potential chemical exchange. In a polar aprotic solvent like DMSO-d₆, this proton is readily observable and typically appears far downfield, often above 11 ppm.[2][5]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines a robust methodology for acquiring a high-quality ¹H NMR spectrum, designed to ensure accurate chemical shift and coupling constant determination. The choice of solvent and acquisition parameters is critical for resolving all key signals, including the exchangeable N-H proton.

1. Sample Preparation:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively solubilizes the compound, while its ability to form hydrogen bonds with the N-H proton slows down chemical exchange, resulting in a more distinct and observable signal.[6][7] The residual solvent peak of DMSO-d₆ at ~2.50 ppm serves as a convenient secondary reference.

  • Analyte Concentration: Dissolve approximately 5-10 mg of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one in 0.6-0.7 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the primary internal reference standard (δ = 0.00 ppm).

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.

2. NMR Instrument Parameters (Based on a 400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.

  • Spectral Width (SW): Set to 16 ppm (from -2 to 14 ppm) to ensure all signals, including the downfield N-H proton, are captured.

  • Number of Scans (NS): 16 to 64 scans are typically adequate to achieve an excellent signal-to-noise ratio.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of all protons, ensuring accurate signal integration.

  • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure high resolution and sharp peaks.

  • Temperature: Maintain a constant probe temperature, typically 298 K (25 °C).

Figure 2: Standard workflow for the acquisition and processing of the ¹H NMR spectrum.

Data Interpretation and Structural Assignment

A representative ¹H NMR spectrum of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one in DMSO-d₆ would exhibit the signals detailed below. The chemical shifts are based on established data for pyridopyrimidine and related heterocyclic systems.[7][8]

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H7~ 7.8 - 8.0Doublet (d)~ 8.5 Hz1H
H5~ 8.6 - 8.8Doublet (d)~ 8.5 Hz1H
H2~ 8.9 - 9.1Singlet (s)N/A1H
N3-H> 12.0Broad Singlet (br s)N/A1H

Analysis Narrative:

  • The N3-H Proton: The most downfield signal, appearing as a broad singlet above δ 12.0 ppm, is unequivocally assigned to the exchangeable amide proton, N3-H. A simple D₂O exchange experiment would confirm this assignment, as the signal would disappear upon addition of a drop of D₂O.

  • The H2 Singlet: A sharp singlet integrating to one proton is expected between δ 8.9 and 9.1 ppm. This signal corresponds to H2, which has no neighboring protons to couple with. Its downfield position is consistent with its location on the electron-deficient pyrimidine ring.

  • The H5/H7 Spin System: Two doublets are observed in the aromatic region, each integrating to one proton.

    • The doublet at the lower field, between δ 8.6 and 8.8 ppm, is assigned to H5. Its deshielded nature is a direct consequence of its proximity to the fused, electron-withdrawing pyrimidinone ring system.

    • The corresponding doublet at the higher field, between δ 7.8 and 8.0 ppm, is assigned to H7.

    • Crucially, both doublets will exhibit the same coupling constant, a ³J value of approximately 8.5 Hz, confirming their ortho relationship on the pyridine ring.

For definitive confirmation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) would show a cross-peak between the signals for H5 and H7, validating their coupling relationship.

Conclusion

The ¹H NMR spectrum of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one provides a clear and diagnostic fingerprint for its chemical structure. The four distinct proton signals—a broad singlet for the N-H, a sharp singlet for H2, and a pair of ortho-coupled doublets for H5 and H7—are all readily assigned based on fundamental principles of chemical shift and spin-spin coupling. By employing a robust experimental protocol, particularly with the use of DMSO-d₆, researchers can reliably obtain high-quality spectra for unambiguous structural verification, a cornerstone of synthetic chemistry and drug discovery.

References

  • MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1H NMR spectra (DMSO-d6) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Research. (n.d.). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the 4-chloro substituted pyrido[2,3-d]pyrimidin-7(8H)-one (33) from the chloro substituted pyrimidine aldehyde (30). ResearchGate. Retrieved from [Link]

  • Journal of Organic Chemistry & Pharmaceutical Process. (n.d.). Synthesis of spiro pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-alumina catalyst. JOCPR. Retrieved from [Link]

  • Frontiers in Oncology. (2023). Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRAS G12D-mutant cancer. Frontiers. Retrieved from [Link]

  • ACS Publications. (2023). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors and pro-apoptotic agents. RSC Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. Retrieved from [Link]

  • Abraham, R. J., et al. (2010). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the ¹³C NMR Analysis of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one, a heterocyclic compound of significant interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrido[2,3-d]pyrimidine scaffold is a core component of various biologically active molecules, including kinase inhibitors and anticancer agents.[1][2][3][4] A thorough understanding of its spectroscopic properties, particularly its ¹³C NMR spectrum, is paramount for unequivocal structure elucidation, purity assessment, and monitoring chemical transformations.

This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire, interpret, and leverage ¹³C NMR data for this important class of molecules.

The Strategic Importance of ¹³C NMR in Heterocyclic Drug Scaffolds

In the realm of pharmaceutical sciences, the structural integrity of a molecule is non-negotiable. For complex heterocyclic systems like 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one, ¹³C NMR spectroscopy serves as a definitive tool for constitutional analysis. Unlike proton (¹H) NMR, which can be complicated by overlapping signals and complex coupling patterns, ¹³C NMR provides a direct window into the carbon framework of the molecule. Each unique carbon atom in a distinct electronic environment typically yields a discrete signal, making it a powerful technique for fingerprinting the molecular structure.

The chemical shift of each carbon is exquisitely sensitive to its local electronic environment, influenced by factors such as hybridization, electronegativity of neighboring atoms, and resonance effects. This sensitivity allows for the precise assignment of each carbon atom within the pyridopyrimidine core, providing invaluable information for synthetic chemists and structural biologists.

Theoretical Framework: Understanding the ¹³C NMR Spectrum of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one

The structure of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one comprises a fused pyridine and pyrimidine ring system. The interpretation of its ¹³C NMR spectrum is governed by established principles of chemical shift theory for aromatic and heteroaromatic compounds.

Molecular Structure and Carbon Numbering

To facilitate a clear discussion, the standardized numbering system for the pyrido[2,3-d]pyrimidine core is employed.

Figure 1: Structure and Numbering of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one cluster_0 N1 N C2 C 2 N1->C2 N3 N C2->N3 H2 H C2->H2 C4 C 4 N3->C4 H3 H N3->H3 C4a C 4a C4->C4a O4 O C4->O4 C5 C 5 C4a->C5 C6 C 6 C5->C6 H5 H C5->H5 C7 C 7 C6->C7 Cl6 Cl C6->Cl6 N8 N C7->N8 H7 H C7->H7 C8a C 8a N8->C8a C8a->N1 C8a->C4a

Predicted Chemical Shift Ranges:

The ¹³C chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).[5] The expected chemical shift regions for the carbons in 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one are as follows:

  • Carbonyl Carbon (C4): This carbon is expected to resonate significantly downfield, typically in the range of 160-180 ppm, due to the strong deshielding effect of the double-bonded oxygen atom. In similar pyridopyrimidinone structures, carbonyl carbons have been observed around δ 161-170 ppm.[1]

  • Aromatic and Heteroaromatic Carbons (C2, C4a, C5, C6, C7, C8a): These carbons will appear in the aromatic region, generally between 110-160 ppm.[5] Their precise chemical shifts are influenced by the nitrogen atoms and the chlorine substituent.

    • Carbons adjacent to nitrogen (C2, C7, C8a): These carbons are generally deshielded by the electronegative nitrogen atoms, causing them to appear at the lower end of the aromatic region. For instance, in pyridine, the C2 and C6 carbons are found around 150 ppm.[6][7]

    • Carbon bearing the chlorine atom (C6): The electronegative chlorine atom will cause a downfield shift for C6.

    • Quaternary Carbons (C4a, C8a): These carbons, lacking directly attached protons, often exhibit weaker signals in proton-decoupled ¹³C NMR spectra due to the absence of the Nuclear Overhauser Effect (NOE) enhancement.[5]

Experimental Protocol for High-Fidelity ¹³C NMR Data Acquisition

The acquisition of a high-quality ¹³C NMR spectrum is foundational to accurate analysis. The following protocol is a self-validating system designed to yield reliable and reproducible results.

Workflow for ¹³C NMR Analysis

Figure 2: Experimental Workflow cluster_workflow prep 1. Sample Preparation params 2. Instrument Parameters prep->params acq 3. Data Acquisition params->acq proc 4. Data Processing acq->proc interp 5. Spectral Interpretation proc->interp

1. Sample Preparation:

  • Solvent Selection: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended for 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one due to its excellent solubilizing power for polar heterocyclic compounds. It also has a well-characterized solvent signal (δ ≈ 39.52 ppm) that can be used as a secondary chemical shift reference.

  • Concentration: A sample concentration of 10-20 mg in 0.6-0.7 mL of DMSO-d₆ is generally sufficient for obtaining a good signal-to-noise ratio within a reasonable acquisition time on modern NMR spectrometers.

  • Sample Purity: Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening and degradation of spectral quality.

2. NMR Instrument Parameters:

The following parameters are recommended for a 400 MHz NMR spectrometer, and can be adapted for other field strengths.[2][3][8]

ParameterRecommended ValueRationale
Spectrometer Frequency100 MHz for ¹³CStandard for a 400 MHz ¹H instrument.
Pulse Programzgpg30 or similarStandard proton-decoupled pulse sequence with a 30° flip angle to allow for faster repetition rates.
Acquisition Time (AQ)1.0 - 2.0 sBalances resolution and signal-to-noise.
Relaxation Delay (D1)2.0 - 5.0 sAllows for adequate T₁ relaxation, especially for quaternary carbons, ensuring more quantitative signal intensities.
Number of Scans (NS)1024 - 4096 (or more)The low natural abundance of ¹³C necessitates a larger number of scans to achieve a good signal-to-noise ratio.
Spectral Width (SW)200 - 250 ppmEncompasses the full range of expected chemical shifts, from aliphatic to carbonyl carbons.
Temperature298 K (25 °C)Standard ambient temperature for routine analysis.

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration (if required).

  • Referencing: Reference the spectrum by setting the DMSO-d₆ solvent peak to 39.52 ppm.

Spectral Interpretation and Signal Assignment

The assignment of each signal to a specific carbon atom is a deductive process combining knowledge of chemical shift theory, substituent effects, and comparison with data from related structures.

Table 1: Predicted ¹³C NMR Chemical Shift Assignments for 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one in DMSO-d₆

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C4~165Carbonyl carbon, highly deshielded.
C2~155Adjacent to two nitrogen atoms, significantly deshielded.
C8a~152Quaternary carbon adjacent to two nitrogen atoms.
C6~140Attached to electronegative chlorine and adjacent to nitrogen.
C7~138Adjacent to nitrogen.
C4a~118Quaternary carbon, shielded relative to other carbons adjacent to nitrogen.
C5~115Shielded by the adjacent C4a and influenced by the pyrimidine ring.

Note: These are predicted values based on typical chemical shifts for similar heterocyclic systems. Actual experimental values may vary slightly.

Advanced 2D NMR Techniques for Unambiguous Assignment:

For definitive assignments, especially in more complex derivatives, two-dimensional (2D) NMR experiments are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, allowing for the unambiguous assignment of all protonated carbons (C2, C5, and C7).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning the quaternary carbons (C4, C4a, C6, and C8a) by observing their correlations with nearby protons. For example, the proton at C5 should show an HMBC correlation to C4, C4a, and C7.

HMBC Correlation Logic

Figure 3: Key HMBC Correlations H5 H5 C4 C4 H5->C4 C4a C4a H5->C4a C7 C7 H5->C7 H7 H7 C6 C6 H7->C6 C5 C5 H7->C5 C8a C8a H7->C8a

The Role of Computational Chemistry

In modern structural analysis, computational methods are increasingly used to predict ¹³C NMR chemical shifts.[9][10][11] Density Functional Theory (DFT) calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that are in good agreement with experimental data.[9] This approach can be particularly powerful for distinguishing between isomers or for assigning signals in novel derivatives where no empirical data is available. The accuracy of these predictions is enhanced by proper consideration of solvent effects.[12]

Conclusion

The ¹³C NMR analysis of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one is a powerful and essential tool for its structural characterization. A systematic approach, combining a robust experimental protocol with a sound theoretical understanding of chemical shifts in heterocyclic systems, allows for the unambiguous assignment of all carbon signals. For complex cases, advanced 2D NMR techniques and computational chemistry provide an additional layer of certainty. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently apply ¹³C NMR spectroscopy in their work with this important class of molecules.

References

  • El-Gamal, M. H., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. Scientific Reports, 12(1), 11894. [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. OSU Chemistry. [Link]

  • Kwak, Y., et al. (2023). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews, 123(15), 9331-9378. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • Ueji, S., et al. (2019). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3290. [Link]

  • Castillo, A. M., et al. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Molecules, 29(14), 3266. [Link]

  • Testbook. (n.d.). The correct match of ¹³C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. [Link]

  • Abdelgawad, M. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12691-12707. [Link]

  • Patel, K. D., et al. (2012). Synthesis of spiro pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-alumina catalyst. Journal of Chemical and Pharmaceutical Research, 4(1), 444-449. [Link]

  • Ghorbani-Vaghei, R., et al. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(2), 119-139. [Link]

  • ResearchGate. (n.d.). Computational protocols for calculating ¹³C NMR chemical shifts. [Link]

  • American Chemical Society. (2020). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry, 63(15), 8266–8287. [Link]

Sources

Exploratory

Mass spectrometry of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one

An In-depth Technical Guide to the Mass Spectrometry of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one Foreword: The Analytical Imperative for Novel Heterocycles In the landscape of modern drug discovery and development, heter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one

Foreword: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the pyrido[2,3-d]pyrimidine scaffold is of significant interest due to its presence in a variety of biologically active molecules, including kinase inhibitors used in oncology.[1] The analytical characterization of novel derivatives, such as 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one, is a critical step in ensuring the integrity of medicinal chemistry efforts and the quality of potential drug candidates. Mass spectrometry stands as a cornerstone of this characterization, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one. Drawing upon extensive experience with related heterocyclic systems and established analytical principles, we will explore optimal methodologies, from sample preparation to spectral interpretation. The causality behind each experimental choice will be detailed, providing a robust framework for researchers, scientists, and drug development professionals engaged in the analysis of this and similar molecules.

Foundational Principles: Understanding the Analyte and Method Selection

The structure of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one, a fused heterocyclic system containing both pyridine and pyrimidine rings, dictates the analytical approach. The presence of nitrogen and oxygen atoms provides sites for protonation, making electrospray ionization (ESI) a highly suitable technique. ESI is a "soft" ionization method that typically produces intact protonated molecules ([M+H]⁺), which is crucial for determining the molecular weight with high accuracy.[2][3][4]

Predicted Physicochemical Properties

A thorough understanding of the analyte's properties is paramount. Based on its structure, we can predict key characteristics that will influence its behavior in a mass spectrometer.

PropertyPredicted Value/CharacteristicRationale & Implication for MS Analysis
Molecular Formula C₇H₄ClN₃ODerived from the chemical structure.
Monoisotopic Mass 181.0043 g/mol Essential for high-resolution mass spectrometry (HRMS) to confirm elemental composition.
Polarity PolarThe presence of multiple heteroatoms (N, O) and the pyrimidinone ring suggests good solubility in polar organic solvents, ideal for ESI.
Ionization Mode Positive Ion ModeThe nitrogen atoms in the pyridine and pyrimidine rings are basic and readily accept a proton, favoring the formation of [M+H]⁺ ions.

Experimental Workflow: A Validated Approach

The following sections detail a step-by-step methodology for the robust analysis of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one. This workflow is designed to ensure high sensitivity, accuracy, and reproducibility.

Sample Preparation: The Foundation of Quality Data

Proper sample preparation is critical to avoid ion suppression and ensure the integrity of the analysis.[5][6]

Protocol:

  • Initial Dissolution: Accurately weigh approximately 1 mg of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[7]

  • Working Solution: Perform a serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 1-10 µg/mL. This concentration range is typically optimal for modern ESI mass spectrometers.[7]

  • Acidification (Optional but Recommended): To promote protonation and enhance the ESI signal, add formic acid to the final working solution to a final concentration of 0.1% (v/v).[7]

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could block the instrument's fluidics.

  • Vial Selection: Transfer the filtered sample into an appropriate autosampler vial, preferably a glass vial with a PTFE-lined cap to prevent leaching of plasticizers.[8]

G cluster_prep Sample Preparation cluster_analysis MS Analysis Stock_Solution 1. Prepare 1 mg/mL Stock Solution (Methanol/Acetonitrile) Working_Solution 2. Dilute to 1-10 µg/mL (50:50 ACN:H₂O) Stock_Solution->Working_Solution Dilution Acidification 3. Add 0.1% Formic Acid Working_Solution->Acidification Enhance Protonation Filtration 4. Filter (0.22 µm) Acidification->Filtration Remove Particulates Vialing 5. Transfer to Glass Vial Filtration->Vialing Ready for Injection LC_Introduction Liquid Chromatography (Optional Separation) Vialing->LC_Introduction Sample Injection ESI_Source Electrospray Ionization (Positive Mode) LC_Introduction->ESI_Source Mass_Analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) ESI_Source->Mass_Analyzer Detector Detection & Data Acquisition Mass_Analyzer->Detector G M_H [M+H]⁺ m/z 182.0121 Frag1 [M+H-CO]⁺ m/z 154.0172 M_H->Frag1 - CO Frag2 [M+H-CO-HCN]⁺ m/z 127.0066 Frag1->Frag2 - HCN Frag3 [M+H-CO-Cl]⁺ m/z 118.9903 Frag1->Frag3 - Cl•

Caption: Predicted MS/MS fragmentation pathway for 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one.

Conclusion and Best Practices

The mass spectrometric analysis of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one is readily achievable using standard ESI-MS techniques. The key to a successful analysis lies in meticulous sample preparation and the use of high-resolution instrumentation to confirm the molecular formula and elucidate fragmentation pathways. The predicted fragmentation pattern, initiated by the loss of CO, provides a clear roadmap for structural confirmation. This guide serves as a robust starting point for method development and routine analysis, ensuring data of the highest quality and integrity for this important class of heterocyclic compounds. For quantitative studies, the use of an isotopically labeled internal standard is highly recommended to ensure accuracy and precision. [13]

References

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions - Organic Chemistry Research. Available at: [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques - ACD/Labs. Available at: [Link]

  • Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry - PubMed. Available at: [Link]

  • Ionization Methods in Organic Mass Spectrometry. Available at: [Link]

  • Ionization Techniques in Mass Spectrometry: A Review - ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry Ionisation Techniques. Available at: [Link]

  • Mass Spectrometry Ionization Methods - Chemistry at Emory. Available at: [Link]

  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Available at: [Link]

  • Mass Spectrometry Sample Preparation | Harvard Center for Mass Spectrometry. Available at: [Link]

  • Mass Spectrometry Sample Preparation Guide - Organomation. Available at: [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. Available at: [Link]

  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. Available at: [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - Encyclopedia.pub. Available at: [Link]

  • Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines - RSC Advances (RSC Publishing). Available at: [Link]

  • Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility. Available at: [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - MDPI. Available at: [Link]

  • 6-Chlorouracil | C4H3ClN2O2 | CID 73272 - PubChem. Available at: [Link]

  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. Available at: [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality - Pharma Focus America. Available at: [Link]

  • 6-Chloro-3-methyl-2,4(1H,3H)-pyrimidinedione - CAS Common Chemistry. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Infrared Spectroscopy of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 6-Chloro-3H-pyrido[2...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2][3] The pyrido[2,3-d]pyrimidine scaffold is a privileged structure, forming the core of various biologically active molecules, including kinase inhibitors.[4][5] A thorough understanding of its spectroscopic properties is paramount for chemical identification, purity assessment, and structural elucidation during the synthesis and development of novel therapeutics. This guide will detail the expected vibrational modes, provide a robust experimental protocol for acquiring high-quality spectra, and offer insights into the interpretation of the spectral data.

Molecular Structure and Functional Group Analysis

6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one (CAS Number: 746671-60-3) is a fused bicyclic heteroaromatic compound.[6] Its structure consists of a pyrimidine ring fused to a pyridine ring, with a chlorine atom substituted at the 6-position and a carbonyl group at the 4-position. The "3H" designation indicates the presence of a hydrogen atom on the nitrogen at position 3 of the pyrimidinone ring.

The key functional groups that will give rise to characteristic absorption bands in the IR spectrum are:

  • Secondary Amide (Lactam): The -C(O)-NH- group within the pyrimidinone ring.

  • Carbonyl Group (C=O): Specifically, an amide carbonyl.

  • N-H Bond: Part of the secondary amide.

  • Aromatic Rings: The fused pyridine and pyrimidine rings, containing C-H and C=N bonds.

  • C-Cl Bond: The chloro substituent on the pyridine ring.

cluster_molecule 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one cluster_groups Key Functional Groups mol CO Amide C=O NH Amide N-H Aromatic Aromatic C-H, C=N CCl C-Cl

Caption: Molecular structure and key functional groups of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one.

Predicted Infrared Absorption Bands

Based on the analysis of its functional groups and data from structurally related pyrimidine and pyridopyrimidine derivatives, the following table summarizes the expected characteristic IR absorption bands for 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one.[4][7][8][9]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Amide N-HStretching3100 - 3300Medium-StrongThe position and shape of this band can be influenced by hydrogen bonding. In the solid state, it is likely to be a broad band.
Aromatic C-HStretching3000 - 3100Medium-WeakTypically observed as multiple weak bands just above 3000 cm⁻¹.
Amide C=OStretching1650 - 1700StrongThis is expected to be a very prominent and sharp absorption. For similar pyridopyrimidinone structures, this band appears around 1665-1695 cm⁻¹.[4][7]
Aromatic C=NStretching1525 - 1575Medium-StrongCharacteristic of the pyrimidine and pyridine ring systems.[8]
Aromatic C=CStretching1400 - 1600Medium-StrongMultiple bands are expected in this region due to the fused aromatic system.
C-ClStretching600 - 800Medium-StrongA band around 700 cm⁻¹ is characteristic for the C-Cl bond in aromatic chlorides.[8]
Aromatic C-HOut-of-plane Bending750 - 900StrongThe substitution pattern on the pyridine ring will influence the exact position of this band.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To obtain a reliable and reproducible IR spectrum of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one, a meticulous experimental approach is essential. The following protocol is designed for a Fourier Transform Infrared (FTIR) spectrometer, which is the standard instrumentation for this type of analysis.

Sample Preparation (Solid State)

Given that the compound is a solid, the preferred method for analysis is using an Attenuated Total Reflectance (ATR) accessory or preparing a potassium bromide (KBr) pellet.

Method A: Attenuated Total Reflectance (ATR)

ATR is a rapid and straightforward technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum.

Method B: Potassium Bromide (KBr) Pellet

This traditional method can yield high-quality spectra if performed correctly.

  • Sample Grinding: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be taken beforehand.

Spectrometer Parameters

For a high-quality spectrum, the following parameters are recommended:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32-64 (to ensure a good signal-to-noise ratio)

  • Apodization: Happ-Genzel

cluster_prep Sample Preparation cluster_acq Spectrum Acquisition cluster_proc Data Processing Sample Sample ATR ATR Method Sample->ATR KBr KBr Pellet Method Sample->KBr FTIR FTIR Spectrometer ATR->FTIR KBr->FTIR Background Record Background FTIR->Background Sample_Spectrum Record Sample Spectrum Background->Sample_Spectrum Raw_Data Raw Spectrum Sample_Spectrum->Raw_Data Baseline_Correction Baseline Correction Raw_Data->Baseline_Correction Peak_Picking Peak Picking & Annotation Baseline_Correction->Peak_Picking Final_Spectrum Final Spectrum Peak_Picking->Final_Spectrum

Caption: Experimental workflow for acquiring the IR spectrum of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one.

Interpretation of the Spectrum: A Self-Validating Approach

The interpretation of the IR spectrum should be a systematic process, cross-referencing the observed bands with the predicted values.

  • High-Frequency Region (4000 - 2500 cm⁻¹):

    • Look for a medium to strong band between 3100 and 3300 cm⁻¹ corresponding to the N-H stretch of the amide. Its broadness will be indicative of hydrogen bonding in the solid state.

    • Weak bands just above 3000 cm⁻¹ will confirm the presence of aromatic C-H bonds .

  • Carbonyl Region (1800 - 1600 cm⁻¹):

    • A strong, sharp peak between 1650 and 1700 cm⁻¹ is the most definitive signal for the amide C=O stretch . This is a key diagnostic peak for the pyridopyrimidinone core.

  • Fingerprint Region (1600 - 600 cm⁻¹):

    • Multiple bands between 1400 and 1600 cm⁻¹ will be present, corresponding to the C=C and C=N stretching vibrations of the fused aromatic rings.

    • A medium to strong band in the 600 - 800 cm⁻¹ range should be assigned to the C-Cl stretch .

    • Strong absorptions between 750 and 900 cm⁻¹ arise from aromatic C-H out-of-plane bending .

The presence of all these key bands provides a high degree of confidence in the identity and structural integrity of the compound. The absence of significant absorptions in other regions (e.g., a broad O-H stretch around 3300 cm⁻¹ or a strong C≡N stretch around 2200 cm⁻¹) can be used to rule out the presence of certain impurities.

Conclusion

The infrared spectrum of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one is a powerful tool for its characterization. By understanding the expected vibrational modes of its constituent functional groups, researchers can confidently identify this important heterocyclic compound. The experimental protocol outlined in this guide provides a reliable method for obtaining a high-quality spectrum, while the interpretation framework enables a thorough and accurate analysis of the spectral data. This foundational spectroscopic knowledge is crucial for advancing the research and development of new pharmaceuticals based on the pyridopyrimidine scaffold.

References

  • El-Sayed, N. N. E., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1336-1358. [Link]

  • Desai, N. C., et al. (2014). Synthesis, characterization and antimicrobial activity of novel pyrimidine derivatives. Journal of Saudi Chemical Society, 18(5), 572-579. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis of some new pyrimidine derivatives and their evaluation as antimicrobial agents. Journal of the Chinese Chemical Society, 65(5), 589-596. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 12(23), 14655-14669. [Link]

  • Ghahremanzadeh, R., et al. (2020). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 6(2), 143-163. [Link]

  • El-Gazzar, A. R. B. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Scientific Reports, 12(1), 11846. [Link]

  • Guzel, M., et al. (2024). Pyridopyrimidinones as a new chemotype of calcium dependent protein kinase 1 (CDPK1) inhibitors for Cryptosporidium. Molecular and Biochemical Parasitology, 259, 111637. [Link]

  • RSC. (n.d.). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub. Retrieved from [Link]

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Exploratory

Technical Guide: Biological Activity & Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives

Executive Summary The pyrido[2,3-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere to quinazolines and pteridines. Its significance lies in its ability to mimic th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere to quinazolines and pteridines. Its significance lies in its ability to mimic the purine ring of ATP and the pteridine ring of folates, allowing derivatives to act as potent inhibitors of kinases (e.g., CDK4/6, tyrosine kinases) and metabolic enzymes (e.g., DHFR). This guide provides a technical deep-dive into the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for developing therapeutics based on this heterocyclic core.

Structural Basis & SAR Analysis[1][2]

The pyrido[2,3-d]pyrimidine core consists of a pyrimidine ring fused to a pyridine ring.[1] The nitrogen placement (positions 1, 3, and 8) creates a unique electronic environment that facilitates hydrogen bonding within enzyme active sites, particularly the hinge regions of kinases.

Core Scaffold & Numbering

The biological activity is heavily dictated by substitutions at specific positions. Below is a structural map highlighting key SAR (Structure-Activity Relationship) nodes.

SAR_Map Core Pyrido[2,3-d]pyrimidine Scaffold C2 C-2 Position: Determines Solubility & H-Bonding (e.g., -NH2 for DHFR, =O for CDK) Core->C2 C4 C-4 Position: Primary Pharmacophore (e.g., Anilines for Kinase Affinity) Core->C4 C6 C-6 Position: Selectivity Pocket (e.g., Bulky aryls for steric fit) Core->C6 N8 N-8 Position: Solvent Exposure/Solubility (e.g., Cyclopentyl in Palbociclib) Core->N8

Figure 1: SAR Map of the pyrido[2,3-d]pyrimidine scaffold highlighting critical substitution points for biological activity.

Key Structural Classes
  • 7-Oxo Derivatives (e.g., Palbociclib): Essential for CDK4/6 selectivity. The carbonyl at C-7 and the N-8 substituent (often cycloalkyl) orient the molecule to avoid steric clashes in the ATP binding pocket.

  • 2,4-Diamino Derivatives (e.g., Piritrexim): Mimic the 2-amino-4-oxo motif of folate, acting as potent Dihydrofolate Reductase (DHFR) inhibitors.

  • 2-Oxo Derivatives (e.g., Sotorasib/AMG-510): The pyrido[2,3-d]pyrimidin-2(1H)-one core is critical for covalent binding to KRAS G12C.

Therapeutic Applications & Mechanisms[4][5]

Oncology: Kinase Inhibition

The most commercially successful application is in the inhibition of Cyclin-Dependent Kinases (CDKs).

  • Mechanism: Derivatives compete with ATP for the kinase active site.

  • Pathway: Inhibition of CDK4/6 prevents the phosphorylation of the Retinoblastoma (Rb) protein. Unphosphorylated Rb remains bound to the E2F transcription factor, preventing it from transcribing genes necessary for the G1-to-S phase transition, effectively arresting the cell cycle.

CDK_Pathway Inhibitor Pyrido[2,3-d]pyrimidine (e.g., Palbociclib) CDK46 CDK4/6 + Cyclin D Complex Inhibitor->CDK46 Inhibits Arrest G1 Cell Cycle Arrest Inhibitor->Arrest Result Rb_P Rb Phosphorylation CDK46->Rb_P Catalyzes ATP ATP ATP->CDK46 Binds (Normal) E2F_Free E2F Release Rb_P->E2F_Free Releases S_Phase S-Phase Entry (Cell Proliferation) E2F_Free->S_Phase Promotes

Figure 2: Mechanism of Action for CDK4/6 inhibition by pyrido[2,3-d]pyrimidine derivatives leading to G1 arrest.

Infectious Diseases: DHFR Inhibition

Lipophilic pyrido[2,3-d]pyrimidines penetrate microbial cell walls and inhibit DHFR, depleting the tetrahydrofolate pool required for DNA synthesis. This is effective against Pneumocystis carinii and Toxoplasma gondii.

Quantitative Activity Summary

The following table summarizes the potency of key derivatives against their primary targets.

CompoundCore ScaffoldPrimary TargetIC50 / Ki ValueTherapeutic Indication
Palbociclib Pyrido[2,3-d]pyrimidin-7-oneCDK4 / CDK611 nM / 15 nMBreast Cancer (HR+/HER2-)
Piritrexim 2,4-Diaminopyrido[2,3-d]pyrimidineDHFR (Human/Rat)0.04 nM / 0.06 nMUrothelial Cancer / Antimicrobial
PD-173955 Pyrido[2,3-d]pyrimidin-7-onec-Src / Bcr-Abl~25 nM / 1-2 nMLeukemia (Research Tool)
AMG-510 Pyrido[2,3-d]pyrimidin-2-oneKRAS G12C~90 nM (Cellular)NSCLC (KRAS G12C mutant)

Experimental Protocols

Synthesis: One-Pot Preparation of Pyrido[2,3-d]pyrimidine-2,4-diones

This protocol describes the synthesis of the dione core, a versatile precursor for bioactive derivatives.

Reagents: 6-Aminouracil (1.0 eq), Aryl aldehyde (1.0 eq), Meldrum's acid (1.0 eq), Ethanol (solvent), Triethylamine (cat.).

Workflow:

  • Setup: In a 50 mL round-bottom flask, dissolve 6-aminouracil (10 mmol) and the appropriate aryl aldehyde (10 mmol) in 20 mL of ethanol.

  • Activation: Add Meldrum's acid (10 mmol) and 3-4 drops of triethylamine.

  • Reflux: Heat the mixture to reflux (78°C) with magnetic stirring for 4-6 hours. Monitor reaction progress via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Isolation: Cool the reaction mixture to room temperature. The product usually precipitates.

  • Purification: Filter the solid, wash with cold ethanol (2 x 10 mL), and recrystallize from DMF/Water to obtain the pure pyrido[2,3-d]pyrimidine-2,4-dione derivative.

Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the pyridine ring proton singlet/doublet around 8.0-9.0 ppm.

Bioassay: In Vitro CDK4/6 Kinase Inhibition Assay (Luminescence)

A self-validating protocol to measure IC50 values.

Materials: Recombinant CDK4/Cyclin D1 complex, Rb-peptide substrate, Ultra-pure ATP, ADP-Glo™ Kinase Assay Kit (Promega).

Protocol:

  • Preparation: Dilute compounds in DMSO to 100x final concentration. Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme Reaction:

    • Add 2 µL of compound solution to a 384-well white plate.

    • Add 4 µL of CDK4/Cyclin D1 enzyme (optimized concentration, typically 1-5 ng/well).

    • Incubate for 10 min at RT (allows compound binding).

    • Add 4 µL of Substrate/ATP mix (Rb peptide: 0.2 µg/µL; ATP: 25 µM).

    • Incubate for 60 min at RT.

  • Detection (ADP-Glo):

    • Add 10 µL of ADP-Glo™ Reagent (stops kinase reaction, depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence using a plate reader.

  • Analysis: Normalize data to "No Enzyme" (0% activity) and "DMSO Only" (100% activity) controls. Fit curves using a 4-parameter logistic regression to calculate IC50.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives. PMC - NIH.

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances.

  • Palbociclib (PD-0332991) Structure and Activity. PubChem.

  • Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. Nature.

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Bioorganic & Medicinal Chemistry.

  • CDK4/6 Kinase Assay Protocols. Promega Technical Manual.

Sources

Foundational

Harnessing the C6-Chloro Handle: A Guide to the Reactivity and Synthetic Utility of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one

An In-Depth Technical Guide for Medicinal Chemists Abstract The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern drug discovery, forming the structural basis for numerous clinically significan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern drug discovery, forming the structural basis for numerous clinically significant agents, particularly in oncology.[1][2] Its resemblance to endogenous purine bases allows it to effectively interact with a multitude of biological targets, most notably protein kinases.[3][4] This guide focuses on a key intermediate, 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one , and provides an in-depth exploration of the reactivity of its C6-chloro substituent. This chloro group is not merely a structural feature but a versatile synthetic handle, enabling a vast array of chemical transformations. We will dissect the principal reaction pathways—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—offering mechanistic insights, field-proven experimental protocols, and strategic guidance for researchers in medicinal chemistry and drug development.

The Core Scaffold: Electronic Properties and Activation

The reactivity of the chloro group at the C6 position is a direct consequence of the electronic nature of the fused ring system. The pyrido[2,3-d]pyrimidin-4-one scaffold is inherently electron-deficient. This is due to the cumulative electron-withdrawing inductive effects of the four nitrogen atoms and the conjugated carbonyl group at C4.

This electron deficiency significantly polarizes the C6-Cl bond and, more importantly, stabilizes the negatively charged intermediate formed upon nucleophilic attack. This activation is crucial for facilitating reactions that would be sluggish or unfeasible on a less electron-poor aromatic system like chlorobenzene.[5] The C6 position is thus primed for displacement, serving as an ideal launching point for molecular diversification.

Caption: The core structure of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one.

Key Synthetic Transformations at the C6 Position

The activated C6-chloro group is susceptible to a range of powerful chemical transformations, which can be broadly categorized into two major classes: nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heterocyclic chemistry. For the 6-chloro-pyridopyrimidinone scaffold, it provides a direct and often high-yielding route to introduce heteroatom linkages (C-O, C-N, C-S).

Causality of the Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C6 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The electron-withdrawing pyrimidinone ring is critical for stabilizing this intermediate by delocalizing the negative charge. The subsequent expulsion of the chloride leaving group restores aromaticity and yields the substituted product.

SNAr_Mechanism Start 6-Chloro-pyridopyrimidinone + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Addition of Nucleophile (Nu⁻) Product 6-Nu-pyridopyrimidinone + Cl⁻ Intermediate->Product Elimination of Chloride (Cl⁻)

Caption: The Addition-Elimination mechanism of SNAr at the C6 position.

Field-Proven Experimental Protocol: C6-Amination via SNAr

This protocol describes a typical procedure for the displacement of the C6-chloro group with a primary or secondary amine.

  • Self-Validation: The reaction progress can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting material and the appearance of a new, more polar product spot. The final product is purified by column chromatography or recrystallization to ensure high purity.

  • Step 1: Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1-butanol (approx. 0.1-0.2 M concentration).

  • Step 2: Addition of Reagents: Add the desired amine nucleophile (1.2–2.0 eq). Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0–3.0 eq) to act as a scavenger for the HCl generated in situ.

  • Step 3: Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 140 °C. The optimal temperature is dependent on the nucleophilicity of the amine and must be determined empirically.

  • Step 4: Monitoring: Monitor the reaction for 4–24 hours until the starting material is consumed.

  • Step 5: Work-up and Purification: Cool the reaction mixture to room temperature. If using DMF or DMSO, dilute with water to precipitate the product, or dilute with a water-immiscible organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexanes).

Nucleophile TypeTypical ConditionsExpected Yield RangeNotes
Aliphatic AminesDIPEA, 1-Butanol, 120 °C70-95%Generally high reactivity.
AnilinesK₂CO₃, DMF, 140 °C50-85%Less nucleophilic; may require higher temperatures.
Phenols/ThiolsK₂CO₃ or Cs₂CO₃, DMF, 100-120 °C60-90%Cesium carbonate is often more effective for phenols.
Palladium-Catalyzed Cross-Coupling Reactions

For constructing C-C and C-N bonds with a broader substrate scope and often under milder conditions than SNAr, palladium-catalyzed cross-coupling reactions are indispensable tools.

The Suzuki-Miyaura reaction is a robust method for creating a bond between the C6 position and another carbon atom, typically from an aryl or vinyl group.[6]

Causality of the Mechanism: This reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are: 1) Oxidative Addition of the Pd(0) catalyst into the C6-Cl bond; 2) Transmetalation where the organic group from a boronic acid or ester is transferred to the palladium center; and 3) Reductive Elimination which forms the new C-C bond and regenerates the active Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate these steps.

Suzuki_Cycle cluster_inputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)L₂-Cl OxAdd->PdII_Aryl Transmetal Transmetalation (with R-B(OH)₂) PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂-R Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-R ArCl Ar-Cl Boronic R-B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: C6-Arylation via Suzuki Coupling

  • Self-Validation: This protocol is validated by monitoring the reaction for the disappearance of the starting halide and the appearance of the less polar coupled product by LC-MS. The boronic acid starting material can also be visualized on TLC with certain stains (e.g., potassium permanganate). The final product's identity is confirmed by NMR and mass spectrometry.

  • Step 1: Reagent Preparation: To a degassed mixture of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one (1.0 eq), the desired arylboronic acid (1.2–1.5 eq), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0–3.0 eq) in a suitable vial, add a degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[7]

  • Step 2: Catalyst Addition: Add the palladium catalyst. For robust, general applications, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05–0.10 eq) is a reliable choice.[7][8]

  • Step 3: Reaction Conditions: Seal the vial and heat the mixture to 80–100 °C with vigorous stirring for 6–18 hours.

  • Step 4: Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Step 5: Purification: Filter and concentrate the organic solution. Purify the resulting crude solid or oil via silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the 6-aryl-pyridopyrimidinone product.

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a powerful alternative to SNAr, especially for less reactive amines or sensitive substrates.[9][10] It allows for the coupling of the C6-chloro group with a vast range of primary and secondary amines under relatively mild conditions.[7]

Field-Proven Experimental Protocol: C6-Amination via Buchwald-Hartwig Coupling

  • Self-Validation: The protocol's success is tracked via LC-MS. The use of specialized phosphine ligands can sometimes complicate TLC analysis, making LC-MS the preferred method. Rigorous purification is required to remove residual palladium and ligand.

  • Step 1: Reagent Preparation: In a glovebox or under a strictly inert atmosphere, combine 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one (1.0 eq), the amine (1.1–1.5 eq), a palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), and a specialized phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 0.04 eq).

  • Step 2: Solvent and Base: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4–2.0 eq). Add an anhydrous, degassed aprotic solvent like toluene or 1,4-dioxane.

  • Step 3: Reaction Conditions: Seal the reaction vessel and heat to 80–110 °C for 4–24 hours.

  • Step 4: Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble palladium species.

  • Step 5: Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel chromatography to yield the desired N-substituted product.

ReactionCatalyst/Ligand SystemBaseTypical Solvents
Suzuki-Miyaura Pd(PPh₃)₄ or PdCl₂(dppf)Cs₂CO₃, K₂CO₃Dioxane/H₂O, Toluene
Buchwald-Hartwig Pd₂(dba)₃ / XantphosNaOtBu, Cs₂CO₃Toluene, Dioxane

Strategic Application in Drug Discovery

The synthetic versatility of the 6-chloro group is paramount in drug discovery programs. It enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. By systematically modifying the substituent at the C6 position, medicinal chemists can fine-tune a compound's pharmacological properties, including:

  • Potency and Selectivity: Introducing different aryl, heteroaryl, or amino groups can create new interactions within a target's binding pocket, enhancing potency and selectivity. This is particularly relevant for kinase inhibitors, where the C6 substituent can probe deep into the ATP-binding site.[2][3]

  • Pharmacokinetics (ADME): The C6 position can be used to modulate properties like solubility, metabolic stability, and cell permeability. For example, adding a basic amine can improve aqueous solubility, while adding a metabolically robust group can increase a compound's half-life.

  • Vector Targeting: Functional groups can be installed at C6 to attach linkers for antibody-drug conjugates (ADCs) or probes for chemical biology studies.

The pyrido[2,3-d]pyrimidine scaffold is a core component of many approved and investigational drugs, and the ability to functionalize positions like C6 is a key enabler of this success.[2][4]

Conclusion

6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one is far more than a simple heterocyclic intermediate; it is a powerful platform for innovation in medicinal chemistry. The chloro group at the C6 position, activated by the electron-deficient nature of the fused ring system, serves as a versatile synthetic handle. A thorough understanding of its reactivity in both classical SNAr and modern palladium-catalyzed cross-coupling reactions empowers chemists to strategically and efficiently access a vast chemical space. By mastering these transformations, researchers can accelerate the design and synthesis of novel therapeutics, leveraging the privileged nature of the pyrido[2,3-d]pyrimidine scaffold to address unmet medical needs.

References

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. PMC, NIH.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Pyrido[2,3-d]pyrimidin-7(8H)
  • Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. RSC Advances.
  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research.
  • 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one. Sigma-Aldrich.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC.
  • nucleophilic arom
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Pro Progressio Alapítvány.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing.
  • 16.
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • Buchwald–Hartwig amin
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Thieme.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C

Sources

Exploratory

Targeting the Kinome: A Technical Guide to 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one Derivatives

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structure-Activity Relationship (SAR), Kinase Inhibition (PIM-1), and Experimental Validation Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structure-Activity Relationship (SAR), Kinase Inhibition (PIM-1), and Experimental Validation

Executive Summary: The Halogen Advantage

The pyrido[2,3-d]pyrimidine scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its bioisosteric resemblance to purine bases (adenine and guanine). This structural mimicry allows it to interact promiscuously yet potently with ATP-binding sites in kinases and folate-binding sites in reductases.

This guide focuses specifically on 6-chloro-3H-pyrido[2,3-d]pyrimidin-4-one derivatives . The introduction of a chlorine atom at the C6 position is not merely cosmetic; it is a strategic medicinal chemistry modification. The C6-chloro substituent typically enhances lipophilicity (


), improves metabolic stability by blocking oxidation at a reactive site, and occupies specific hydrophobic pockets within enzyme active sites (e.g., the hinge region of kinases), significantly boosting potency compared to the unsubstituted parent scaffold.

Primary Therapeutic Target: PIM-1 Kinase

The Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase is the most validated high-value target for 6-chloro-pyrido[2,3-d]pyrimidine derivatives.

Mechanism of Action

PIM-1 is a serine/threonine kinase overexpressed in hematological malignancies (leukemia, lymphoma) and solid tumors (prostate, breast).[1] It promotes cell survival by phosphorylating targets like Bad (inhibiting apoptosis) and p21 (promoting cell cycle progression).

  • Binding Mode: 6-Chloro derivatives act as ATP-competitive inhibitors. The pyrido-pyrimidine core forms hydrogen bonds with the kinase hinge region (Glu121/Leu120).

  • The 6-Cl Role: The chlorine atom projects into a hydrophobic sub-pocket (often the Gatekeeper region), enhancing van der Waals interactions and selectivity over other kinases.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of PIM-1 inhibition by these derivatives, leading to apoptosis and cell cycle arrest.

PIM1_Pathway cluster_outcomes Therapeutic Outcome Inhibitor 6-Cl-Pyrido-Derivative PIM1 PIM-1 Kinase Inhibitor->PIM1 Inhibits (ATP Competition) BAD Bad Protein (Pro-Apoptotic) PIM1->BAD Phosphorylation (S112) p21 p21 Cip1/Waf1 (CDK Inhibitor) PIM1->p21 Phosphorylation CDC25 Cdc25 Phosphatase PIM1->CDC25 Activation Apoptosis Apoptosis (Cell Death) BAD->Apoptosis Promotes (When Unphosphorylated) Proliferation Cell Proliferation p21->Proliferation Inhibits (When Stabilized) CDC25->Proliferation Promotes G1/S Transition Survival Cell Survival

Caption: PIM-1 inhibition restores Bad-mediated apoptosis and p21-mediated cell cycle arrest.

Secondary Targets: DHFR and Broad-Spectrum Kinases

Dihydrofolate Reductase (DHFR)

Similar to methotrexate, pyrido[2,3-d]pyrimidines can inhibit DHFR.[2][3][4][5]

  • Relevance: Critical for DNA synthesis (purine/thymidylate biosynthesis).

  • Therapeutic Application: Antimicrobial (bacteria) and antiproliferative (cancer). The 6-chloro group often improves binding in bacterial DHFR variants, offering a route to overcome resistance.

EGFR and VEGFR (Tyrosine Kinases)

Derivatives with bulky substituents at the C4-amino position (often synthesized from the 4-one precursor) show activity against EGFR and VEGFR-2.

  • Logic: The scaffold mimics the adenine ring of ATP.

  • Data: 6-chloro substitution has been linked to sub-micromolar IC50s against EGFR-overexpressing cell lines (e.g., A549 lung cancer).

Quantitative Efficacy Data

The following table summarizes reported potency data for key 6-chloro-pyrido[2,3-d]pyrimidine derivatives against specific targets.

Target / Cell LineCompound ClassIC50 / MICBiological EffectReference
PIM-1 Kinase N8-substituted 6-Cl derivative11.4 nM97.8% Inhibition[1]
MCF-7 (Breast Cancer)6-Cl-pyrido-pyrimidine0.57 µMG1 Phase Arrest[1]
HepG2 (Liver Cancer)6-Cl-pyrido-pyrimidine1.13 µMApoptosis Induction[1]
Staphylococcus aureus 6-Cl-annulated derivative4–20 µM (MIC)Bacterial Growth Inhibition[2]
H1975 (NSCLC)6-Cl-EGFR inhibitor0.087 µMCytotoxicity[3]

Experimental Validation Protocols

Workflow: From Synthesis to Assay

This workflow outlines the critical path for validating a new 6-chloro derivative.

Workflow Start Start: 2-Amino-5-chloronicotinonitrile Step1 Cyclocondensation (Formamide/Microwave) Start->Step1 Core Core: 6-Chloro-3H-pyrido [2,3-d]pyrimidin-4-one Step1->Core Deriv Chlorination (POCl3) & Nucleophilic Substitution Core->Deriv Final Final Drug Candidate Deriv->Final Assay1 In Vitro Kinase Assay (ADP-Glo / PIM-1) Final->Assay1 Assay2 Cell Viability Assay (MTT / CCK-8) Final->Assay2

Caption: Synthetic route and validation pipeline for 6-chloro-pyrido[2,3-d]pyrimidine derivatives.

Protocol 1: Synthesis of the Core Scaffold

Objective: Synthesize the 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one intermediate. Causality: The use of microwave irradiation accelerates the cyclization of the pyridine precursor, preventing the degradation of the chloro-substituent which can occur under prolonged thermal reflux.

  • Reagents: 2-Amino-5-chloronicotinic acid (1.0 eq), Formamide (excess).

  • Procedure:

    • Mix reagents in a microwave-safe vessel.

    • Irradiate at 180°C for 15 minutes (or reflux for 48h if microwave unavailable).

    • Cool reaction mixture to room temperature.

    • Pour into ice-cold water. The solid product precipitates.

    • Filter and wash with ethanol.

  • Validation: Confirm structure via 1H NMR (Look for singlet at ~8.5 ppm for H-2 and distinct pyridine protons) and Mass Spec (M+2 peak for Chlorine isotope pattern).

Protocol 2: PIM-1 Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify the IC50 of the synthesized derivative against PIM-1. Trustworthiness: This assay measures ADP production, a direct product of the kinase reaction, avoiding artifacts from fluorescent compound interference.

  • Preparation:

    • Prepare 1x Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.

    • Dilute PIM-1 enzyme (0.2 ng/µL) and substrate (S6 peptide).

    • Prepare serial dilutions of the 6-Chloro derivative in DMSO.

  • Reaction:

    • Add 5 µL of compound + 5 µL of Enzyme/Substrate mix to a 384-well plate.

    • Incubate for 10 min (allows compound to bind active site).

    • Initiate reaction with 5 µL ATP (10 µM final).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 15 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 30 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

    • Read Luminescence.

  • Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate IC50.

References

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Source: RSC Advances, 2024. [Link][6]

  • Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines. Source: Journal of Pharmaceutical Sciences, 1995. [Link][7]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Source: Molecules (MDPI), 2019. [Link]

Sources

Foundational

Core Directive: Safe Handling and Long-Term Storage of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one

An In-Depth Technical Guide for Drug Development Professionals This guide provides a comprehensive framework for the safe handling and optimal storage of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one, a key heterocyclic scaff...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive framework for the safe handling and optimal storage of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one, a key heterocyclic scaffold in modern drug discovery. Pyrido[2,3-d]pyrimidines are recognized as privileged structures due to their similarity to DNA and RNA nucleobases, making them valuable cores for developing targeted therapies, particularly as kinase inhibitors.[1][2] The presence of a reactive chlorine atom on the pyrimidine ring, while synthetically useful, necessitates stringent safety protocols to mitigate risks to personnel and ensure compound integrity. This document synthesizes safety data from analogous chemical structures, principles of chemical hygiene, and proven laboratory practices to provide a self-validating system for managing this compound.

Compound Identity and Physicochemical Profile

Understanding the fundamental properties of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one is the cornerstone of its safe management. While specific experimental data for this exact compound is limited, data from closely related analogs allows for reliable predictions of its characteristics.

PropertyData / Predicted ValueRationale & Significance
IUPAC Name 6-chloro-3H-pyrido[2,3-d]pyrimidin-4-oneEstablishes unambiguous chemical identity.
Molecular Formula C₇H₄ClN₃ODerived from its chemical structure.
Molecular Weight 181.58 g/mol Essential for accurate molar calculations in experimental work.
Appearance White to off-white solidTypical for this class of organic compounds.[3]
Predicted Boiling Point ~360 - 400 °CHigh boiling point indicates low volatility at room temperature, but thermal decomposition is a primary concern.[3][4]
Predicted Density ~1.4 g/cm³Denser than water.[3]
Stability Stable under recommended storage conditions.Susceptible to degradation from heat, moisture, and strong acids/bases. The chloro-substituent can be a leaving group, particularly under nucleophilic attack or harsh pH conditions.
Reactivity Profile Incompatible with strong oxidizing agents and strong acids.[5]Contact with strong oxidizers can cause vigorous, potentially explosive reactions. Strong acids can protonate the nitrogen atoms, potentially leading to instability or undesired reactions.

Hazard Identification and Risk Mitigation

Based on data from analogous chlorinated nitrogen heterocycles, 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one should be treated as a hazardous substance.[5][6] The primary risks are associated with direct contact and inhalation of the powdered form.

  • Acute Health Hazards:

    • Skin Irritation (H315): Causes skin irritation upon contact.[5][6]

    • Serious Eye Irritation (H319): Causes serious, potentially damaging eye irritation.[5][6]

    • Respiratory Irritation (H335): May cause respiratory tract irritation if inhaled as a dust.[5][6]

    • Harmful if Swallowed (H302): May be harmful if ingested.[5]

Causality of Hazards:

The chlorinated heterocyclic structure contributes to its irritant properties. The fine, powdered nature of the solid increases the risk of aerosolization, leading to respiratory and eye exposure. The reactivity of the chloro-substituent can also contribute to irritation upon contact with mucous membranes.

Hierarchy of Controls Workflow

The most effective safety programs prioritize engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE). This workflow illustrates the systematic approach to mitigating exposure.

cluster_0 Hierarchy of Controls for Safe Handling cluster_1 Practical Application Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for Research) Engineering Engineering Controls Administrative Administrative Controls Engineering->Administrative Increasing Effectiveness FumeHood Use Certified Chemical Fume Hood Engineering->FumeHood Example PPE Personal Protective Equipment (Mandatory) Administrative->PPE Increasing Effectiveness SOPs Develop & Train on Standard Operating Procedures (SOPs) Administrative->SOPs Example Training Documented Hazard-Specific Training Administrative->Training Example Gloves Nitrile Gloves (Double-Gloved Recommended) PPE->Gloves Example Eyewear Safety Goggles (Not Glasses) PPE->Eyewear Example Coat Lab Coat PPE->Coat Example

Caption: Hierarchy of controls applied to 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one.

Safe Handling Protocols

Adherence to rigorous handling protocols is mandatory to prevent exposure and contamination.

Engineering Controls

The primary engineering control is to minimize the escape of powdered material into the laboratory environment.

  • Ventilation: All handling of the solid compound, including weighing and transfers, must be performed inside a certified chemical fume hood or a powder containment hood.[7][8] This ensures that any aerosolized particles are captured and exhausted away from the operator.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the handling area.[8][9]

Personal Protective Equipment (PPE)

PPE is the final barrier of protection and must be selected for chemical resistance and worn correctly.[10][11]

PPE ItemSpecificationRationale
Hand Protection Nitrile gloves (minimum 4 mil thickness).[12]Provides a barrier against skin contact. Double-gloving is recommended when handling larger quantities or for extended periods to protect against undetected micro-tears.
Eye Protection Chemical splash goggles.Protects against airborne powder entering the eyes.[5] Standard safety glasses do not provide an adequate seal.
Body Protection A buttoned lab coat with cuffs.Prevents contamination of personal clothing.[8]
Respiratory Not required if handled exclusively within a fume hood.A respirator (e.g., N95) may be required for spill cleanup outside of a hood, depending on the scale of the spill.[13]
Experimental Protocol: Weighing and Dispensing Solid Compound

This protocol is designed to prevent aerosolization and cross-contamination.

  • Preparation:

    • Don all required PPE (lab coat, goggles, double nitrile gloves).

    • Decontaminate the work surface inside the chemical fume hood.

    • Place an analytical balance and all necessary tools (spatulas, weigh paper, receiving vessel) inside the hood.

    • Allow the primary container of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dispensing:

    • Gently open the container, avoiding any sudden movements that could create a dust cloud.

    • Use a clean, dedicated spatula to carefully transfer the desired amount of powder onto weigh paper or directly into the tared receiving vessel.

    • Avoid tapping or shaking the spatula, which can aerosolize the powder.

    • Once the desired mass is obtained, securely close the primary container.

  • Cleanup:

    • Carefully fold the weigh paper and transfer any residual powder to a designated solid waste container.

    • Wipe the spatula clean with a solvent-dampened wipe (e.g., 70% ethanol) and dispose of the wipe in the solid waste container.

    • Wipe down the balance and the surrounding work surface.

    • Remove the outer pair of gloves and dispose of them in the designated waste.

    • Remove all equipment from the fume hood.

Long-Term Storage and Stability

Proper storage is critical to maintain the chemical purity and integrity of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one for the duration of a research project. The primary degradation pathways for chlorinated heterocycles involve hydrolysis and thermal decomposition.[14][15]

Optimal Storage Conditions
  • Temperature: Store in a cool, dry place.[5] Refrigeration at 2-8°C is recommended for long-term storage to minimize thermal degradation.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, especially after the container has been opened. This displaces oxygen and moisture, which can contribute to degradation.

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[5][7] The original supplier container is ideal.

  • Location: Store in a designated, well-ventilated chemical storage cabinet away from direct sunlight and heat sources.[16] Do not store on open benches or shelves.[16]

Chemical Incompatibility

Segregation from incompatible materials is a critical safety measure to prevent dangerous reactions.[5]

cluster_incompatible Store Separately From: Compound 6-Chloro-3H-pyrido [2,3-d]pyrimidin-4-one Oxidizers Strong Oxidizing Agents (e.g., Peroxides, Nitrates) Compound->Oxidizers Risk of Exothermic Reaction Acids Strong Acids (e.g., HCl, H₂SO₄) Compound->Acids Risk of Degradation & Exothermic Reaction Bases Strong Bases (e.g., NaOH, KOH) Compound->Bases Risk of Nucleophilic Substitution / Degradation Moisture Moisture / Water Compound->Moisture Risk of Slow Hydrolysis

Caption: Chemical incompatibility diagram for storage.

Emergency Procedures

Immediate and correct response to an exposure or spill is vital.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing.[7] Immediately wash skin with plenty of soap and water for at least 15 minutes.[5] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill Response Protocol

The response depends on the magnitude of the spill. For any major spill (>5 grams or any spill outside of a containment hood), evacuate the area, alert others, and contact the institutional Environmental Health & Safety (EHS) office immediately.[9][17]

  • Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood sash is kept at the lowest practical height.

  • Don PPE: If not already worn, don a lab coat, chemical splash goggles, and double nitrile gloves.

  • Contain & Absorb: Gently cover the spill with a dry absorbent material, such as vermiculite or a chemical absorbent pad, to prevent further aerosolization.[18] Do not use paper towels initially as this can create dust.

  • Wet the Material: Carefully moisten the absorbent material with water or a suitable solvent (e.g., isopropanol) to create a slurry. This prevents dust from forming during cleanup.

  • Collect Waste: Using a plastic scoop or spatula, carefully transfer the absorbed spill material into a labeled, sealable plastic bag or container for hazardous waste.

  • Decontaminate: Wipe the spill area with a wet cloth or sponge, starting from the outside and working inward.[9] A soap and water solution is typically effective.

  • Dispose: Place all contaminated materials (gloves, wipes, absorbent) into the hazardous waste container.

  • Report: Report the incident to the laboratory supervisor.

References

  • Safety Data Sheet for 4-Chloro-2,6-diaminopyrimidine. (2014-11-13). Thermo Fisher Scientific.
  • Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%.Cole-Parmer.
  • Safety Data Sheet for 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one.Enamine.
  • 6-chloro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one CAS#: 1936199-87-9.ChemicalBook.
  • Storage and Security.USC Environmental Health & Safety.
  • Technical Data — Safe Handling of Chlorine Gas.De Nora.
  • 6-Chlorouracil | C4H3ClN2O2 | CID 73272.PubChem.
  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions.Organic Chemistry Research.
  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. (2021-12-15). PMC - NIH.
  • Guidance on Storage and Handling of Chlorinated Solvents.
  • Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors.PubMed Central.
  • Chemical Storage.University of Wisconsin–Madison Environment, Health & Safety.
  • 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one.AMERICAN ELEMENTS.
  • Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. (2025-08-15).
  • Chemical Spill procedure.University of Wollongong.
  • Personal Protective Equipment Selection Guide. (2015-07-22).
  • Spill Control/Emergency Response. (2025-01-14). EHSO Manual 2025-2026.
  • Hazardous Material Spill | Emergency Inform
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06). Provista.
  • Instructions for Cleaning Spills of Powdered Hazardous Drugs.
  • Examples of PPE for Various Dangerous Goods Classes. (2025-07-02). Storemasta Blog.
  • Pyrido[2,3-d]pyrimidin-7(8H)

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: A Validated Synthesis of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one from 4-Amino-6-chloropyrimidine

Introduction and Strategic Overview The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development, bearing a structural resemblance to endogenous purines.[1] This co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development, bearing a structural resemblance to endogenous purines.[1] This core is present in numerous compounds exhibiting a wide array of biological activities, including potent kinase inhibitors used in oncology.[1][2][3][4] Specifically, the introduction of a chlorine atom at the C6 position of the pyridine ring provides a chemically versatile handle for subsequent functionalization via nucleophilic substitution or cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[5]

This document provides a comprehensive guide for the synthesis of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one , a key intermediate for pharmaceutical research. The presented strategy is rooted in the classic Gould-Jacobs reaction, a robust and well-documented method for constructing the pyridone ring onto a pre-functionalized pyrimidine core.[6][7][8] Our approach emphasizes not only the procedural steps but also the underlying chemical principles, potential challenges, and validation checkpoints to ensure reproducibility and success.

The chosen synthetic pathway begins with the commercially available 4-Amino-6-chloropyrimidine , which strategically incorporates the required chloro-substituent from the outset. This precursor undergoes a two-step sequence involving condensation with diethyl ethoxymethylenemalonate (DEEMM) followed by a high-temperature thermal cyclization to construct the fused bicyclic system.

Synthetic Pathway and Mechanistic Rationale

The overall synthetic transformation is depicted below. The process begins with a nucleophilic substitution reaction, followed by a thermally induced 6π-electrocyclization, and concludes with saponification and decarboxylation to yield the target compound.

Synthesis_Workflow StartNode Start: 4-Amino-6-chloropyrimidine ProcessNode Step 1: Condensation StartNode->ProcessNode ReagentNode ReagentNode IntermediateNode Intermediate: Diethyl ((6-chloropyrimidin-4-yl)amino)methylenemalonate ProcessNode->IntermediateNode ProcessNode2 Step 2: Thermal Cyclization IntermediateNode->ProcessNode2 IntermediateNode2 Intermediate: Ethyl 6-chloro-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate ProcessNode2->IntermediateNode2 ProcessNode3 Step 3: Saponification & Decarboxylation IntermediateNode2->ProcessNode3 FinalProduct Final Product: 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one ProcessNode3->FinalProduct deemm DEEMM deemm->ProcessNode dowtherm Dowtherm A (~250 °C) dowtherm->ProcessNode2 naoh_hcl 1. NaOH (aq) 2. HCl (aq), Heat naoh_hcl->ProcessNode3

Caption: Overall workflow for the synthesis of the target compound.

Mechanistic Considerations:
  • Condensation: The synthesis initiates with the nucleophilic attack of the exocyclic amino group of 4-amino-6-chloropyrimidine on the electron-deficient vinylic carbon of DEEMM. This is followed by the elimination of an ethanol molecule to form a stable enamine intermediate, diethyl ((6-chloropyrimidin-4-yl)amino)methylenemalonate. This reaction is typically performed at moderate temperatures.

  • Thermal Cyclization (Gould-Jacobs Reaction): This is the key ring-forming step. The enamine intermediate, upon heating to high temperatures (~250 °C) in an inert, high-boiling solvent such as Dowtherm A or diphenyl ether, undergoes an intramolecular electrophilic attack from the C5 position of the pyrimidine ring onto one of the ester carbonyls.[8][9] This is followed by the elimination of a second molecule of ethanol to yield the aromatic pyridone ring, resulting in the formation of ethyl 6-chloro-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate. The high temperature is crucial to provide the necessary activation energy for this cyclization.[9]

  • Saponification and Decarboxylation: The resulting ester is first hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide. Subsequent acidification and heating promote the decarboxylation of the β-keto acid analogue, readily removing the carboxyl group from the C5 position to afford the final target molecule.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Dowtherm A is a high-boiling liquid; exercise extreme caution when working at elevated temperatures.

Protocol 1: Synthesis of Diethyl ((6-chloropyrimidin-4-yl)amino)methylenemalonate (Intermediate A)
Reagent/SolventMW ( g/mol )AmountMoles (mmol)Density (g/mL)Volume (mL)
4-Amino-6-chloropyrimidine129.555.00 g38.6--
Diethyl ethoxymethylenemalonate216.229.18 g42.51.088.50
Ethanol (Absolute)46.07--0.78950

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Amino-6-chloropyrimidine (5.00 g, 38.6 mmol) and absolute ethanol (50 mL).

  • Stir the suspension at room temperature to ensure it is well-dispersed.

  • Add diethyl ethoxymethylenemalonate (8.50 mL, 42.5 mmol) to the suspension in a single portion.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate:Hexanes as the mobile phase. The starting material spot should diminish and a new, higher Rf product spot should appear.

  • After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the filter cake with cold ethanol (2 x 15 mL) and then with hexanes (2 x 15 mL).

  • Dry the solid under vacuum at 50 °C to a constant weight.

  • Expected Outcome: A white to off-white crystalline solid. Yield: 85-95%.

Protocol 2: Synthesis of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one (Target Compound)

This protocol combines the thermal cyclization, saponification, and decarboxylation steps.

Reagent/SolventMW ( g/mol )AmountMoles (mmol)Density (g/mL)Volume (mL)
Intermediate A301.7110.0 g33.1--
Dowtherm A~260--~1.06100
Sodium Hydroxide (NaOH)40.004.0 g100--
Water18.02--1.00100
Hydrochloric Acid (HCl), conc.36.46--~1.18As needed

Procedure:

  • Cyclization: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser, add Dowtherm A (100 mL).

  • Begin stirring and heat the solvent to 250 °C using a heating mantle.

  • Once the temperature is stable, add Intermediate A (10.0 g, 33.1 mmol) in small portions over 15 minutes, ensuring the temperature does not drop below 245 °C.

  • Maintain the reaction mixture at 250-255 °C for 1 hour. The mixture will turn dark.

  • After 1 hour, carefully remove the heating mantle and allow the mixture to cool to below 100 °C.

  • Workup & Saponification: Cautiously pour the cooled reaction mixture into a beaker containing 300 mL of hexanes. This will precipitate the cyclized product and help remove the Dowtherm A.

  • Stir for 20 minutes, then collect the solid by vacuum filtration. Wash the crude solid thoroughly with hexanes (3 x 50 mL) to remove residual Dowtherm A.

  • Transfer the crude solid to a 500 mL beaker. Add a solution of sodium hydroxide (4.0 g, 100 mmol) in water (100 mL).

  • Heat the mixture with stirring to 90 °C for 2 hours to ensure complete saponification of the intermediate ester. The solid should dissolve to form a clear solution.

  • Decarboxylation & Precipitation: Cool the solution in an ice bath. Slowly acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

  • Heat the acidified suspension to 80 °C for 1 hour to drive the decarboxylation.

  • Cool the mixture to room temperature and collect the final product by vacuum filtration.

  • Wash the filter cake with cold water (2 x 30 mL) and then with a small amount of cold acetone.

  • Dry the product under vacuum at 80 °C.

  • Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent like acetic acid or DMF/water.

  • Expected Outcome: A tan to light brown solid. Yield: 60-75% over two steps.

Authoritative Insights & Troubleshooting

  • Rationale for Reagent Stoichiometry: In Protocol 1, a slight excess (1.1 equivalents) of DEEMM is used to ensure the complete consumption of the limiting 4-amino-6-chloropyrimidine, which can be more difficult to remove during purification.

  • Criticality of Cyclization Temperature: The thermal cyclization step is the most critical part of the synthesis. Temperatures below 240 °C will result in significantly slower reaction rates and incomplete conversion. Conversely, exceeding 260 °C can lead to decomposition and reduced yields. Precise temperature control is paramount.

  • Solvent Choice: Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is an excellent choice due to its high boiling point and thermal stability.[9] If unavailable, diphenyl ether can be used as a substitute. The workup is designed to efficiently remove this high-boiling solvent.

  • Troubleshooting - Low Yield in Cyclization: If the yield of the cyclized product is low, ensure that Intermediate A was completely dry, as moisture can interfere with the high-temperature reaction. Also, verify the accuracy of the thermometer used. Incomplete removal of Dowtherm A during workup can also artificially lower the calculated yield of the subsequent step.

  • Validation Checkpoint: Before proceeding to the saponification step, it is advisable to take a small sample of the crude cyclized product and analyze it by ¹H NMR or LC-MS to confirm the formation of the ethyl 6-chloro-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate intermediate. The presence of the characteristic ethyl ester signals is a key indicator of success.

References

  • Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

  • Li, X., et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

  • Jacquot, D., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. [Link]

  • El-Sayed, N. N. E., et al. (2019). Synthesis of the 4-chloro substituted pyrido[2,3-d]pyrimidin-7(8H)-one... ResearchGate. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives... European Journal of Medicinal Chemistry. [Link]

  • Kovalenko, S. M., et al. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Ukrainian Chemical Journal. [Link]

  • Barrio, J. I., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]

  • Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. [Link]

  • El-Gohary, N. S. & Shaaban, M. R. (2017). Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. RSC Advances. [Link]

  • Shah, R., et al. (2015). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. [Link]

  • Routier, S., et al. (2016). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Szymański, P., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one

Authored by: A Senior Application Scientist Introduction: The Privileged Scaffold in Modern Drug Discovery The pyrido[2,3-d]pyrimidine core is a cornerstone heterocyclic scaffold in medicinal chemistry, recognized for it...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrido[2,3-d]pyrimidine core is a cornerstone heterocyclic scaffold in medicinal chemistry, recognized for its profound biological activities.[1][2] This privileged structure is a key component in a multitude of therapeutic agents, particularly as tyrosine kinase inhibitors (TKIs) targeting aberrant cell signaling pathways in oncology.[1][3][4] The ability to strategically functionalize this scaffold is paramount in the development of novel, potent, and selective drug candidates.

6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one serves as a pivotal intermediate in this endeavor. The chlorine atom at the C6 position is an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr). This reaction provides a robust and versatile platform for introducing a wide array of chemical diversity, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[1][5] This document provides a detailed protocol and technical insights for performing SNAr reactions on this valuable substrate.

Reaction Mechanism: The Addition-Elimination Pathway

The nucleophilic aromatic substitution on the electron-deficient pyridopyrimidinone ring does not proceed via a direct SN2 displacement, but rather through a well-established two-step addition-elimination mechanism.[6][7][8]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-poor carbon atom bearing the chlorine. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][7][9] The electron-withdrawing nature of the adjacent pyrimidine nitrogen and the carbonyl group are crucial for stabilizing this negatively charged intermediate, thereby lowering the activation energy of this first, often rate-determining, step.[6][10]

  • Elimination and Restoration of Aromaticity: In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the bicyclic system is restored. This results in the net substitution of the chlorine atom with the incoming nucleophile.

The overall reaction is facilitated by the inherent electron-deficient character of the fused pyridine and pyrimidine rings, which makes the C6 position highly susceptible to nucleophilic attack.[10][11]

sub 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) sub->meisenheimer + Nucleophile (Addition) nuc Nucleophile (e.g., R-NH2) nuc->meisenheimer prod 6-Substituted Product meisenheimer->prod - Cl- (Elimination) hcl HCl prod->hcl Byproduct cluster_0 Reaction Phase cluster_1 Isolation & Purification Setup 1. Setup (Substrate, Nucleophile, Solvent, Base in Flask) Heat 2. Heating (80-120 °C) Setup->Heat Monitor 3. TLC Monitoring Heat->Monitor Workup 4. Workup (Quench, Extract) Monitor->Workup Reaction Complete Purify 5. Column Chromatography Workup->Purify Characterize 6. Characterization (NMR, MS) Purify->Characterize

Sources

Method

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one

Introduction: Unlocking Chemical Diversity in Medicinal Chemistry The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active molecules with applications as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Chemical Diversity in Medicinal Chemistry

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active molecules with applications as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. The ability to functionalize this core at specific positions is paramount for the exploration of structure-activity relationships (SAR) in drug discovery. 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one is a key intermediate that allows for the introduction of diverse molecular fragments at the C6 position through cross-coupling reactions.

Among the most powerful and versatile methods for C-C bond formation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction enables the coupling of organic halides with organoboron compounds, typically boronic acids or their esters, under relatively mild conditions with high functional group tolerance.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one, offering both conventional and microwave-assisted protocols, mechanistic insights, and practical troubleshooting advice.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[3]

  • Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Aryl-Pd(II)-Cl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OH)2 Base PdII_Diorg Aryl-Pd(II)-R' Transmetal->PdII_Diorg RedElim Reductive Elimination PdII_Diorg->RedElim RedElim->Pd0 Ar-R' FinalProduct 6-Aryl-3H-pyrido[2,3-d]pyrimidin-4-one RedElim->FinalProduct ArylCl 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one ArylCl->OxAdd BoronicAcid Arylboronic Acid (R'-B(OH)2) BoronicAcid->Transmetal Workflow start Start reagents Weigh & Combine Reactants (Pyridopyrimidinone, Boronic Acid, Base, Catalyst) start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N2) reagents->inert solvent Add Degassed Solvent(s) inert->solvent reaction Reaction (Conventional Heating or Microwave) solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash, Dry) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End Product analysis->end

Sources

Application

Application Note: A Guide to the Synthesis of a Pyrido[2,3-d]pyrimidin-4-one Based CDK4 Inhibitor Precursor

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology. Abstract: Cyclin-dependent kinases 4 and 6 (CDK4/6) are central regulators of the cell cycle, and th...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.

Abstract: Cyclin-dependent kinases 4 and 6 (CDK4/6) are central regulators of the cell cycle, and their inhibition has become a cornerstone of therapy for certain types of cancer, particularly HR+/HER2- breast cancer.[1] The pyrido[2,3-d]pyrimidinone scaffold is a privileged structure in kinase inhibitor design, forming the core of highly successful approved drugs like Palbociclib.[2][3] This document provides a detailed guide for the synthesis of a key precursor for this class of inhibitors, starting from 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one. It outlines the biological rationale, synthetic strategy, a detailed experimental protocol for a key cross-coupling reaction, and methods for characterization, grounded in established chemical principles and field-proven insights.

Part 1: Biological Rationale and Mechanism of Action

The CDK4/6-Cyclin D-Rb Pathway: A Master Regulator of Cell Proliferation

The cell division cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. A critical checkpoint occurs during the G1 phase, where the cell commits to entering the DNA synthesis (S) phase. This transition is primarily governed by the activity of the CDK4 and CDK6 kinases in complex with their regulatory partners, the D-type cyclins.[4]

In response to mitogenic signals, cyclin D levels rise, leading to the formation of active Cyclin D-CDK4/6 complexes.[5] The primary and most well-established substrate of this complex is the Retinoblastoma tumor suppressor protein (Rb).[6] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and repressing the transcription of genes necessary for S-phase entry.[4][7]

The active Cyclin D-CDK4/6 complex phosphorylates Rb, causing a conformational change that leads to the release of E2F.[5][7] Liberated E2F then activates the transcription of target genes, driving the cell past the G1 restriction point and into the S phase, thus committing to another round of cell division.[8]

In many cancers, this pathway is dysregulated through various mechanisms, such as the overexpression of cyclin D or the loss of endogenous CDK4/6 inhibitors (e.g., p16INK4a), leading to uncontrolled cell proliferation.[9] Selective CDK4/6 inhibitors, often based on the pyrido[2,3-d]pyrimidinone core, function as ATP-competitive inhibitors. They bind to the kinase domain of CDK4/6, preventing the phosphorylation of Rb.[5][10] This maintains Rb in its active, growth-suppressive state, leading to a G1 cell cycle arrest and a halt in tumor cell proliferation.[8][10]

CDK4_Pathway cluster_0 Upstream Signaling cluster_1 G1 Phase Regulation cluster_2 Therapeutic Intervention Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D CyclinD_CDK46 Cyclin D-CDK4/6 (Active Complex) Cyclin D->CyclinD_CDK46 CDK4/6 CDK4/6 CDK4/6->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylation Rb_E2F Rb-E2F (Repression) Rb->Rb_E2F pRb p-Rb (Inactive) Rb->pRb E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Rb_E2F->S_Phase_Genes Represses pRb->E2F Releases G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Drives CDK4_Inhibitor CDK4/6 Inhibitor (e.g., Pyrido[2,3-d]pyrimidinone) CDK4_Inhibitor->CyclinD_CDK46 Synthetic_Workflow cluster_reaction Buchwald-Hartwig Amination SM 6-Chloro-3H-pyrido [2,3-d]pyrimidin-4-one (Starting Material) Product 6-(Amino)-3H-pyrido [2,3-d]pyrimidin-4-one (CDK4 Inhibitor Precursor) SM->Product Amine R-NH2 (Amine Coupling Partner) Amine->Product Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand Ligand (e.g., Xantphos) Base Base (e.g., Cs2CO3) Solvent Solvent (e.g., Dioxane)

Sources

Method

The Strategic Role of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one in the Synthesis of Potent Epidermal Growth Factor Receptor (EGFR) Inhibitors: Application Notes and Protocols

This technical guide provides an in-depth exploration of the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors, with a specific focus on the pivotal role of the 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one inte...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors, with a specific focus on the pivotal role of the 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses the structure-activity relationships (SAR) that guide the design of next-generation therapeutics targeting EGFR-driven malignancies.

Introduction: The Enduring Importance of Targeting EGFR

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] In numerous cancers, aberrant EGFR signaling, often due to mutations or overexpression, leads to uncontrolled cell growth and tumor progression.[2] Consequently, the development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) has been a cornerstone of targeted cancer therapy.[2]

The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in the design of potent EGFR inhibitors.[3][4] Its structural similarity to the adenine core of ATP allows it to effectively compete for the kinase's ATP-binding site.[5] This guide focuses on a key synthetic strategy that utilizes 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one as a versatile intermediate for the elaboration of diverse and highly active EGFR inhibitors.

The EGFR Signaling Cascade: A Rationale for Inhibition

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its C-terminal domain.[6] This initiates a cascade of downstream signaling events, primarily through the MAPK, PI3K/Akt, and JNK pathways, which ultimately drive cellular processes such as proliferation and survival.[6][7] By blocking the ATP-binding site, pyrido[2,3-d]pyrimidine-based inhibitors prevent this initial phosphorylation event, effectively shutting down these oncogenic signaling pathways.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binding P_EGFR Phosphorylated EGFR (Dimer) EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_Shc Grb2/Shc P_EGFR->Grb2_Shc Recruitment PI3K PI3K P_EGFR->PI3K RAS RAS Grb2_Shc->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation, Invasion, Metastasis MAPK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival, Anti-Apoptosis AKT->Survival Inhibitor Pyrido[2,3-d]pyrimidin-4-one Inhibitor Inhibitor->P_EGFR Inhibition

Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.

The Synthetic Rationale: Why 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one?

The strategic advantage of using 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one lies in the reactivity of the chlorine atom at the C4 position. This chlorine is a good leaving group, making the C4 position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of various substituted anilines, which are crucial for establishing key interactions within the EGFR active site and for modulating the inhibitor's potency and selectivity.

The general synthetic workflow can be conceptualized as a three-stage process:

  • Core Scaffold Formation: Construction of the foundational pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione ring system.

  • Activation: Chlorination of the dione to generate the reactive 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one intermediate.

  • Diversification: Nucleophilic substitution of the C4-chloro group with a library of anilines to generate the final EGFR inhibitors.

Synthetic_Workflow Start 2-Aminonicotinic Acid + Urea Dione Pyrido[2,3-d]pyrimidine -2,4(1H,3H)-dione Start->Dione Stage 1: Core Formation Chloro 6-Chloro-3H-pyrido[2,3-d] -pyrimidin-4-one Dione->Chloro Stage 2: Activation (Chlorination) Final Final EGFR Inhibitors Chloro->Final Stage 3: Diversification (SNAr) Anilines Substituted Anilines (R-Ar-NH2) Anilines->Final

Caption: Three-Stage Synthetic Workflow for Pyrido[2,3-d]pyrimidine EGFR Inhibitors.

Detailed Experimental Protocols

The following protocols are presented as a cohesive and validated workflow. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Stage 1: Synthesis of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

This initial step constructs the core heterocyclic system through the condensation of 2-aminonicotinic acid with urea.

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-aminonicotinic acid (0.1 mol, 13.8 g) and urea (0.3 mol, 18.0 g).

  • Heating: Heat the mixture in an oil bath to 180 °C. The mixture will melt and then solidify as the reaction progresses.

  • Reaction Time: Maintain the temperature and continue stirring for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Allow the reaction mixture to cool to approximately 100 °C.

    • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

    • Adjust the pH to ~9-10 with a 10% sodium hydroxide (NaOH) solution to dissolve the product.

    • Filter the hot solution to remove any insoluble impurities.

    • Cool the filtrate in an ice bath and acidify to pH ~5-6 with dilute hydrochloric acid (HCl).

  • Isolation: A white precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 80 °C to yield pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Stage 2: Synthesis of 2,4-Dichloro-pyrido[2,3-d]pyrimidine

This "activation" step is crucial for enabling the subsequent diversification. The dione is converted to the dichloro-intermediate using phosphorus oxychloride.

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (0.05 mol, 8.15 g) from Stage 1.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 30 mL) and a catalytic amount of N,N-dimethylformamide (DMF, 0.5 mL).

  • Heating: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 3-4 hours. The solid will gradually dissolve. Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring.

    • Neutralize the solution by the slow addition of solid sodium bicarbonate or a saturated NaHCO₃ solution until the pH is ~7-8.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2,4-dichloro-pyrido[2,3-d]pyrimidine.

Stage 3: Synthesis of 4-Anilino-Substituted Pyrido[2,3-d]pyrimidine EGFR Inhibitors

This final stage involves the SNAr reaction between the dichloro-intermediate and a selected aniline to produce the target inhibitor. The following is a general procedure that can be adapted for various substituted anilines.

Protocol:

  • Reaction Setup: To a solution of 2,4-dichloro-pyrido[2,3-d]pyrimidine (1 mmol, 199 mg) in isopropanol (15 mL) in a 50 mL round-bottom flask, add the desired substituted aniline (1.1 mmol).

  • Reaction Conditions: Add a catalytic amount of concentrated HCl (1-2 drops) and heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume under reduced pressure.

    • Triturate the residue with diethyl ether to induce precipitation.

  • Purification:

    • Collect the crude product by filtration.

    • Purify the solid by column chromatography on silica gel, typically using a gradient of dichloromethane (DCM) and methanol (MeOH) as the eluent.

    • Combine the pure fractions and evaporate the solvent to yield the final 4-anilino-substituted pyrido[2,3-d]pyrimidine derivative.

Structure-Activity Relationship (SAR) and Performance Data

The efficacy of the synthesized inhibitors is highly dependent on the nature and position of the substituents on the aniline ring. These substituents interact with specific residues in the EGFR kinase domain, influencing both potency and selectivity.

Key SAR Insights:

  • Hydrophobic Pocket: The aniline ring itself occupies a hydrophobic pocket in the ATP-binding site.[5]

  • Gatekeeper Residue: Small, hydrophobic groups at the meta-position of the aniline ring can interact favorably with the "gatekeeper" threonine residue (Thr790). This is particularly important for activity against the T790M mutant, where the bulkier methionine residue can cause steric hindrance.

  • Solvent-Exposed Region: Larger, more polar groups are often well-tolerated at the para-position, extending into the solvent-exposed region of the active site. These can be used to improve pharmacokinetic properties.

  • Electron-Donating Groups: The presence of electron-donating groups, such as methoxy (-OCH₃), on the aniline ring has been shown to be beneficial for activity.[5]

The following table summarizes the inhibitory activity of representative pyrido[2,3-d]pyrimidine derivatives against wild-type EGFR and the resistant T790M mutant, as well as their anti-proliferative effects on cancer cell lines.

Compound IDAniline SubstituentEGFRWT IC₅₀ (µM)EGFRT790M IC₅₀ (µM)Cell Line (e.g., A549) IC₅₀ (µM)Reference
8a 4-Methoxy0.0990.12316.2[5]
8b 3,4-Dimethoxy0.4190.290-[5]
9a Hydrazinyl derivative of 8a0.5940.571-[5]
B1 Complex substituted aniline>1000 (low affinity)0.013-[4]

Data presented is a compilation from cited literature and serves as an illustrative example.

Conclusion

The 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one scaffold is a highly valuable and versatile platform for the synthesis of potent EGFR inhibitors. The synthetic route detailed in these application notes is robust and allows for extensive diversification at the C4 position, enabling a thorough exploration of the structure-activity landscape. By understanding the key chemical transformations and the rationale behind molecular design, researchers can effectively utilize this strategy to develop novel and clinically relevant therapeutics for the treatment of EGFR-driven cancers.

References

  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Institutes of Health. Available at: [Link]

  • Elzahabi, H. S. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. National Institutes of Health. Available at: [Link]

  • Buron, F., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Institutes of Health. Available at: [Link]

  • Google Patents. (n.d.). CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • Abdel-Ghani, T. M., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. National Institutes of Health. Available at: [Link]

  • Jain, S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. Available at: [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Taylor & Francis Online. Available at: [Link]

  • Elzahabi, H. S. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Taylor & Francis Online. Available at: [Link]

  • Panosyan, A., et al. (1999). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRIDO (2, 3-d)PYRIMIDINE-CARBOXYLATE DERIVATIVES. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Available at: [Link]

  • Assy, M. G., & Mohamed, E. K. (2020). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. ResearchGate. Available at: [Link]

  • Al-Omair, M. A., et al. (2022). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Institutes of Health. Available at: [Link]

  • Ahmed, M. F., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available at: [Link]

  • Roskoski, R. Jr. (2019). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI. Available at: [Link]

  • Al-Suhaimi, E. A., et al. (2021). Preliminary Discovery of Small Molecule Inhibitors of Epidermal Growth Factor Receptor (EGFR) That Bind to the Extracellular Domain. MDPI. Available at: [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Available at: [Link]

Sources

Application

Application Notes & Protocols: 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one in Antimicrobial Drug Design

Introduction: The Imperative for Novel Antimicrobial Scaffolds The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The pyrido[2,3-d]pyrimidine core, a nitrogen-containing heterocyclic system, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to native purine bases allows it to interact with a wide array of biological targets, leading to a broad spectrum of activities including anticancer, anti-inflammatory, and, critically, antimicrobial effects.[1][2][3][4]

This document provides a detailed guide for researchers and drug development professionals on the strategic use of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one as a versatile starting material for the synthesis and evaluation of new antimicrobial agents. The chlorine atom at the 6-position serves as a key reactive handle, enabling extensive structural diversification to explore the chemical space and optimize antimicrobial potency and selectivity. We will delineate the synthetic pathways, antimicrobial screening protocols, and mechanistic study designs essential for advancing drug discovery programs based on this promising scaffold.

Part 1: The Chemistry of Derivatization

The 6-chloro position of the pyrido[2,3-d]pyrimidin-4-one core is highly amenable to nucleophilic substitution, providing a straightforward entry into a diverse library of analogues. This section outlines the core synthetic strategies.

Foundational Scaffold: 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one

The starting material, 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one (CAS No. 746671-60-3), is a key building block for derivatization.[5] Its structure is presented below:

Caption: Chemical structure of the core scaffold.

General Workflow for Derivative Synthesis

The primary route for generating novel derivatives involves the nucleophilic displacement of the C6-chloro group. A generalized workflow is illustrated below. This strategy allows for the introduction of various functionalities to probe structure-activity relationships (SAR).

workflow start 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one nucleophile Select Nucleophile (R-NH2, R-SH, R-OH, etc.) start->nucleophile Reactant Selection reaction Nucleophilic Aromatic Substitution (SNAr) nucleophile->reaction Reaction Setup product 6-Substituted Pyrido[2,3-d]pyrimidin-4-one Derivative reaction->product Crude Product purification Purification (Crystallization / Chromatography) product->purification characterization Structural Characterization (NMR, MS, HRMS) purification->characterization

Caption: Generalized workflow for synthesizing novel derivatives.

Protocol: Synthesis of 6-Amino Derivatives via Buchwald-Hartwig Amination

This protocol provides a robust method for coupling various amines to the C6 position, a common strategy for building diversity.

Rationale: The Buchwald-Hartwig cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. It offers broad substrate scope and generally proceeds with high yields, making it ideal for creating a library of amine-substituted analogues.

Materials:

  • 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one

  • Desired primary or secondary amine (e.g., aniline, morpholine, piperazine derivatives)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Palladium(II) acetate)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane, Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one (1.0 eq), the amine (1.2 eq), the palladium catalyst (0.05 eq), and the ligand (0.1 eq).

  • Add the base (2.0 eq) and the anhydrous solvent.

  • Purge the flask with the inert gas for 5-10 minutes.

  • Heat the reaction mixture to 80-110 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 6-amino derivative.

  • Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Antimicrobial Activity Profiling

Once a library of derivatives has been synthesized, the next critical step is to evaluate their antimicrobial activity. This involves a tiered screening approach, starting with broad-spectrum analysis and progressing to more detailed characterization.

Initial Screening: The Kirby-Bauer Disk Diffusion Assay

Rationale: The disk diffusion method is a cost-effective and straightforward qualitative assay for initial screening of a large number of compounds against a panel of microorganisms.[6][7] It provides a preliminary indication of antimicrobial activity and spectrum.

Protocol:

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match the 0.5 McFarland turbidity standard.

  • Uniformly streak the inoculum onto the surface of a Mueller-Hinton Agar (MHA) plate using a sterile cotton swab.

  • Impregnate sterile paper discs with a known concentration of the test compound (e.g., 10 µ g/disc ).

  • Aseptically place the discs onto the inoculated MHA plate. Include a positive control (e.g., Ciprofloxacin) and a negative control (solvent-only disc).

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater susceptibility of the microorganism to the compound.

Quantitative Analysis: Minimum Inhibitory Concentration (MIC) Determination

Rationale: The MIC is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[8][9][10][11] It is defined as the lowest concentration of a drug that prevents the visible growth of a microorganism.[8][9] The broth microdilution method is a widely used, high-throughput technique for MIC determination.[12][13]

Protocol: Broth Microdilution Method

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

  • Prepare a standardized bacterial inoculum (as in 2.1) and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of the bacterial suspension to each well, bringing the total volume to 100 µL.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth). The use of a microplate reader to measure optical density at 600 nm (OD₆₀₀) can provide quantitative data.[12]

Data Presentation: MIC values should be compiled into a table for clear comparison of the activity of different derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Compound Structure (R-group at C6) MIC (µg/mL)
S. aureusE. coliP. aeruginosaC. albicans
Parent -Cl>128>128>128>128
Derivative 1 -NH-(4-methoxyphenyl)163264>128
Derivative 2 -S-(2-pyridyl)8163264
Derivative 3 -morpholino64>128>128>128
Ciprofloxacin (Reference)0.50.0150.25NA

Note: The data above is illustrative and serves as a template for reporting experimental results. Some studies have shown that pyrido[2,3-d]pyrimidine derivatives can exhibit broad-spectrum antibacterial activity with MIC values ranging from 0.49 to 7.81 µg/mL.[14] The antimicrobial action can be enhanced by the presence of electron-donating groups on the core structure.[15]

Part 3: Elucidating the Mechanism of Action

Identifying the molecular target of a novel antimicrobial is crucial for its development. Pyrido[2,3-d]pyrimidines have been reported to inhibit various enzymes, including tyrosine kinases and dihydrofolate reductase (DHFR).[2][16][17] For antibacterial action, DNA gyrase is a well-validated and attractive target.[18]

Workflow for Mechanism of Action Studies

moa_workflow start Active Compound Identified (Low MIC) macromolecule Macromolecule Synthesis Assay (DNA, RNA, Protein, Cell Wall) start->macromolecule target_id Identify Inhibited Pathway macromolecule->target_id enzyme_assay Specific Enzyme Inhibition Assay (e.g., DNA Gyrase) target_id->enzyme_assay e.g., DNA Synthesis Inhibited confirmation Target Confirmation enzyme_assay->confirmation sar Structure-Activity Relationship (SAR) & Lead Optimization confirmation->sar Target Validated

Caption: Tiered approach for identifying the antimicrobial target.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

Rationale: DNA gyrase, a type II topoisomerase, introduces negative supercoils into DNA and is essential for bacterial DNA replication. Its inhibition leads to bacterial cell death. This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by purified DNA gyrase.

Materials:

  • Purified E. coli DNA Gyrase

  • Relaxed pBR322 plasmid DNA (substrate)

  • 5X Assay Buffer (containing ATP)

  • Test compound and controls (e.g., Ciprofloxacin, Novobiocin)

  • Agarose gel electrophoresis equipment

  • DNA stain (e.g., Ethidium Bromide)

Procedure:

  • Set up reactions in microcentrifuge tubes on ice. To each tube, add the 5X assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

  • Add a pre-determined amount of DNA gyrase enzyme to initiate the reaction. The final reaction volume is typically 20-30 µL.

  • Include a 'no enzyme' control and a 'no inhibitor' control.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reaction by adding a stop buffer/loading dye (containing SDS and proteinase K).

  • Load the samples onto a 1% agarose gel.

  • Run the gel electrophoresis at a constant voltage until the different DNA topoisomers (relaxed, supercoiled) are well separated.

  • Stain the gel with a DNA stain and visualize it under UV light.

  • Interpretation: In the 'no inhibitor' control, the relaxed plasmid will be converted to its supercoiled form by the gyrase. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid. The potency of inhibition can be quantified by determining the IC₅₀ value—the concentration of the compound required to inhibit 50% of the gyrase activity.

Conclusion and Future Directions

6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one is a highly valuable scaffold for the development of novel antimicrobial agents. Its synthetic tractability allows for the creation of diverse chemical libraries, which can be efficiently screened using the standardized protocols outlined in this guide. The combination of whole-cell activity screening (MIC) and specific target-based assays (e.g., DNA gyrase inhibition) provides a robust framework for identifying and optimizing lead compounds.

Future work should focus on expanding the diversity of the synthesized library, establishing clear structure-activity relationships, and evaluating lead compounds for other critical drug-like properties, including cytotoxicity, metabolic stability, and in vivo efficacy. This systematic approach will pave the way for the development of new, clinically effective antimicrobial drugs to combat the growing threat of resistance.

References

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H).
  • Synthesis and antimicrobial activity of 6,7-annul
  • Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-. SciSpace.
  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][19][20]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI.

  • Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. PubMed.
  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Unknown Source.
  • Synthesis of arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones as potent anti-microbial agents.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.
  • 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one. Sigma-Aldrich.
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  • Minimum inhibitory concentr
  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay.
  • How-to guide: Minimum Inhibitory Concentr
  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • IBT Bioservices Guide to In Vitro Antibacterial Testing. IBT Bioservices.
  • The minimum inhibitory concentr
  • 13.
  • 2.4. In Vitro Antimicrobial Activity Assay. Bio-protocol. OVYjmZeGDXEynOpzJTUINQY=)

Sources

Method

In Vitro Kinase Assay Protocol for Pyrido[2,3-d]pyrimidine Derivatives

Methodology: Luminescent ADP Detection (ADP-Glo™ Platform) Executive Summary Pyrido[2,3-d]pyrimidines represent a privileged scaffold in medicinal chemistry, forming the structural core of potent ATP-competitive inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Luminescent ADP Detection (ADP-Glo™ Platform)

Executive Summary

Pyrido[2,3-d]pyrimidines represent a privileged scaffold in medicinal chemistry, forming the structural core of potent ATP-competitive inhibitors targeting Cyclin-Dependent Kinases (CDKs), PI3K, and various Tyrosine Kinases (e.g., EGFR, Abl).[1][2][3] Due to their heterocyclic nature, these derivatives often exhibit specific solubility profiles and binding kinetics that require tailored assay conditions.

This application note details a robust, high-throughput compatible in vitro kinase assay protocol. We utilize a homogenous luminescent ADP detection method (ADP-Glo™), which is superior to traditional radiometric assays for screening hydrophobic small molecules due to its high sensitivity at low ATP conversion rates and tolerance to DMSO.

Mechanism of Action & Assay Principle

Pyrido[2,3-d]pyrimidine derivatives typically function as Type I kinase inhibitors . They bind to the ATP-binding pocket (hinge region) of the kinase in the active conformation, directly competing with intracellular ATP.

To accurately characterize the potency (


) of these competitive inhibitors, the assay must be performed at an ATP concentration at or below the enzyme's 

for ATP. Using saturating ATP levels will artificially inflate the

, masking the compound's true potency.
Diagram 1: Mechanism of Action

The following diagram illustrates the competitive binding mechanism and the signal generation pathway used in this protocol.

Kinase_MOA cluster_0 Competitive Binding Event cluster_1 Signal Detection (ADP-Glo) Kinase Target Kinase (Active Site) ADP ADP (Product) Kinase->ADP If Uninhibited ATP ATP (Substrate) ATP->Kinase Phosphorylation (Active) Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->Kinase Competitive Blockade Reagent1 ADP-Glo Reagent (Depletes ATP) ADP->Reagent1 Step 1 Reagent2 Detection Reagent (ADP -> ATP -> Light) Reagent1->Reagent2 Step 2 Light Luminescence (RLU) Reagent2->Light Readout

Caption: Competitive binding of pyrido[2,3-d]pyrimidines prevents ATP hydrolysis, reducing the luminescent signal.

Materials & Reagents

Biological Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Target Kinase: Recombinant human kinase (e.g., CDK4/CyclinD1, EGFR, or PIM-1). Purity >80%.

  • Substrate: Specific peptide or protein substrate (e.g., Rb protein for CDKs, Poly(Glu,Tyr) for TKs).

  • ATP: Ultra-pure ATP (supplied with ADP-Glo kit).[4] Note: Commercial ATP often contains ADP contaminants; use kit-supplied ATP to minimize background.

  • Detection Kit: ADP-Glo™ Kinase Assay (Promega, Cat# V9101).

Chemical Reagents[1][2][3][4][5][6][8][9][11][12]
  • Test Compounds: Pyrido[2,3-d]pyrimidine derivatives (solid or 10 mM DMSO stock).

  • Reference Inhibitor: Palbociclib (PD-0332991) or Staurosporine.

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, >99.9%.

Buffers
  • 10X Kinase Buffer (Stock):

    • 400 mM Tris-HCl (pH 7.5)

    • 200 mM

      
      
      
    • 1 mg/mL BSA (Bovine Serum Albumin)

    • 5 mM DTT (Add fresh before use)

    • Optional: 0.1% Triton X-100 (if compound aggregation is suspected).

Experimental Protocol

Phase A: Compound Preparation (Critical for Solubility)

Pyrido[2,3-d]pyrimidines are planar, hydrophobic heterocycles. Poor solubility leads to precipitation in aqueous buffers, causing "false" inhibition via non-specific aggregate formation.

  • Stock Solution: Dissolve solid compound in 100% DMSO to 10 mM. Vortex and sonicate for 5 minutes to ensure complete solubilization.

  • Serial Dilution: Prepare 3-fold serial dilutions in 100% DMSO (e.g., 10 mM down to 1 nM).

  • Intermediate Dilution: Dilute the DMSO stocks 1:25 into 1X Kinase Buffer . This creates a 4X working solution with 4% DMSO.

    • Why? Direct addition of 100% DMSO to the enzyme can denature the protein. This step ensures the final assay DMSO concentration is 1%, which is generally tolerated.

Phase B: Reaction Assembly (384-well Plate Format)

Total Assay Volume: 10 µL Plate Type: White, solid-bottom 384-well microplate (e.g., Corning 3570).

StepComponentVolumeNotes
1Compound 2.5 µLAdd 4X compound working solution (from Phase A).
2Enzyme 2.5 µLDilute kinase to 2X optimal concentration in 1X Buffer.
3Pre-Incubation -Incubate 10 min at RT. Allows inhibitor to bind.
4Substrate Mix 5.0 µLAdd 2X ATP + Substrate Mix to initiate reaction.
5Reaction -Incubate 60 min at RT. (Cover plate to prevent evaporation).

Control Wells:

  • Max Signal (No Inhibitor): 2.5 µL DMSO/Buffer + 2.5 µL Enzyme + 5 µL Substrate Mix.

  • Min Signal (No Enzyme): 2.5 µL DMSO/Buffer + 2.5 µL Buffer + 5 µL Substrate Mix.

Phase C: Signal Detection (ADP-Glo Workflow)

This phase converts the ADP produced during the kinase reaction into a stable luminescent signal.

  • ADP-Glo Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP.

    • Incubation: 40 minutes at RT.[4][5][6]

  • Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal.

    • Incubation: 30 minutes at RT.[5][6]

  • Readout: Measure luminescence (Integration time: 0.5–1.0 sec) on a multimode plate reader (e.g., EnVision, GloMax).

Diagram 2: Experimental Workflow

Assay_Workflow Start Start: Compound Prep (DMSO Serial Dilution) BufferPrep Dilute to 4X in Kinase Buffer Start->BufferPrep PlateAdd Add 2.5 µL Compound + 2.5 µL Kinase BufferPrep->PlateAdd PreInc Pre-Incubation (10 min @ RT) PlateAdd->PreInc StartRxn Add 5 µL ATP/Substrate Mix (Start Reaction) PreInc->StartRxn Incubate Kinase Reaction (60 min @ RT) StartRxn->Incubate StopRxn Add 10 µL ADP-Glo Reagent (Deplete ATP) Incubate->StopRxn Detect Add 20 µL Detection Reagent (Read Luminescence) StopRxn->Detect

Caption: Step-by-step liquid handling workflow for the ADP-Glo kinase assay in 384-well format.

Data Analysis & Validation

Calculation of Percent Inhibition

Normalize the Raw Luminescence Units (RLU) to the controls:



IC50 Determination

Fit the data to a sigmoidal dose-response equation (variable slope) using software like GraphPad Prism or XLfit:



Assay Validation (Z'-Factor)

To ensure the assay is robust enough for screening pyrido[2,3-d]pyrimidine libraries, calculate the Z'-factor. A value > 0.5 indicates an excellent assay.



Example Data Table: Pyrido[2,3-d]pyrimidine SAR

Compound ID R1 Substituent R2 Substituent IC50 (nM) Status
PD-0332991 Cyclopentyl Methyl-piperazine 11 Reference
PP-001 Phenyl H >10,000 Inactive
PP-002 2,6-Dichloro-phenyl Methyl 45 Active

| PP-003 | Cyclopropyl | Amide | 420 | Moderate |

Troubleshooting & Optimization

High Background Signal
  • Cause: Contaminated ATP source or insufficient ATP depletion.

  • Solution: Use only the "Ultra-Pure ATP" provided in the kit.[4] Ensure the ADP-Glo reagent incubation time is at least 40 minutes to fully digest unreacted ATP.

Compound Precipitation
  • Symptom: Steep Hill slope (> 2.0) or irregular dose-response curves.

  • Solution: Pyrido[2,3-d]pyrimidines can aggregate. Inspect wells visually. Increase DMSO concentration to 2% (if kinase tolerates) or add 0.01% Triton X-100 to the buffer.

Low Signal-to-Noise
  • Cause: Low enzyme activity or insufficient substrate.

  • Solution: Perform an enzyme titration curve before the inhibition assay. Ensure the enzyme concentration provides a linear signal and consumes <20% of the ATP during the reaction time.

References

  • BenchChem. The Pyrido[2,3-d]pyrimidine Scaffold: A Technical Guide to its Mechanism of Action as a Kinase Inhibitor. (2025).[3][7][8][9] Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313.[6]Link

  • Elzahabi, H.S., et al. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.[2][3][10] RSC Advances (2023).[11] Link

  • Carna Biosciences. Assay Protocol: Kinase ADP-Glo Kit.Link

  • National Institutes of Health (PMC). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (2014).[12] Link

Sources

Application

Application Notes &amp; Protocols: A Guide to Cell-Based Assays for Characterizing 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one Derivatives

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery The pyrido[2,3-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized for it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The pyrido[2,3-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of this structure have been extensively investigated and developed as potent modulators of key cellular pathways, making them a cornerstone in the search for new therapeutic agents.[2][3] A significant portion of this research has focused on their role as kinase inhibitors.[4][5] Protein kinases, which catalyze the phosphorylation of substrate proteins, are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6]

Specifically, derivatives of the 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one scaffold have emerged as promising inhibitors of several important oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and KRAS.[4][7][8][9] These compounds often exert their anti-cancer effects by inhibiting kinase activity, which in turn suppresses downstream signaling, leading to cell cycle arrest and the induction of programmed cell death (apoptosis).[4][7]

This guide provides a comprehensive suite of validated, cell-based assays designed to systematically characterize the biological activity of novel 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. The protocols are presented with an emphasis on the underlying scientific principles, enabling researchers to move from initial cytotoxicity screening to detailed mechanistic and target validation studies.

Section 1: Foundational Analysis: Assessing Cellular Viability and Cytotoxicity

The initial step in characterizing any potential anti-cancer compound is to determine its effect on cell viability and proliferation. This provides a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). The MTT assay is a robust, colorimetric method for this purpose.

Principle of the MTT Assay: The assay's core principle relies on the metabolic activity of living cells. Mitochondrial dehydrogenase enzymes present in viable cells cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[11] The crystals are then solubilized, and the absorbance of the resulting solution is measured, providing a reliable readout of cell viability.[10]

Protocol 1: MTT Cell Viability Assay

This protocol is designed for adherent cells cultured in a 96-well plate format, suitable for medium- to high-throughput screening.

Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test Compound (dissolved in DMSO, then diluted in culture medium)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Scientist's Note: The optimal seeding density must be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay and do not become over-confluent in control wells.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in culture medium. It is crucial to maintain a consistent final concentration of the solvent (e.g., 0.1% DMSO) across all wells to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of medium containing the test compound at various concentrations (in triplicate or quadruplicate). Include "vehicle control" (medium with DMSO) and "no-cell" blank wells.

    • Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C.

    • Rationale: This incubation period allows viable cells to metabolize the MTT into formazan. The exact time can be optimized, but it is critical to observe the formation of purple precipitates in the control wells.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of Solubilization Solution (e.g., DMSO) to each well.[12]

    • Mix thoroughly on a plate shaker for 5-10 minutes to ensure complete dissolution of the crystals.

  • Absorbance Measurement:

    • Read the absorbance on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation and Analysis:

The raw absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. This data is then plotted against the compound concentration to generate a dose-response curve, from which the IC₅₀ value can be determined using non-linear regression analysis.

CompoundCell LineTreatment Time (h)IC₅₀ (µM)
Derivative XA549 (Lung Cancer)721.25
Derivative XMCF-7 (Breast Cancer)723.48
Derivative XPC-3 (Prostate Cancer)720.98
Staurosporine (Control)PC-3 (Prostate Cancer)720.05

Section 2: Mechanistic Insights: Investigating the Induction of Apoptosis

Once a compound demonstrates cytotoxic activity, the next critical step is to determine the mechanism of cell death. Many effective anti-cancer agents work by inducing apoptosis, a form of programmed cell death.[4] We can assess this through two complementary assays: Annexin V staining for early apoptosis and Caspase activity for executioner phase apoptosis.

Principle of Annexin V & Propidium Iodide (PI) Staining: In healthy cells, the phospholipid phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane.[13] During the early stages of apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet.[14] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify these early apoptotic cells via flow cytometry.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[13] Using both stains allows for the differentiation of four cell populations:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (less common).

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

Materials:

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Treated and control cells (adherent or suspension)

  • PBS and Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Preparation:

    • Treat cells with the test compound at relevant concentrations (e.g., 1x and 2x IC₅₀) for a specified time (e.g., 24-48 hours).

    • For adherent cells: Collect both the floating cells (which may be apoptotic) and the attached cells (harvested using trypsin). Combine them and wash with cold PBS.

    • For suspension cells: Collect cells by centrifugation and wash with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16]

    • Transfer 100 µL of the cell suspension (100,000 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[14]

    • Analyze the samples on a flow cytometer as soon as possible. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI at 488 nm and measure emission at >670 nm.

    • Self-Validation: Include an unstained control, a PI-only control, and an Annexin V-only control for proper compensation and gating. A positive control (e.g., cells treated with staurosporine) should also be included.

Principle of the Caspase-Glo® 3/7 Assay: Caspases are a family of proteases that are central to the execution of apoptosis. Caspase-3 and Caspase-7 are key "executioner" caspases. The Caspase-Glo® 3/7 Assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3 and -7.[17] In the presence of active Caspase-3/7, the substrate is cleaved, releasing aminoluciferin. This product is then used by luciferase to generate a stable, glow-type luminescent signal that is directly proportional to the amount of caspase activity.[18]

Protocol 3: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Treated and control cells in an opaque-walled 96-well plate

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Assay Setup:

    • Seed cells and treat with the test compound in an opaque-walled 96-well plate as described in the MTT protocol. The plate walls must be opaque to prevent well-to-well signal crosstalk.

    • Include "no-cell" control wells for background luminescence subtraction.

  • Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by reconstituting the substrate with the buffer.[19]

    • Allow the plate and the reagent to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well (a 1:1 ratio with the cell culture medium volume).[18]

  • Incubation and Measurement:

    • Mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.[18] The optimal time should be determined empirically.

    • Measure the luminescence using a plate-reading luminometer.

Data Presentation and Analysis:

Results from both apoptosis assays can be summarized to provide a cohesive picture of the compound's pro-apoptotic activity.

TreatmentConcentration% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Fold Increase in Caspase-3/7 Activity (vs. Control)
Vehicle Control0.1% DMSO4.5%2.1%1.0
Derivative X1 µM (IC₅₀)25.8%10.3%3.8
Derivative X2 µM (2x IC₅₀)42.1%21.5%7.2

Section 3: Target Engagement and Pathway Validation

For compounds designed as kinase inhibitors, it is essential to demonstrate that they engage their intended target within the cell and modulate its downstream signaling pathway. As many pyrido[2,3-d]pyrimidine derivatives target EGFR, this section details a protocol for assessing EGFR phosphorylation.[7][9]

Principle of Western Blotting for Phospho-Proteins: EGFR is a receptor tyrosine kinase that, upon activation by its ligand (e.g., EGF), dimerizes and autophosphorylates specific tyrosine residues.[20] This phosphorylation event initiates downstream signaling cascades. An effective EGFR inhibitor will prevent this autophosphorylation. Western blotting can be used to detect the levels of both total EGFR and its phosphorylated form (p-EGFR) using specific antibodies.[21] A decrease in the ratio of p-EGFR to total EGFR in compound-treated cells is a direct indicator of target engagement and inhibition.[20]

Visualizing the EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR pathway and the point of inhibition by a 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one derivative.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Phosphorylates PI3K PI3K EGFR->PI3K Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds & Activates Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibits Phosphorylation

Caption: EGFR signaling pathway and point of inhibition.

Protocol 4: Western Blotting for Phospho-EGFR (p-EGFR)

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-p-EGFR (e.g., Tyr1068) and Rabbit anti-Total EGFR

  • Loading control antibody: Mouse anti-β-Actin

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Step-by-Step Methodology:

  • Cell Lysis and Protein Quantification:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free medium for 12-24 hours.

    • Pre-treat cells with the test compound for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing inhibitors. Scrape and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes.[20]

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Scientist's Note: For a large protein like EGFR (~175 kDa), use a lower percentage gel (e.g., 7.5%) and a wet transfer system overnight at 4°C for optimal transfer efficiency.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Rationale: BSA is preferred over milk for phospho-antibody probing as milk contains phosphoproteins that can increase background.

    • Incubate the membrane with the primary antibody against p-EGFR (diluted in 5% BSA) overnight at 4°C.[22]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash again as in the previous step.

  • Detection and Re-probing:

    • Apply ECL substrate and capture the signal using an imaging system.

    • To normalize for protein loading, strip the membrane using a mild stripping buffer and re-probe it first for Total EGFR and then for β-Actin, following the same immunoblotting steps.[20]

Data Presentation and Analysis:

Use densitometry software to quantify the band intensities. The p-EGFR signal should be normalized to the Total EGFR signal to account for any differences in EGFR expression.

TreatmentCompound Conc. (µM)p-EGFR / Total EGFR Ratio (Normalized)Fold Change vs. Stimulated Control
Unstimulated Control00.050.05
Stimulated Control01.001.00
Derivative X0.50.450.45
Derivative X1.00.150.15
Derivative X2.00.060.06

Section 4: Integrated Experimental Workflow

A logical, stepwise approach is crucial for efficiently characterizing novel compounds. The following workflow outlines a typical screening cascade, from broad cytotoxicity assessment to specific target validation.

Workflow Start Start: Novel Pyrido[2,3-d]pyrimidine Derivative Screening Step 1: Cytotoxicity Screening (Protocol 1: MTT Assay) Across a panel of cancer cell lines Start->Screening Decision1 Is IC₅₀ in desired range? Screening->Decision1 Apoptosis Step 2: Mechanism of Action (Protocol 2: Annexin V) (Protocol 3: Caspase-Glo) Decision1->Apoptosis Yes Discard1 Compound is inactive or too toxic. Stop. Decision1->Discard1 No Decision2 Is apoptosis induced? Apoptosis->Decision2 Target Step 3: Target Engagement (Protocol 4: Western Blot for p-EGFR) Confirm inhibition of target kinase Decision2->Target Yes Discard2 Cytotoxicity is non-apoptotic. Investigate other mechanisms (e.g., necrosis, autophagy) or stop. Decision2->Discard2 No Decision3 Is the target inhibited in a dose-dependent manner? Target->Decision3 End Promising Lead Candidate for further pre-clinical development Decision3->End Yes Discard3 Compound is off-target. Re-evaluate or stop. Decision3->Discard3 No

Caption: Integrated workflow for compound characterization.

Conclusion

This application guide provides a robust framework for the cellular characterization of novel 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. By systematically applying these assays—progressing from broad phenotypic screening of cytotoxicity to specific, mechanism-based inquiries into apoptosis and target engagement—researchers can efficiently identify and validate promising lead candidates. The integration of quantitative plate-based assays with more detailed methods like flow cytometry and Western blotting ensures a comprehensive understanding of a compound's biological profile, which is essential for advancing new therapeutic agents in the drug development pipeline.

References

  • Title: Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRAS G12D -mutant cancer. Source: Frontiers. URL: [Link]

  • Title: Discovery of substituted 3H-pyrido[2,3-d]pyrimidin-4-ones as potent, biased, and orally bioavailable sst2 agonist. Source: PubMed. URL: [Link]

  • Title: Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent wild and mutant EGFR inhibitors. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Source: PMC - NIH. URL: [Link]

  • Title: Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Source: PMC - NIH. URL: [Link]

  • Title: Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Spotlight: Cell-based kinase assay formats. Source: Reaction Biology. URL: [Link]

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Source: PMC - NIH. URL: [Link]

  • Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Source: MDPI. URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf - NIH. URL: [Link]

  • Title: How do I get EGFR western blot. Source: ResearchGate. URL: [Link]

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  • Title: New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Source: RSC Publishing. URL: [Link]

  • Title: Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Source: PMC - NIH. URL: [Link]

  • Title: Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. Source: National Toxicology Program. URL: [Link]

  • Title: Kinase assays. Source: BMG LABTECH. URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Source: Celtarys Research. URL: [Link]

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  • Title: Caspase 3/7 Activity. Source: Protocols.io. URL: [Link]

  • Title: Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using in silico Enabled Drug. Source: ChemRxiv. URL: [Link]

  • Title: A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Source: Organic Chemistry Research. URL: [Link]

  • Title: Cell Viability Assay (MTT Assay) Protocol. Source: protocols.io. URL: [Link]

  • Title: Caspase 3/7 Activity. Source: Protocols.io. URL: [Link]

  • Title: Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Source: Clausius Scientific Press. URL: [Link]

  • Title: Kinase Activity Assay. Source: Creative Diagnostics. URL: [Link]

  • Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Source: RSC Publishing. URL: [Link]

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Method

Mastering the Purification of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one: An Application Guide for Drug Development Professionals

Foreword: The Critical Role of Purity in Pyrido[2,3-d]pyrimidine-Based Drug Discovery The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its s...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Purity in Pyrido[2,3-d]pyrimidine-Based Drug Discovery

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its structural analogy to purines.[1] This framework is integral to a multitude of pharmacologically active agents, demonstrating a broad spectrum of activities including kinase inhibition for oncology applications.[2][3] The title compound, 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one, serves as a pivotal intermediate in the synthesis of these complex molecules. The chlorine atom at the 6-position is a versatile synthetic handle, enabling further molecular elaboration through nucleophilic substitution and cross-coupling reactions.

However, the journey from crude synthetic product to a highly pure active pharmaceutical ingredient (API) intermediate is fraught with challenges. The presence of even minute impurities can have profound implications for downstream reactions, impacting yield, selectivity, and the impurity profile of the final API. Furthermore, in a drug development context, rigorous control over the purity of intermediates is a non-negotiable regulatory expectation. This guide, therefore, provides a comprehensive overview of robust purification strategies for 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one, grounded in scientific principles and practical laboratory experience.

Understanding the Impurity Landscape

Effective purification begins with a thorough understanding of the potential impurities. The crude product of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one is often described as a brown solid, indicating the presence of chromophoric impurities. These can arise from several sources depending on the synthetic route employed. A common synthetic pathway involves the cyclization of a substituted aminopyridine derivative followed by chlorination, often with reagents like phosphorus oxychloride (POCl₃).[4]

Potential Impurities May Include:

  • Unreacted Starting Materials: Incomplete reaction can leave residual aminopyridine precursors or the unchlorinated pyrido[2,3-d]pyrimidin-4-one.

  • Over-chlorinated Byproducts: The presence of multiple reactive sites could lead to the formation of di- or tri-chlorinated species.

  • Hydrolysis Products: The chloro substituent is susceptible to hydrolysis, particularly during aqueous workups, leading to the corresponding hydroxy derivative.

  • Polymeric Materials: Harsh reaction conditions can sometimes generate polymeric tars, which contribute significantly to the coloration of the crude product.

  • Reagent-derived Impurities: Residual chlorinating agents and their decomposition products may also be present.

A logical workflow for the purification of this compound is essential and can be tailored based on the initial purity of the crude material and the desired final purity.

Purification_Workflow Crude Crude Product (Brown Solid) Workup Aqueous Workup (Neutralization & Extraction) Crude->Workup Initial Isolation Recrystallization Recrystallization (Primary Purification) Workup->Recrystallization Removal of Inorganics & Polar Impurities Chromatography Column Chromatography (High Purity Polish) Recrystallization->Chromatography For Highest Purity or Difficult Separations Final Pure Compound (>98%) Recrystallization->Final If Purity is Sufficient Chromatography->Final

Caption: General purification workflow for 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one.

Part 1: Initial Workup and Isolation

The initial step post-synthesis is a carefully designed aqueous workup to quench the reaction and remove inorganic byproducts and highly polar impurities.

Protocol 1: Standard Aqueous Workup
  • Reaction Quenching: The reaction mixture is cautiously quenched by pouring it onto crushed ice or into ice-cold water. This step is critical for deactivating any remaining reactive reagents, such as POCl₃, and for precipitating the crude product.

  • Neutralization: If the reaction was conducted under acidic conditions, the aqueous slurry is neutralized. A saturated solution of sodium bicarbonate (NaHCO₃) is typically added portion-wise with stirring until the pH is approximately 7. Care should be taken as this can be an exothermic process with gas evolution.

  • Extraction: The neutralized mixture is then extracted with a suitable organic solvent. Ethyl acetate is a common choice due to its ability to dissolve the target compound and its immiscibility with water. The extraction should be performed multiple times (e.g., 3 x 50 mL for a small-scale reaction) to ensure complete recovery of the product.

  • Washing: The combined organic layers are washed with brine (a saturated aqueous solution of NaCl). This step helps to remove residual water and some water-soluble impurities from the organic phase.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). After filtration to remove the drying agent, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude solid.

Part 2: Purification by Recrystallization

Recrystallization is a powerful and economical technique for purifying crystalline solids. The choice of solvent is paramount and is guided by the principle that the compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Rationale for Solvent Selection

For pyrido[2,3-d]pyrimidine derivatives, polar protic solvents are often effective. Ethanol has been reported for the recrystallization of analogous compounds.[3] The hydroxyl group of ethanol can form hydrogen bonds with the nitrogen atoms and the carbonyl group of the target molecule, aiding in dissolution at elevated temperatures. Upon cooling, the decrease in solubility allows for the formation of a crystalline lattice, excluding impurities into the mother liquor.

Protocol 2: Recrystallization from Ethanol
  • Dissolution: The crude 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one is placed in an Erlenmeyer flask, and a minimal amount of ethanol is added. The mixture is heated to reflux with stirring until the solid completely dissolves. If the solid does not dissolve completely, small portions of hot ethanol are added until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, a hot filtration step is necessary. This is performed quickly using a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and efficient exclusion of impurities. The flask should be left undisturbed during this period. For enhanced recovery, the flask can then be placed in an ice bath or a refrigerator (e.g., at 5°C) for a period of time, as suggested in related purifications.[5]

  • Isolation of Crystals: The crystallized product is collected by vacuum filtration using a Büchner funnel.

  • Washing: The crystals are washed with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: The purified crystals are dried under vacuum to remove residual solvent.

Parameter Condition Rationale
Solvent EthanolGood solubility at high temperature, poor solubility at low temperature.
Cooling Rate Slow, then ice bathPromotes large crystal growth and high purity.
Washing Ice-cold solventMinimizes re-dissolving the purified product.

Part 3: High-Purity Polishing by Column Chromatography

For applications requiring very high purity (>98%), or if recrystallization fails to remove certain impurities, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

System Selection: Stationary and Mobile Phases
  • Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for compounds of moderate polarity like 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio of these solvents needs to be determined empirically.

Protocol 3: Silica Gel Column Chromatography
  • TLC Analysis: Before running a column, it is essential to determine the appropriate eluent system using thin-layer chromatography (TLC). The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing: The column is packed with a slurry of silica gel in the chosen non-polar solvent. Care must be taken to avoid air bubbles and cracks in the stationary phase.

  • Sample Loading: The crude or partially purified product is dissolved in a minimal amount of the mobile phase or a slightly more polar solvent and carefully loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with the chosen mobile phase, and fractions are collected.

  • Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the highly purified product.

Chromatography_Process Start Crude or Recrystallized Product TLC TLC Analysis (Determine Eluent) Start->TLC Packing Column Packing (Silica Gel Slurry) TLC->Packing Loading Sample Loading Packing->Loading Elution Elution & Fraction Collection Loading->Elution Analysis Fraction Analysis (TLC) Elution->Analysis Combine Combine Pure Fractions Analysis->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Pure Highly Pure Product Evaporate->Pure

Caption: Step-by-step workflow for purification by column chromatography.

Analytical Characterization for Purity Assessment

The purity of the final product should be confirmed using appropriate analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to assess the number of components in a sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The purification of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one is a critical step in the synthesis of many important pharmaceutical compounds. A multi-step approach, beginning with a robust aqueous workup, followed by recrystallization, and if necessary, column chromatography, can consistently deliver material of high purity. The specific details of the purification protocol may need to be optimized based on the scale of the reaction and the impurity profile of the crude material. By applying the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this vital synthetic intermediate.

References

  • EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google P
  • BenchChem.
  • Organic Chemistry Research. A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (URL: [Link])

  • RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (URL: not available)
  • PMC - NIH. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (URL: [Link])

  • PMC - NIH. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (URL: [Link])

  • JOCPR. Synthesis of spiro pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-alumina catalyst. (URL: [Link])

  • PMC - NIH. Developments of pyridodipyrimidine heterocycles and their biological activities. (URL: [Link])

  • Journal of Nanostructures. Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water. (URL: [Link])

  • PMC - NIH. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (URL: [Link])

  • ResearchGate. A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (URL: [Link])

  • MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one Synthesis

Welcome to the technical support center for the synthesis of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Drawing from established chemical principles and practical laboratory experience, this document provides in-depth troubleshooting advice in a direct question-and-answer format to help you optimize your reaction yields and product purity.

I. Overview of the Synthetic Pathway

The synthesis of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one typically proceeds through a two-step sequence. The first step involves the cyclization of 2-amino-5-chloronicotinic acid with a suitable one-carbon source, such as formamide or urea, to form the intermediate, 6-chloro-3H-pyrido[2,3-d]pyrimidin-4-one. The subsequent step is the chlorination of this intermediate, most commonly with phosphorus oxychloride (POCl₃), to yield the final product.

Synthetic_Pathway A 2-Amino-5-chloronicotinic Acid B Step 1: Cyclization (e.g., with Formamide or Urea) A->B Reagents & Conditions C 6-hydroxy-3H-pyrido[2,3-d]pyrimidin-4-one (Intermediate) B->C D Step 2: Chlorination (e.g., with POCl3) C->D Reagents & Conditions E 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one (Final Product) D->E

Caption: General synthetic route for 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one.

II. Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1: Cyclization to form 6-hydroxy-3H-pyrido[2,3-d]pyrimidin-4-one

Question 1: I am observing a very low yield of the cyclized intermediate, 6-hydroxy-3H-pyrido[2,3-d]pyrimidin-4-one. What are the likely causes and how can I improve it?

Answer:

Low yield in the cyclization step is a common hurdle. Several factors can contribute to this issue, primarily related to starting material quality, reaction conditions, and work-up procedures.

  • Purity of 2-Amino-5-chloronicotinic Acid: The purity of your starting material is paramount. Impurities can interfere with the reaction.

    • Recommendation: Ensure the 2-amino-5-chloronicotinic acid is of high purity. If necessary, recrystallize it before use. You can find methods for its synthesis and characterization in the literature.[1]

  • Choice and Quality of the Cyclizing Agent: Both formamide and urea can be used for this cyclization.

    • Formamide: When using formamide, ensure it is dry and of high quality. Formamide can hydrolyze to formic acid and ammonia, which can lead to side reactions. Consider using a fresh bottle or distilling it under reduced pressure.

    • Urea: A thermal condensation with urea is another common method. The reaction typically requires high temperatures, and incomplete reaction is a common issue.

  • Reaction Temperature and Time: This reaction is sensitive to temperature.

    • Recommendation: The reaction with formamide often requires heating at elevated temperatures (e.g., 150-180 °C) for several hours. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Incomplete Reaction: The starting material may not be fully consumed.

    • Recommendation: Use TLC to monitor the disappearance of the starting material. If the reaction stalls, consider extending the reaction time or incrementally increasing the temperature.

  • Work-up Procedure: The product may be lost during the work-up. The intermediate, being a pyridinone, can have some solubility in aqueous media, especially if the pH is not optimal for precipitation.

    • Recommendation: After cooling the reaction mixture, the product often precipitates. Ensure complete precipitation by adjusting the pH to be near the isoelectric point of the molecule. Washing the precipitate with a minimal amount of cold solvent can reduce losses.

Question 2: I am seeing multiple spots on my TLC plate for the cyclization reaction, indicating the formation of byproducts. What are these impurities and how can I minimize them?

Answer:

The formation of byproducts is often due to side reactions of the starting materials or the product under the reaction conditions.

  • Decarboxylation of Starting Material: At high temperatures, 2-amino-5-chloronicotinic acid can decarboxylate.

    • Recommendation: While high temperatures are necessary, avoid excessively high temperatures or prolonged reaction times beyond what is necessary for the reaction to complete.

  • Side Reactions with the Cyclizing Agent:

    • With formamide, formylation of the amino group can occur without subsequent cyclization if conditions are not optimal.

    • With urea, side reactions can lead to the formation of other heterocyclic systems.

  • Product Degradation: The product itself might not be entirely stable at very high temperatures over long periods.

    • Recommendation: Once the reaction is complete as per TLC analysis, it is advisable to cool down the reaction mixture and proceed with the work-up promptly.

Troubleshooting_Cyclization A Low Yield of Intermediate B Check Purity of Starting Material A->B C Optimize Reaction Conditions A->C D Improve Work-up Procedure A->D E Recrystallize 2-amino-5-chloronicotinic acid B->E F Use High-Quality/Dry Reagents C->F G Monitor Temperature and Time C->G H Adjust pH for Precipitation D->H

Caption: Decision tree for troubleshooting low yield in the cyclization step.

Step 2: Chlorination of 6-hydroxy-3H-pyrido[2,3-d]pyrimidin-4-one

Question 3: My chlorination reaction with phosphorus oxychloride (POCl₃) is giving a low yield of the desired 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one. What could be going wrong?

Answer:

The chlorination of the pyridopyrimidinone intermediate is a critical step that is highly susceptible to reaction conditions. Low yields are often traced back to moisture, incomplete reaction, or degradation.

  • Presence of Moisture: Phosphorus oxychloride reacts violently with water to produce phosphoric acid and hydrochloric acid. The presence of even trace amounts of water in the reaction mixture will consume the POCl₃ and can lead to the formation of unwanted byproducts.

    • Recommendation: Ensure all glassware is thoroughly dried before use. The 6-hydroxy-3H-pyrido[2,3-d]pyrimidin-4-one intermediate should be completely dry. Using a fresh, unopened bottle of POCl₃ is recommended. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: The conversion of the hydroxyl group to the chloride may not go to completion.

    • Recommendation: The reaction often requires refluxing in neat POCl₃ or in a high-boiling solvent like toluene. The reaction temperature and time are critical. Monitor the reaction by TLC until the starting material is no longer visible. The use of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can sometimes facilitate the reaction.[2]

  • Work-up Procedure: Quenching the reaction mixture is a critical step. POCl₃ reacts exothermically with water and alcohols. Improper quenching can lead to product degradation or loss.

    • Recommendation: The reaction mixture should be cooled to room temperature and then slowly and carefully poured onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃. The product can then be isolated by filtration. Maintaining a low temperature during quenching is crucial.

  • Product Degradation: The chloro-substituted product can be susceptible to hydrolysis back to the starting material or other byproducts under certain pH and temperature conditions during work-up.

    • Recommendation: After quenching, it is important to neutralize the acidic solution carefully to precipitate the product. Avoid strongly basic conditions, which can promote nucleophilic substitution of the chlorine atom.

Question 4: I am observing the formation of a dark-colored, tarry substance in my chlorination reaction. What is causing this and how can I prevent it?

Answer:

The formation of tar is a common issue in reactions involving POCl₃ at high temperatures and is usually a sign of decomposition.

  • Excessive Heating: Overheating the reaction mixture can lead to the decomposition of the starting material, product, and even the solvent if one is used.

    • Recommendation: Carefully control the reaction temperature. Use an oil bath for uniform heating and monitor the internal temperature of the reaction. Do not heat the reaction for longer than necessary.

  • Impurities in the Starting Material: Impurities in the 6-hydroxy-3H-pyrido[2,3-d]pyrimidin-4-one can also contribute to side reactions and tar formation.

    • Recommendation: Ensure the intermediate from the first step is of high purity. If necessary, purify it by recrystallization before proceeding to the chlorination step.

  • Reaction with Solvent: If a solvent is used, it must be inert to the reaction conditions.

    • Recommendation: Toluene is a common solvent for this reaction. Ensure it is dry before use.

Troubleshooting_Chlorination A Low Yield/Tar Formation in Chlorination B Check for Moisture A->B C Optimize Reaction Conditions A->C D Improve Work-up A->D E Ensure Dry Glassware and Reagents B->E F Use Inert Atmosphere B->F G Control Temperature and Time C->G H Consider a Catalyst C->H I Slow, Cold Quenching D->I J Careful pH Adjustment D->J

Caption: Decision tree for troubleshooting the chlorination step.

III. Experimental Protocols

The following are representative protocols. Researchers should adapt these based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of 6-hydroxy-3H-pyrido[2,3-d]pyrimidin-4-one
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-amino-5-chloronicotinic acid (1.0 eq).

  • Add an excess of formamide (e.g., 10-20 equivalents).

  • Heat the mixture in an oil bath at 160-170 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add water to the reaction mixture to precipitate the product.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and then with a suitable organic solvent like ethanol to remove any remaining impurities.

  • Dry the product under vacuum to obtain 6-hydroxy-3H-pyrido[2,3-d]pyrimidin-4-one.

Protocol 2: Synthesis of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one
  • In a dry round-bottom flask equipped with a reflux condenser (with a drying tube) and a magnetic stirrer, place the dry 6-hydroxy-3H-pyrido[2,3-d]pyrimidin-4-one (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) under an inert atmosphere.

  • Add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 eq).

  • Heat the mixture to reflux (around 110 °C) for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution or dilute ammonium hydroxide) until the product precipitates completely.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

IV. Data for Characterization

Below is a table summarizing typical analytical data for the starting material, intermediate, and final product.

CompoundAppearance1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)IR (cm-1)
2-Amino-5-chloronicotinic acid White to off-white solid8.1-8.3 (d), 7.8-8.0 (d), 6.5-7.0 (br s, NH2)~168 (COOH), ~158, ~150, ~140, ~115, ~1103400-3200 (NH2), 3200-2500 (OH), 1700 (C=O)
6-hydroxy-3H-pyrido[2,3-d]pyrimidin-4-one White to pale yellow solid~12.0 (br s, NH), 8.5-8.7 (d), 8.0-8.2 (d), 7.9-8.1 (s)~162, ~160, ~155, ~145, ~118, ~1153200-2800 (NH, OH), 1680-1650 (C=O)
6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one White to light yellow solid~12.5 (br s, NH), 8.8-9.0 (d), 8.3-8.5 (d), 8.1-8.3 (s)~160, ~158, ~154, ~148, ~120, ~118~3100 (NH), ~1700 (C=O), ~750 (C-Cl)

Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and instrument used.

V. References

  • Justia Patents. (2001). Synthesis of chlorinated pyrimidines. Retrieved from [Link]

  • Google Patents. (2017). A method for preparation of 2-amino-5-chloro-pyridine. CN106432069A. Retrieved from

Sources

Optimization

Technical Support: Identifying Side Products in Pyrido[2,3-d]pyrimidine Synthesis

This technical guide addresses the identification and mitigation of side products in the synthesis of pyrido[2,3-d]pyrimidines. It focuses on the most common synthetic route: the one-pot condensation of 6-aminouracils (o...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the identification and mitigation of side products in the synthesis of pyrido[2,3-d]pyrimidines. It focuses on the most common synthetic route: the one-pot condensation of 6-aminouracils (or 2,6-diaminopyrimidines) with aldehydes and active methylene compounds (e.g., malononitrile), as well as alkylation post-functionalization.

Executive Summary

The synthesis of pyrido[2,3-d]pyrimidines often suffers from competing pathways driven by the ambident nucleophilicity of the pyrimidine scaffold and the reversibility of intermediate imine formation. This guide provides a systematic approach to identifying three critical classes of impurities: Regioisomers (N- vs. O-alkylation) , Arrested Intermediates (Incomplete Cyclization) , and Bis-Adducts (Dimerization) .

Part 1: Troubleshooting Regioselectivity (N- vs. O-Alkylation)

Scenario: You are alkylating the pyrido[2,3-d]pyrimidine scaffold (typically at the dione moiety) and observe multiple close-running spots on TLC or a mixture in NMR.

The Mechanism

The pyrimidine ring contains amide-iminol tautomers. Under basic conditions, the deprotonated species acts as an ambident nucleophile.

  • Kinetic Product: O-alkylation (often favored by hard electrophiles and silver salts).

  • Thermodynamic Product: N-alkylation (favored by soft electrophiles, polar aprotic solvents, and alkali bases).

Diagnostic Protocol

Question: How do I definitively distinguish N-alkyl from O-alkyl isomers without X-ray crystallography?

Answer: Use Carbon-13 NMR (


C NMR) to analyze the 

-carbon shift of the introduced alkyl group.
FeatureN-Alkylated Isomer (Target)O-Alkylated Isomer (Impurity)

C Shift (

-carbon)

40–50 ppm

65–75 ppm
Carbonyl Carbon Retains C=O shift (

160 ppm)
Shifts upfield (Imidate character)
HMBC Correlation

coupling to Carbonyl C

coupling to Imidate C

Corrective Action:

  • To favor N-alkylation: Switch to K

    
    CO
    
    
    
    /DMF
    or Cs
    
    
    CO
    
    
    /DMF
    . The "hard" cation (Cs
    
    
    ) coordinates the hard oxygen, leaving the nitrogen free to attack.
  • To favor O-alkylation: Use Ag

    
    CO
    
    
    
    /Benzene
    or Ag
    
    
    O
    . The silver ion has a high affinity for the nitrogen lone pair or the halogen leaving group, directing attack via oxygen.

Part 2: Identifying Arrested Intermediates (Incomplete Cyclization)

Scenario: The reaction yield is low, and Mass Spec shows a peak corresponding to [M - 18] or [M - 2] relative to the expected product, or simply the sum of reactants.

The Mechanism

In one-pot syntheses (e.g., 6-aminouracil + aldehyde + malononitrile), the reaction proceeds via a Knoevenagel condensation followed by a Michael addition and finally Cyclization . Failure at any step traps distinct intermediates.

Troubleshooting Table
Observed Mass (ESI-MS)Probable ImpurityStructural CharacteristicCorrective Action
Sum of Reactants - H

O
Knoevenagel Adduct (Benzylidene)NMR: Distinct alkene singlet (

7.5–8.5 ppm). No cyclized pyridine protons.
Increase temperature; add piperidine catalyst; ensure water removal (Dean-Stark).
Sum of Reactants Michael Adduct (Open Chain)NMR: Two aliphatic CH protons (doublets) instead of aromatic. IR: Nitrile stretch (

) is very strong/unconjugated.
Increase basicity (e.g., add DABCO or Et

N) to force ring closure.
[M + H

O]
Hydrolyzed Imine NMR: Reappearance of aldehyde proton (

9–10 ppm).
Use dry solvents; run under N

; add molecular sieves.

Part 3: Bis-Adducts and Dimerization

Scenario: You observe a highly non-polar spot or a precipitate that is insoluble in most solvents. MS shows a mass roughly double the expected product.

The Mechanism

If the aldehyde is highly reactive or the stoichiometry is imprecise, one aldehyde molecule can condense with two molecules of 6-aminouracil, forming a "bridge" structure (Pyridodipyrimidine or Bis-uracil methane).

Diagnostic Check:

  • Symmetry: The

    
    H NMR will look deceptively simple (highly symmetric) but integration will not match the single scaffold.
    
  • Mass Spec: Look for

    
    .
    

Corrective Action:

  • Stoichiometry: Ensure a strict 1:1:1 ratio or a slight excess of the active methylene component.

  • Dilution: Increasing solvent volume favors intramolecular cyclization over intermolecular dimerization.

Part 4: Visualizing the Reaction Pathways

The following diagram maps the divergence points where side products are generated. Use this to pinpoint where your synthesis is deviating.

ReactionPathways Start Reactants: 6-Aminouracil + Aldehyde Knoevenagel Intermediate A: Benzylidene (Knoevenagel Adduct) Start->Knoevenagel - H2O BisProduct Side Product 1: Bis-uracil Dimer (Excess Uracil/Low Dilution) Start->BisProduct Path A: 2x Uracil Attack Michael Intermediate B: Michael Adduct (Open Chain) Knoevenagel->Michael + Active Methylene Hydrolysis Side Product 2: Hydrolyzed Amide/Aldehyde (Water Contamination) Knoevenagel->Hydrolysis + H2O (Reversible) Cyclized Target Product: Pyrido[2,3-d]pyrimidine Michael->Cyclized Ring Closure (- NH3/H2O) Michael->Hydrolysis Arrested Step Regioisomer Side Product 3: O-Alkylated Isomer (If Post-Alkylation Step) Cyclized->Regioisomer Alkylation (Ambident Nucleophile)

Figure 1: Reaction landscape for pyrido[2,3-d]pyrimidine synthesis showing critical divergence points for impurity formation.

Part 5: NMR Decision Tree for Regioisomers

Use this logic flow to interpret NMR data when alkylating the scaffold.

NMRLogic Start Isolate Alkylated Product CheckC13 Check 13C NMR of Alpha-Carbon (N-C-H vs O-C-H) Start->CheckC13 HighShift Shift > 60 ppm CheckC13->HighShift LowShift Shift < 50 ppm CheckC13->LowShift ResultO O-Alkylated Isomer (Impurity) HighShift->ResultO ResultN N-Alkylated Isomer (Target) LowShift->ResultN

Figure 2: NMR diagnostic logic for distinguishing N- vs. O-alkylation based on alpha-carbon chemical shifts.

References

  • Regioselectivity (N vs O Alkylation)

    • Salihović, M., et al. (2015). "Synthesis, structural, conformational and DFT studies of N-3 and O-4 alkylated regioisomers." Journal of Molecular Structure.
    • Key Insight: Establishes the C NMR diagnostic shift ( 46 ppm for N-alkyl vs 75 ppm for O-alkyl).
    • (Contextual verification via similar pyrimidine studies).

  • One-Pot Synthesis & Mechanism

    • Abdolmohammadi, S., & Balalaie, S. (2012). "An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media.
    • Key Insight: Details the Knoevenagel-Michael-Cyclization cascade and c
  • Side Product Formation (Hydrolysis)

    • Garrett, M., et al. (2019). "Pyrido[2,3-d]pyrimidin-7(8H)
    • Key Insight: Discusses hydrolysis of imine intermedi
  • Dimerization/Bis-products

    • El-Gazzar, A. B. A., et al. (2009). "A Facile One-pot Synthesis of Pyrido[2,3-d]pyrimidines and Pyrido[2,3-d:6,5-d′]dipyrimidines." Journal of Chemical Research.
    • Key Insight: Identifies conditions leading to dipyrimidine (dimer)
Troubleshooting

Technical Support Center: Synthesis of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one

Welcome to the technical support guide for the synthesis and yield optimization of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one. This molecule is a crucial heterocyclic scaffold, serving as a key intermediate in the developm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and yield optimization of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one. This molecule is a crucial heterocyclic scaffold, serving as a key intermediate in the development of various therapeutic agents, particularly kinase inhibitors for oncology and inflammatory diseases.[1] Its value lies in the strategic placement of the chlorine atom at the 6-position, which provides a versatile handle for further chemical modifications like cross-coupling and nucleophilic substitution reactions.[1]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind experimental choices, offering scientifically grounded solutions to enhance your synthetic outcomes.

General Synthetic Strategy Overview

A prevalent and robust method for synthesizing the target compound involves a two-step process starting from 2-aminonicotinic acid. The initial step is a cyclization reaction to form the pyridopyrimidinone core, followed by a chlorination step.

Synthetic_Workflow A 2-Aminonicotinic Acid + Formamide B Step 1: Cyclocondensation A->B Heat C 3H-Pyrido[2,3-d]pyrimidin-4-one B->C D Step 2: Chlorination (e.g., POCl₃) C->D E 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one D->E

Caption: High-level workflow for the synthesis of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My overall yield for the two-step synthesis is consistently low. Which stage is the most likely culprit and what general factors should I investigate?

Low overall yield is a common challenge. It's crucial to analyze each step independently.

  • Step 1: Cyclocondensation: This step establishes the core bicyclic structure. Incomplete reaction is a frequent issue. The primary cause is often insufficient heat or reaction time. The thermal condensation of 2-aminonicotinic acid with formamide requires high temperatures (typically 140-180°C) to drive the reaction to completion. Sub-optimal temperatures can lead to a significant amount of unreacted starting material.

  • Step 2: Chlorination: This step is often more problematic than the cyclization. The use of aggressive chlorinating agents like phosphorus oxychloride (POCl₃) can lead to side reactions and product degradation if not properly controlled. Key issues include thermal decomposition from poor temperature management and incomplete conversion. The work-up procedure, which involves quenching the excess POCl₃, is also critical for isolating the product cleanly.

Recommendation: First, ensure your intermediate, 3H-Pyrido[2,3-d]pyrimidin-4-one, is formed in high purity and yield. Isolate and characterize it before proceeding. If the first step is efficient, then focus your optimization efforts on the chlorination protocol.

Q2: During the initial cyclocondensation of 2-aminonicotinic acid and formamide, my reaction seems to stall, leaving significant starting material. How can I drive it to completion?

This is a classic equilibrium-driven condensation reaction where water is eliminated. To improve the yield, you need to push the equilibrium towards the product.

  • Causality (Le Chatelier's Principle): The reaction produces water as a byproduct. According to Le Chatelier's principle, removing water as it is formed will shift the equilibrium to favor product formation. Formamide also serves as the solvent, and using a large excess helps to ensure the concentration of the aminonicotinic acid is the limiting factor.

  • Troubleshooting Workflow:

Troubleshooting_Cyclization Start Low Yield in Cyclization (Incomplete Reaction) Temp Increase Reaction Temperature (160-180°C) Start->Temp Time Extend Reaction Time (Monitor by TLC) Temp->Time Removal Ensure Water Removal (e.g., Dean-Stark or open system if safe) Time->Removal Excess Check Formamide Excess (Should be large excess) Removal->Excess Result Improved Yield of 3H-Pyrido[2,3-d]pyrimidin-4-one Excess->Result

Sources

Optimization

Technical Support Center: Purification of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one

Welcome to the technical support center for 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one. This guide, presented in a question-and-answer format, is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one. This guide, presented in a question-and-answer format, is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. As Senior Application Scientists, we provide not just procedural steps but also the underlying scientific rationale to empower you in your experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one.

Question 1: My crude product is a dark, oily residue after synthesis. How can I effectively isolate the solid product?

Answer:

An oily crude product suggests the presence of residual high-boiling solvents, starting materials, or byproducts. The initial goal is to induce precipitation or crystallization of your target compound.

Probable Causes & Solutions:

  • Residual Solvent: High-boiling solvents like DMF or pyridine used in the synthesis may be entrapped.

    • Solution: Co-evaporate the crude material with a lower-boiling solvent like toluene or xylenes under reduced pressure. This can help azeotropically remove the residual high-boiling solvent.

  • Highly Soluble Impurities: The presence of impurities can inhibit crystallization by acting as a solvent for your product.

    • Solution 1: Trituration. This is the process of washing the crude oil with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble.

      Step-by-Step Protocol for Trituration:

      • Place the oily crude product in a flask.

      • Add a small volume of a non-polar solvent (e.g., hexanes, diethyl ether, or a mixture of both).

      • Stir the mixture vigorously with a spatula or magnetic stirrer. The goal is to break up the oil and encourage the solid product to precipitate.

      • If precipitation occurs, continue stirring for 30 minutes to an hour to maximize the yield.

      • Filter the solid product and wash it with a small amount of the cold trituration solvent.

      • Dry the solid under vacuum.

    • Solution 2: Anti-Solvent Precipitation. This technique involves dissolving the crude oil in a minimal amount of a good solvent and then adding a solvent in which the product is insoluble (an anti-solvent) to induce precipitation.

      Step-by-Step Protocol for Anti-Solvent Precipitation:

      • Dissolve the crude oil in a minimum volume of a polar solvent in which it is soluble (e.g., DMSO, DMF, or a polar protic solvent like methanol or ethanol).

      • Slowly add a non-polar anti-solvent (e.g., water, hexanes, or diethyl ether) while stirring vigorously.

      • Continue adding the anti-solvent until a precipitate forms and no more solid appears to be crashing out.

      • Stir the resulting slurry for 30-60 minutes, potentially in an ice bath to maximize precipitation.

      • Filter the solid, wash with the anti-solvent, and dry under vacuum. A common practice for related compounds is to pour the reaction mixture into ice water to precipitate the product[1][2].

Question 2: I have a solid crude product, but I'm struggling to improve its purity by recrystallization. What solvent systems should I try?

Answer:

Finding a suitable recrystallization solvent is crucial and often requires empirical testing. The ideal solvent will dissolve the compound when hot but not at room temperature, while impurities will either be insoluble at high temperatures or remain soluble at room temperature.

Recommended Solvent Systems for Screening:

Based on the purification of analogous pyridopyrimidine derivatives, here are some solvent systems to consider, starting with single solvents and moving to binary mixtures if necessary.

Solvent SystemRationale
Primary Solvents
Ethanol (EtOH)A common and effective solvent for recrystallizing many nitrogen-containing heterocyclic compounds. It has been successfully used for similar pyrido[2,3-d]pyrimidines[1].
Isopropanol (IPA)Similar to ethanol but may offer different solubility characteristics.
Acetonitrile (ACN)A polar aprotic solvent that can be effective for moderately polar compounds.
Binary Solvent Systems
Dichloromethane/HexaneDissolve in a minimum of hot DCM and slowly add hexane as an anti-solvent until turbidity is observed, then allow to cool.
Ethyl Acetate/HexaneSimilar to DCM/Hexane, this is a good system for compounds of intermediate polarity.
Methanol/WaterDissolve in hot methanol and add water until the solution becomes cloudy, then allow to cool slowly.
DMF or DMSO/WaterFor compounds with low solubility, dissolving in a small amount of hot DMF or DMSO followed by the slow addition of water can induce crystallization.

Experimental Workflow for Recrystallization Solvent Screening:

Caption: Workflow for recrystallization solvent screening.

Question 3: Recrystallization is not removing a persistent impurity. How can I set up a column chromatography purification?

Answer:

Column chromatography is a powerful technique for separating compounds with similar polarities. The choice of stationary phase and mobile phase is critical for successful separation.

Stationary Phase:

  • Silica Gel: This is the most common choice for compounds of moderate polarity.

  • Alumina (Neutral or Basic): Can be a good alternative to silica, especially for compounds that might be sensitive to the acidic nature of silica gel. A plug of alumina has been used in the workup of a related chloro-pyrimidine derivative[2].

Mobile Phase (Eluent) Systems:

The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.2-0.4 on a TLC plate.

Eluent SystemPolarityComments
Hexane/Ethyl AcetateLow to MediumA standard starting point for many organic compounds. Start with a low percentage of ethyl acetate and gradually increase the polarity.
Dichloromethane/MethanolMedium to HighA more polar system. A small amount of methanol (1-10%) in dichloromethane can significantly increase the eluting power.
Chloroform/MethanolMedium to HighAn alternative to DCM/Methanol.
Petroleum Ether/Ethyl AcetateLow to MediumSimilar to Hexane/Ethyl Acetate and has been used for purifying related pyridopyrimidines[3].

Troubleshooting Workflow for Column Chromatography:

Chromatography_Troubleshooting cluster_workflow Column Chromatography Troubleshooting cluster_issues Common Issues cluster_solutions Potential Solutions Start Impure solid TLC_Screening Screen eluent systems using TLC Start->TLC_Screening Select_System Select system with Rf of product ~0.3 TLC_Screening->Select_System Streaking Streaking on TLC TLC_Screening->Streaking Run_Column Run column chromatography Select_System->Run_Column Poor_Separation Poor Separation Select_System->Poor_Separation No_Elution Compound Stuck on Column Select_System->No_Elution Analyze_Fractions Analyze fractions by TLC Run_Column->Analyze_Fractions Combine_Pure Combine pure fractions and evaporate Analyze_Fractions->Combine_Pure Final_Purity_Check Check final purity (LC-MS, NMR) Combine_Pure->Final_Purity_Check Change_Eluent Change eluent system or gradient Poor_Separation->Change_Eluent Change_Stationary_Phase Switch to alumina or reverse phase Poor_Separation->Change_Stationary_Phase Add_Modifier Add modifier (e.g., TEA, AcOH) Streaking->Add_Modifier No_Elution->Change_Eluent

Sources

Optimization

Technical Support Center: Stability of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one in Solution

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one. This resource is designed to provide in-depth te...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one. This resource is designed to provide in-depth technical guidance and troubleshooting for stability-related challenges encountered during experimental work. Our goal is to empower you with the scientific rationale behind experimental design and to offer practical, validated protocols to ensure the integrity of your results.

Introduction: The Criticality of Stability

6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The stability of this molecule in solution is a critical parameter that can profoundly impact the accuracy and reproducibility of experimental data, as well as the viability of any potential therapeutic application. Degradation of the compound can lead to a loss of potency, the formation of potentially toxic byproducts, and misleading structure-activity relationship (SAR) data. This guide will equip you with the knowledge to anticipate, identify, and mitigate stability issues.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one in solution.

Q1: What are the primary degradation pathways for 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one in solution?

A1: Based on the structure, the primary degradation pathways are anticipated to be hydrolysis and photolysis.

  • Hydrolysis: The chloro substituent at the 6-position of the pyridopyrimidine ring is susceptible to nucleophilic substitution by water or hydroxide ions. This reaction is often the primary degradation route in aqueous solutions. The electron-withdrawing nature of the pyrimidinone ring can enhance the reactivity of the C-Cl bond towards nucleophilic attack. Studies on analogous chloro-substituted pyridones suggest that the 4-pyridone isomer can be more reactive due to zwitterionic resonance stabilization of the transition state.

  • Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to light, particularly in the UV range. The energy absorbed can lead to bond cleavage and the formation of various degradation products.

Q2: How does pH affect the stability of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one?

A2: The rate of hydrolysis is highly dependent on the pH of the solution.

  • Acidic Conditions: In acidic media, the pyridyl nitrogen can become protonated, which may influence the electron density of the ring system and affect the rate of hydrolysis.

  • Neutral Conditions: Near neutral pH, the primary reaction is likely the direct displacement of the chloride by water.

  • Alkaline Conditions: Under basic conditions, the rate of hydrolysis is expected to increase significantly due to the higher concentration of the more nucleophilic hydroxide ion. This can lead to the formation of the corresponding 6-hydroxy derivative.

Q3: Is 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one sensitive to temperature?

A3: Yes, as with most chemical reactions, the rate of degradation of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one is expected to increase with temperature. This relationship can often be described by the Arrhenius equation, which relates the rate constant of a reaction to temperature. Therefore, storing solutions at lower temperatures (e.g., 2-8 °C) is a crucial first step in minimizing degradation.

Q4: What are the best practices for preparing and storing stock solutions of this compound?

A4: To ensure the integrity of your stock solutions, we recommend the following:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF for preparing concentrated stock solutions. These solvents are less likely to participate in hydrolytic degradation.

  • pH Control: If aqueous buffers are required for your experiments, prepare fresh dilutions from your stock solution immediately before use. If storage in an aqueous buffer is unavoidable, a slightly acidic pH range (e.g., pH 4-5) may offer a compromise in stability, though this should be experimentally verified.

  • Temperature: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Light Protection: Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues.

Observed Problem Potential Cause Recommended Action
Loss of biological activity over time in stored solutions. Degradation of the parent compound.1. Confirm Degradation: Analyze the stored solution using a stability-indicating analytical method (see Section 4) to quantify the remaining parent compound. 2. Optimize Storage: Re-evaluate your storage conditions (solvent, temperature, light protection) based on the recommendations in the FAQs. 3. Prepare Fresh: For critical experiments, always use freshly prepared solutions.
Appearance of new peaks in chromatograms of stored samples. Formation of degradation products.1. Characterize Degradants: If possible, use mass spectrometry (MS) to identify the mass of the new peaks to infer their structure. A common degradation product is the 6-hydroxy analog resulting from hydrolysis. 2. Forced Degradation Study: Conduct a forced degradation study (see Section 5) to intentionally generate degradation products and confirm their retention times match the unknown peaks.
Inconsistent results between experimental replicates. Variable degradation rates due to inconsistent handling.1. Standardize Procedures: Ensure all experimental steps, from solution preparation to analysis, are performed consistently. Pay close attention to the time solutions are kept at room temperature and exposed to light. 2. Use of Internal Standard: Incorporate an internal standard in your analytical method to correct for variations in sample preparation and injection volume.
Precipitation of the compound from solution. Poor solubility or formation of an insoluble degradation product.1. Check Solubility: Determine the solubility of the compound in your chosen solvent system at the experimental temperature. 2. Filter Solutions: Filter solutions before use to remove any undissolved material or precipitates. 3. Analyze Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradation product.

Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting stability studies.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.

Objective: To develop a reverse-phase HPLC (RP-HPLC) method that can separate 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one from its potential degradation products.

Materials:

  • 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Method Development Workflow:

HPLC_Method_Development cluster_prep Preparation cluster_optimization Optimization cluster_validation Validation (as per ICH Q2(R1)) Prep_Standard Prepare Standard Solution (e.g., 1 mg/mL in DMSO) Initial_Gradient Initial Gradient Run (e.g., 5-95% B in 20 min) Prep_Standard->Initial_Gradient Prep_Mobile_Phase Prepare Mobile Phases (A: Water + 0.1% Formic Acid B: ACN + 0.1% Formic Acid) Prep_Mobile_Phase->Initial_Gradient Peak_Shape Evaluate Peak Shape and Retention Time Initial_Gradient->Peak_Shape Adjust_Gradient Adjust Gradient Slope and/or Isocratic Hold Peak_Shape->Adjust_Gradient Check_Resolution Inject Forced Degradation Samples (see Protocol 5) to Check Resolution Adjust_Gradient->Check_Resolution Specificity Specificity Check_Resolution->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Forced_Degradation cluster_conditions Stress Conditions Start Prepare Solutions of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (e.g., 80°C in solution) Start->Thermal Photo Photodegradation (ICH Q1B guidelines) Start->Photo Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC, UPLC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Characterization Characterize Degradation Products (e.g., MS, NMR) Analysis->Characterization

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 0.1 mg/mL) in a suitable solvent system (e.g., water/acetonitrile).

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final concentration of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature and collect samples at various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the sample solution. Incubate at room temperature and collect samples at various time points.

  • Thermal Degradation: Incubate a solution of the compound at an elevated temperature (e.g., 80 °C) in a neutral buffer. Collect samples at various time points.

  • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. [1][2][3]A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples using the developed stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.

Data Interpretation and Reporting

A crucial aspect of stability studies is the accurate interpretation and reporting of the data.

Quantitative Data Summary:

Stress ConditionIncubation Time (hours)% DegradationMajor Degradation Products (Retention Time)
0.1 M HCl, 60 °C24[Insert Data][Insert Data]
0.1 M NaOH, RT8[Insert Data][Insert Data]
3% H₂O₂, RT24[Insert Data][Insert Data]
80 °C, Neutral pH48[Insert Data][Insert Data]
Photostability (ICH Q1B)[Specify Duration][Insert Data][Insert Data]

*Note: The data in this table should be populated with the results from your specific experiments.

Kinetic Analysis:

For each stress condition, the degradation kinetics can be determined by plotting the natural logarithm of the remaining parent compound concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the rate constant (k).

Arrhenius Plot:

To determine the effect of temperature on the degradation rate, conduct the thermal degradation study at a minimum of three different temperatures. An Arrhenius plot of ln(k) versus 1/T (in Kelvin) will yield a straight line with a slope of -Ea/R, where Ea is the activation energy and R is the gas constant. This allows for the prediction of the degradation rate at other temperatures.

Conclusion

Understanding the stability of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one is paramount for reliable and reproducible research. By implementing the strategies and protocols outlined in this guide, researchers can proactively address potential stability issues, leading to more robust experimental outcomes and a deeper understanding of the molecule's behavior. We encourage you to adapt these guidelines to your specific experimental needs and to always prioritize the use of freshly prepared solutions for critical applications.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, (2003). [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, (1996). [Link]

  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, (2005). [Link]

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(4), 30-39.
  • Sahu, P. K., et al. (2018). A review on stability indicating HPLC method development.
  • Rao, B. M., & Murthy, K. V. R. (2012). Forced degradation studies: A tool for determination of stability of drugs. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 820-832.
  • Ngwa, G. (2010). Forced degradation as an integral part of drug development.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
  • Patel, R. M., et al. (2011). A review on stability-indicating HPLC method for the determination of drugs. International Journal of Pharmaceutical Sciences and Research, 2(10), 2531.
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a critique. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Sonawane, S. S., & Gide, P. S. (2016). A review on forced degradation studies for drug substances and drug products. International Journal of Pharmaceutical Quality Assurance, 7(2), 26-33.
  • Roy, C. (2014). A review on stability indicating HPLC method development and validation. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1-6.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Tevzadze, L., et al. (2018). HPLC method development and validation for the stability-indicating assay of a novel anticancer agent.
  • Kumar, V., & Singh, S. (2013). A review on stability-indicating analytical methods. Critical Reviews in Analytical Chemistry, 43(3), 139-166.
  • Smela, M., et al. (2015). Forced degradation studies for the development of a stability-indicating method for the determination of a new drug candidate. Journal of Pharmaceutical and Biomedical Analysis, 107, 241-248.
  • Annapurna, M. M., et al. (2012). A validated stability-indicating liquid chromatographic method for the determination of related substances of an antiviral drug.
  • Kar, A. (2005). Pharmaceutical drug analysis.
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Dong, M. W. (2016). Modern HPLC for practicing scientists. John Wiley & Sons.
  • Ahuja, S., & Rasmussen, H. (Eds.). (2007). HPLC method development for pharmaceuticals. Academic press.
  • Swartz, M. E., & Krull, I. S. (2012).
  • Thatcher, S. R., et al. (2013).
  • Bajaj, S., et al. (2007). A review on stability-indicating high-performance liquid chromatographic methods. Critical Reviews in Analytical Chemistry, 37(1), 1-24.
  • Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method validation in pharmaceutical analysis: A guide to best practice. John Wiley & Sons.
  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis: understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization.
  • Chan, C. C., et al. (2004).

Sources

Troubleshooting

Preventing dimer formation in pyrido[2,3-d]pyrimidine synthesis

Technical Support Center: Pyrido[2,3-d]pyrimidine Synthesis Subject: Advanced Troubleshooting for Dimerization & High-Molecular-Weight Impurities Executive Summary In the synthesis of pyrido[2,3-d]pyrimidines—particularl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrido[2,3-d]pyrimidine Synthesis Subject: Advanced Troubleshooting for Dimerization & High-Molecular-Weight Impurities

Executive Summary

In the synthesis of pyrido[2,3-d]pyrimidines—particularly for CDK4/6 inhibitors like Palbociclib—"dimer formation" is a critical failure mode that typically occurs during the ring-closure of the pyrimidine moiety onto the pyridine scaffold. This guide addresses the mechanistic origins of these impurities, which often manifest as M+M or 2M-H peaks in LC-MS analysis.

The two most prevalent "dimer" species are:

  • Friedländer-type Self-Condensates: Formed by the reaction of two molecules of the 2-aminonicotinaldehyde/nitrile intermediate.

  • Bridged Urea/Amidine Dimers: Formed when the cyclizing agent (urea, formamidine) acts as a linker between two pyridine cores rather than closing the ring.

Part 1: Root Cause Analysis & Mechanisms

The "Dimer" Problem: Why it Happens

Dimerization is rarely random; it is a competitive nucleophilic pathway driven by local concentration effects and reaction kinetics .

  • Mechanism A: Intermolecular Nucleophilic Attack (The "Bridging" Effect) In the final cyclization step (often using urea or chloroformamidine), the exocyclic amine of the forming pyrido[2,3-d]pyrimidine is highly nucleophilic. If the cyclizing reagent is substoichiometric or added too slowly, the product amine attacks the activated intermediate of a second starting molecule, creating a Pyridine-Linker-Pyridine dimer.

  • Mechanism B: Precursor Self-Condensation The key intermediate, 2-aminonicotinaldehyde (or its nitrile equivalent), is unstable. It possesses both a nucleophile (

    
    ) and an electrophile (
    
    
    
    /
    
    
    ). Under basic conditions required for the main reaction, two molecules can condense to form a 1,8-naphthyridine derivative, which mimics a dimer in molecular weight and polarity.

Part 2: Troubleshooting Guide (Q&A)

Q1: My LC-MS shows a persistent impurity at roughly 2x the molecular weight of my product. Is this a stacking artifact or a real dimer?

A: It is likely a covalent dimer.

  • Diagnosis: Check the fragmentation pattern. A stacking artifact (non-covalent) will dissociate in the source (cone voltage dependence). A covalent dimer will show a distinct daughter ion corresponding to the monomer plus the linker.

  • The Fix: If it is the Urea-Linked Dimer (common in Palbociclib synthesis), you are likely running the reaction at high concentration.

    • Action: Increase solvent volume by 20–30% (High Dilution Principle).

    • Action: Switch from "dump" addition of the starting material to a slow addition of the pyridine intermediate into a large excess of the cyclizing reagent (urea/amidine). This ensures every pyridine molecule sees an abundance of cyclizing agent, favoring intramolecular ring closure over intermolecular dimerization.

Q2: I am using the Pfitzinger reaction (isatin + ketone), but my yield is low due to a "red" insoluble side product. What is this?

A: This is the "Isatin Dimer" (Isatide) or a condensation product of the ketone.

  • Mechanism: Isatin is redox-active. In the presence of base and trace oxygen, it can oxidatively dimerize.

  • The Fix:

    • Degas your solvents (sparge with

      
       for 15 mins) before adding the base.
      
    • Temperature Ramp: Do not start at reflux. Initiate the condensation at

      
       to favor the kinetic enolate attack on isatin, then warm to reflux for the decarboxylation step.
      
Q3: How do I prevent the self-condensation of 2-aminonicotinaldehyde during storage or reaction?

A: This intermediate is notoriously unstable (Friedländer self-reaction).

  • Storage: Never store the free base. Store it as the hydrochloride salt . The protonated amine (

    
    ) is non-nucleophilic and cannot attack the aldehyde of a neighbor.
    
  • In-Situ Generation: Do not isolate the free aldehyde if possible. Generate it in situ (e.g., from the nitrile or alcohol) and immediately trap it with the pyrimidine-forming reagent.

Part 3: Self-Validating Experimental Protocol

Protocol: Optimized Cyclization to Avoid Dimerization Target: Synthesis of a generic pyrido[2,3-d]pyrimidin-7-one via Urea Fusion.

1. Preparation of Reagents (The "Excess" Rule):

  • Reagent A: 2-aminonicotinic acid derivative (1.0 eq).

  • Reagent B: Urea (excess, 5.0 – 10.0 eq ). Note: Large excess is critical to statistically eliminate dimerization.

  • Catalyst: Ammonium Molybdate (0.5 mol%) or Zinc Chloride (Lewis Acid).

2. The "Inverse Addition" Technique (Crucial Step):

  • Standard (Risky) Method: Mixing A and B together and heating. This creates local pockets where A > B, favoring A-A interaction (dimer).

  • Correct Method: Melt the Urea (Reagent B) at

    
     first. Once molten and homogeneous, add Reagent A portion-wise  or as a solution over 30 minutes.
    
    • Validation Check: The reaction mixture should remain a transparent melt. Turbidity suggests polymerization/dimerization.

3. Temperature Control:

  • Maintain

    
    .
    
  • Checkpoint: If T <

    
    , the urea may not decompose to the active isocyanic acid species fast enough, leading to incomplete reaction and "mixed" dimers.
    

4. Workup:

  • Quench the melt with hot water (

    
    ). The excess urea will dissolve. The pyrido[2,3-d]pyrimidine product usually precipitates.
    
  • Purification: If a dimer is suspected, wash the solid with hot DMF (dimers are often less soluble than the monomer) or perform recrystallization from acetic acid.

Part 4: Data & Visualization

Table 1: Impurity Profile & Prevention
Impurity TypeLC-MS SignatureCausePrevention Strategy
Urea-Bridged Dimer

(approx)
Low Urea equivalents; High concentrationUse 10 eq. Urea; Inverse addition; High dilution.
Friedländer Dimer

(

loss)
Free-base storage; Slow reaction onsetStore intermediate as HCl salt; Rapid heating.
Regioisomer Same Mass (

)
Incorrect tautomer reactionUse Lewis Acid (ZnCl2) to lock conformation.
Pathway Diagram: Competitive Dimerization

DimerizationPathways cluster_0 Reaction Conditions Start 2-Aminonicotinaldehyde (Precursor) Intermediate Ureido-Intermediate Start->Intermediate + Urea (Fast) Dimer1 Friedländer Dimer (Naphthyridine derivative) Start->Dimer1 Self-Condensation (Slow heating/Basic pH) Urea Urea (Cyclizing Agent) Product Pyrido[2,3-d]pyrimidine (Monomer - Desired) Intermediate->Product Intramolecular Cyclization (High Temp) Dimer2 Urea-Bridged Dimer (Bis-Pyridine) Intermediate->Dimer2 + 2nd Precursor (Low Urea Conc.) High Dilution High Dilution High Dilution->Product Low Dilution Low Dilution Low Dilution->Dimer2

Caption: Competitive pathways in pyrido[2,3-d]pyrimidine synthesis. Green path represents the desired intramolecular cyclization; red dashed paths indicate dimerization failure modes driven by concentration and stoichiometry.

References

  • National Institutes of Health (PMC). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (Discusses synthetic routes and intermediate stability). Available at: [Link]

  • SynZeal. Palbociclib Dimer Impurity Data Sheet. Available at: [Link]

Optimization

Technical Support Center: Impurity Characterization in the Synthesis of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one

Welcome to the technical support guide for the synthesis of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one. This document is designed for researchers, medicinal chemists, and process development scientists who are actively wor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. As a key intermediate in the development of various therapeutic agents, including kinase inhibitors, ensuring its purity is paramount.[1][2]

This guide provides in-depth, experience-driven answers to common challenges encountered during synthesis, with a specific focus on the identification, characterization, and mitigation of process-related impurities and degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one and what are its key precursors?

The most prevalent and industrially scalable synthesis involves a cyclocondensation reaction. The process typically begins with 2-amino-5-chloronicotinic acid, which is reacted with a one-carbon source, most commonly formamide or triethyl orthoformate, under high-temperature conditions.

  • Causality: The 2-amino-nicotinic acid structure possesses the necessary ortho-amino and carboxylic acid functionalities. Under thermal conditions with formamide, the formamide first acts as a dehydrating agent to form an intermediate amide, which then cyclizes to form the pyrimidinone ring. The chloro-substituent on the pyridine ring is carried through from the starting material.

Q2: What are the primary classes of impurities I should anticipate in this synthesis?

Impurities in this process can be broadly categorized into three groups:

  • Process-Related Impurities: These arise directly from the reaction itself.

    • Unreacted Starting Materials: Residual 2-amino-5-chloronicotinic acid.

    • Incomplete Cyclization Products: Such as N-(5-chloro-3-carboxypyridin-2-yl)formamide.

    • Side-Reaction Products: Potential dimerization or products from reactions with impurities in the starting materials.

  • Degradation Products: These form during work-up, purification, or storage.

    • Hydrolysis Products: The C6-chloro group is susceptible to hydrolysis, especially under basic or prolonged aqueous conditions, yielding 6-hydroxy-3H-pyrido[2,3-d]pyrimidin-4-one.

  • Residual Solvents & Reagents: Inorganic salts and residual high-boiling solvents like formamide.[3]

Q3: Which analytical techniques are essential for a robust impurity profiling program?

A multi-technique approach is non-negotiable for comprehensive characterization.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone for purity assessment and quantification of impurities.[3] A well-developed reverse-phase HPLC method can effectively separate the non-polar starting materials from the more polar product and degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for the initial identification of unknown peaks observed in the HPLC chromatogram. It provides the molecular weight of impurities, offering the first clue to their structure.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for the unambiguous structural elucidation of isolated impurities. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are required to confirm connectivity and differentiate between isomers.

  • Forced Degradation Studies: Intentionally subjecting the final compound to stress conditions (acid, base, oxidation, heat, light) is a regulatory expectation and a powerful tool.[5][6][7] It helps to proactively identify likely degradation products and demonstrate the stability-indicating nature of your analytical methods.[5][8]

Troubleshooting Guide: Common Experimental Issues

Problem 1: My final product is contaminated with significant levels of unreacted 2-amino-5-chloronicotinic acid.

  • Question: I've completed the reaction with formamide at 160°C for 6 hours, but my HPLC shows a major peak corresponding to the starting material. What factors are likely responsible?

  • Answer & Troubleshooting Protocol: This issue almost always points to insufficient reaction drive, either through inadequate temperature or reaction time. The cyclocondensation has a significant activation energy.

    • Causality: The intramolecular cyclization step requires overcoming steric hindrance and achieving the correct conformation for ring closure. Insufficient thermal energy means the rate of this key step is too low, leading to incomplete conversion.

    Protocol for Reaction Optimization & Monitoring:

    • Temperature Verification: Ensure your reaction's internal temperature is reaching and maintaining the target (e.g., 160-180°C). Use a calibrated thermometer placed directly in the reaction mixture, not just monitoring the heating mantle setting.

    • Reaction Time Extension: This is a kinetically controlled reaction. If conversion is low, extend the reaction time. Set up a time-course study by taking small aliquots every 2-4 hours.

    • In-Process Control (IPC) via TLC/HPLC:

      • Prepare analytical standards of your starting material and, if available, your final product.

      • For each time point, withdraw ~0.1 mL of the reaction mixture.

      • Dilute with a suitable solvent (e.g., DMSO or DMF).

      • Spot on a TLC plate or inject into the HPLC.

      • Monitor the disappearance of the starting material spot/peak and the appearance of the product spot/peak. Continue the reaction until the starting material is consumed to an acceptable level (e.g., <1%).

    • Reagent Stoichiometry: Ensure formamide is used in sufficient excess to act as both a reagent and a solvent. A 10-20 fold molar excess is common.

Problem 2: LC-MS analysis reveals an impurity with the same mass as my product (M+H = 182.0 for C₇H₄ClN₃O).

  • Question: I have an impurity that co-elutes closely with my product and has an identical mass. How do I determine if this is an isomer and what could its structure be?

  • Answer & Characterization Workflow: An identical mass strongly suggests the presence of an isomer. In this synthesis, the most probable isomer is the 7-Chloro-1H-pyrido[2,3-d]pyrimidin-4-one . This arises from an alternative, though less favored, cyclization pathway.

    • Mechanistic Insight: The initial acylation of 2-amino-5-chloronicotinic acid can theoretically occur at either the exocyclic amino group (leading to your desired product) or the pyridine ring nitrogen. While acylation at the amino group is electronically and sterically favored, under certain conditions, the alternative pathway can occur, leading to the isomeric impurity.

    To confirm this, structural elucidation is necessary.

    G A Impurity Peak Detected (Same Mass as Product) B Isolate Impurity via Preparative HPLC A->B Purification C Acquire High-Resolution NMR Data (¹H, ¹³C, HMBC, NOESY) B->C Analysis D Analyze HMBC Correlations C->D Interpretation E Desired Product: Correlations confirm 6-Chloro structure D->E Pathway 1 F Isomeric Impurity: Correlations confirm 7-Chloro structure D->F Pathway 2

    Caption: Workflow for Isomeric Impurity Identification.

    • Key Differentiator (HMBC NMR): The long-range coupling (HMBC) spectrum is definitive. In the desired 6-Chloro product, the proton at the C7 position will show a correlation to the carbonyl carbon (C4). In the isomeric 7-Chloro impurity, the proton at the C6 position will show this correlation. This difference in the 3-bond C-H coupling pattern provides unambiguous proof of structure.

Problem 3: A new, more polar impurity appears during aqueous work-up or upon storage.

  • Question: After neutralizing my reaction and performing an aqueous work-up, a new peak appeared in my HPLC that my initial LC-MS analysis identifies as having an M+H of 164.0, corresponding to a loss of HCl and addition of H₂O. What is this and how can I prevent it?

  • Answer & Mitigation Strategy: This is the classic hydrolysis product, 6-hydroxy-3H-pyrido[2,3-d]pyrimidin-4-one . The electron-deficient nature of the pyridopyrimidine ring system makes the C6-Cl bond susceptible to nucleophilic aromatic substitution, with water or hydroxide being the nucleophile.

    • Causality: The reaction is highly pH-dependent. Under neutral or acidic conditions, the rate of hydrolysis is slow. However, under basic conditions (e.g., using NaOH or K₂CO₃ for neutralization), the hydroxide ion (a much stronger nucleophile than water) rapidly attacks the C6 position, displacing the chloride.

    Mitigation Strategies:

    • Control pH During Work-up: Avoid strongly basic conditions. If neutralization is required, use a mild base like sodium bicarbonate and do not exceed a pH of 7-8. Perform the neutralization at low temperatures (0-5°C) to slow the reaction rate.

    • Minimize Contact Time with Water: Perform extractions and washes as quickly as possible. Do not let the product sit in aqueous solutions for extended periods.

    • Use Anhydrous Solvents: After the aqueous work-up, ensure the organic layer containing the product is thoroughly dried using a drying agent like Na₂SO₄ or MgSO₄ before solvent removal.

    • Storage Conditions: Store the final, isolated solid in a tightly sealed container, preferably under an inert atmosphere (N₂ or Ar) and in a desiccator to protect it from atmospheric moisture.

Data Summary & Key Impurities

Impurity NameStructure (Proposed)Molecular Weight (Monoisotopic)Common CauseKey Analytical Identifier
Starting Material 2-amino-5-chloronicotinic acid172.01Incomplete reactionMatches retention time and mass of authentic standard.
Hydrolysis Product 6-hydroxy-3H-pyrido[2,3-d]pyrimidin-4-one163.03Exposure to water/baseM+H = 164.0; More polar (earlier eluting) in RP-HPLC.
Isomeric Impurity 7-Chloro-1H-pyrido[2,3-d]pyrimidin-4-one181.01Alternative cyclizationSame mass as product; Differentiated by 2D NMR.

General Synthetic Pathway and Impurity Formation

G cluster_main Main Synthetic Pathway cluster_impurities Impurity Formation A 2-Amino-5-chloro nicotinic Acid B Intermediate Amide A->B + Formamide, Δ C 6-Chloro-3H-pyrido [2,3-d]pyrimidin-4-one (Desired Product) B->C Cyclization Imp1 Unreacted Starting Material (Impurity 1) B->Imp1 Incomplete Reaction Imp3 Isomeric Impurity (Impurity 3) B->Imp3 Alternative Cyclization Imp2 Hydrolysis Product (Impurity 2) C->Imp2 + H₂O / OH⁻ (Work-up/Storage)

Caption: Synthesis pathway and points of impurity formation.

References

  • Donkor, I. O., Klein, C. L., Liang, L., Zhu, N., Bradley, E., & Clark, A. M. (1995). Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines. Journal of Pharmaceutical Sciences, 84(5), 661-664. Available at: [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Scientific Reports, 12(1), 11847. Available at: [Link]

  • Gaber, Z. B., El-Gazzar, M. G., & Hassan, A. S. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12748-12763. Available at: [Link]

  • Grivsky, E. M., Lee, S., Sigel, C. W., Duch, D. S., & Nichol, C. A. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329. Available at: [Link]

  • AMS Biopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]

  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, e10223. Available at: [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]

  • Patel, M., & Tandel, J. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38243-38246. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Regioselectivity in Reactions of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one

Welcome to the technical support center for improving the regioselectivity of reactions with 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving the regioselectivity of reactions with 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this versatile scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired synthetic outcomes.

The 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one core is a privileged structure in medicinal chemistry, appearing in a variety of kinase inhibitors and other therapeutic agents.[1][2] However, its reactivity can be nuanced, with multiple potential sites for functionalization. The primary challenge lies in controlling the regioselectivity between the nucleophilic N3-position of the pyrimidinone ring and the electrophilic C6-position bearing the chloro substituent. This guide will provide the insights and practical steps necessary to direct your reactions to the desired position.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.

Issue 1: Poor Regioselectivity in Suzuki-Miyaura Cross-Coupling at C6

Problem: You are attempting a Suzuki-Miyaura cross-coupling to introduce an aryl or heteroaryl group at the C6-position, but you are observing a mixture of products, including N3-arylated byproducts, or your reaction is not proceeding to completion.

Causality: The N3-proton is acidic and can be deprotonated by the base used in the Suzuki-Miyaura reaction, leading to competitive N-arylation. Additionally, the choice of palladium catalyst and ligand is crucial for efficient oxidative addition to the C-Cl bond and subsequent cross-coupling.[3]

Solutions:

  • Protect the N3-Position: The most straightforward approach to ensure C6-selectivity is to protect the N3-position prior to the cross-coupling reaction. A common protecting group for similar heterocyclic systems is the pivaloyloxymethyl (POM) group, which can be installed using POM-Cl and a suitable base. Other options include the tert-butyloxycarbonyl (BOC) group or a simple alkyl group if it is to be retained in the final molecule.

  • Optimize the Base: The choice of base can significantly influence the extent of N3-deprotonation.

    • Weaker Bases: Consider using milder bases such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOtBu. These are often sufficient to facilitate the catalytic cycle without extensively deprotonating the N3-position.[3]

    • Biphasic Conditions: Running the reaction in a biphasic solvent system (e.g., toluene/water or dioxane/water) can sometimes favor the C-C coupling over N-arylation.

  • Ligand and Catalyst Selection: The palladium source and, more importantly, the phosphine ligand play a critical role in the efficiency and selectivity of the cross-coupling.

    • Bulky, Electron-Rich Ligands: For chloroarenes, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective. These ligands facilitate the oxidative addition of the palladium to the C-Cl bond, which is typically the rate-limiting step.

    • Pre-catalysts: Utilizing well-defined palladium pre-catalysts (e.g., XPhos-Pd-G2 or SPhos-Pd-G2) can lead to more reproducible results and higher yields.

Illustrative Workflow for Troubleshooting Poor C6-Selectivity:

start Poor C6-Selectivity in Suzuki Coupling protect_N3 Protect N3-position (e.g., POM, BOC) start->protect_N3 Most robust solution optimize_base Optimize Base start->optimize_base If protection is not desired optimize_catalyst Optimize Catalyst/Ligand start->optimize_catalyst Concurrent optimization run_reaction Run Suzuki-Miyaura Coupling protect_N3->run_reaction weaker_base Use weaker base (K₃PO₄, Cs₂CO₃) optimize_base->weaker_base biphasic Employ biphasic solvent system optimize_base->biphasic bulky_ligand Use bulky, electron-rich ligand (XPhos, SPhos) optimize_catalyst->bulky_ligand precatalyst Use a well-defined pre-catalyst optimize_catalyst->precatalyst weaker_base->run_reaction biphasic->run_reaction bulky_ligand->run_reaction precatalyst->run_reaction analyze Analyze Product Mixture run_reaction->analyze success High C6-Selectivity Achieved analyze->success

Caption: Troubleshooting workflow for poor C6-selectivity.

Issue 2: Unwanted N3-Alkylation during C6-Functionalization Attempts

Problem: You are attempting a reaction at the C6 position (e.g., nucleophilic aromatic substitution or cross-coupling) and observe significant formation of the N3-alkylated or N3-arylated product.

Causality: The N3-H is the most acidic proton in the molecule and will be the first site of deprotonation in the presence of a base. The resulting anion is a potent nucleophile and can react with electrophiles present in the reaction mixture.

Solutions:

  • Sequential Functionalization: The most reliable strategy is a two-step process:

    • Step 1: N3-Alkylation/Arylation: First, perform a selective N3-functionalization under basic conditions. A variety of alkyl halides or aryl halides (under Buchwald-Hartwig conditions) can be used.

    • Step 2: C6-Functionalization: With the N3-position now blocked, proceed with the desired C6-functionalization (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or SNAr).

  • Careful Choice of Reaction Conditions: If a one-pot reaction is desired, a careful selection of reagents and conditions is paramount.

    • For C6-SNAr: Use a strong nucleophile in a polar aprotic solvent (e.g., DMF, DMSO). The reaction temperature should be carefully optimized to favor substitution at the C6-position over N3-alkylation by the solvent or other electrophiles.

    • For C6 Cross-Coupling: As detailed in Issue 1, the use of milder bases and appropriate catalyst/ligand systems is crucial.

Comparative Reaction Conditions for Regioselective Functionalization:

Target PositionReaction TypeKey Condition ParametersExpected Outcome
N3 AlkylationStrong base (NaH, K₂CO₃), polar aprotic solvent (DMF, THF), alkyl halideSelective N3-alkylation
N3 ArylationBuchwald-Hartwig conditions (Pd catalyst, ligand, strong base like NaOtBu)Selective N3-arylation
C6 Suzuki-MiyauraN3-protection, Pd catalyst (e.g., Pd(PPh₃)₄), weaker base (K₃PO₄, Cs₂CO₃), dioxane/waterSelective C6-arylation
C6 Buchwald-HartwigN3-protection, Pd catalyst, bulky ligand (e.g., XPhos), strong base (NaOtBu)Selective C6-amination

Frequently Asked Questions (FAQs)

Q1: What is the inherent reactivity of the different positions on the 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one scaffold?

A1: The reactivity of the scaffold is dictated by the electronic properties of the fused ring system.

  • N3-Position: The proton on the N3 nitrogen is acidic due to the electron-withdrawing nature of the adjacent carbonyl group and the pyrimidine ring. This makes the N3-position the most likely site for deprotonation and subsequent reaction with electrophiles.

  • C6-Position: The chlorine atom at the C6-position makes this site electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions.

  • Other Positions: The C-H bonds on the pyridine ring are generally less reactive towards functionalization without the use of specific directing groups or harsh conditions.

Q2: Can I achieve regioselective C6-functionalization without protecting the N3-position?

A2: While challenging, it is possible under carefully controlled conditions. The key is to use a reaction system where the desired C6-functionalization is significantly faster than the competing N3-reaction. For Suzuki-Miyaura coupling, this can sometimes be achieved by using a highly active catalyst system that promotes rapid oxidative addition to the C-Cl bond, coupled with a base that is strong enough for the catalytic cycle but minimizes N3-deprotonation. However, for scalability and reproducibility, N3-protection is the recommended approach.

Q3: What are some suitable protecting groups for the N3-position?

A3: The choice of protecting group will depend on the subsequent reaction conditions and the desired deprotection strategy.

  • Pivaloyloxymethyl (POM): This group is robust to many cross-coupling conditions and can be removed under basic conditions (e.g., K₂CO₃ in MeOH/THF).

  • tert-Butyloxycarbonyl (BOC): Installed using Boc₂O and a base (e.g., DMAP), the BOC group is readily removed with acid (e.g., TFA).

  • Benzyl (Bn): Can be installed using benzyl bromide and a base. It is stable to a wide range of conditions and can be removed by hydrogenolysis.

  • 2-(Trimethylsilyl)ethoxymethyl (SEM): This group is stable to a variety of conditions and can be removed with fluoride sources (e.g., TBAF) or acid.

Decision Tree for Reaction Strategy:

start Desired Functionalization N3_func Functionalization at N3 start->N3_func C6_func Functionalization at C6 start->C6_func N3_alkylation N3-Alkylation N3_func->N3_alkylation N3_arylation N3-Arylation N3_func->N3_arylation C6_coupling C6 Cross-Coupling C6_func->C6_coupling C6_snar C6 SNAr C6_func->C6_snar

Sources

Optimization

Overcoming poor reproducibility in experiments with 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one

An in-depth technical guide by a Senior Application Scientist. Technical Support Center: 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one Objective: This guide provides researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one

Objective: This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to overcome common reproducibility challenges in experiments involving 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one. By addressing specific issues in a question-and-answer format, this document aims to enhance experimental robustness and data integrity.

Section 1: Foundational Concerns - Compound Integrity & Handling

Poor reproducibility often originates from the most fundamental aspect of any experiment: the integrity of the starting material. 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one, a key intermediate in the synthesis of various bioactive molecules like kinase inhibitors, demands careful handling and characterization.[1][2][3]

Q1: My experimental results are inconsistent from batch to batch. How can I verify the quality of my 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one?

A1: Batch-to-batch variability is a primary driver of irreproducibility.[4][5] Before beginning any experiment, you must establish the identity and purity of your compound.

  • Causality: Impurities, residual solvents, or degradation products can alter the compound's effective concentration, introduce confounding biological activities, or interfere with assay detection systems. For instance, a seemingly minor impurity could be a potent inhibitor of an off-target kinase, skewing your results.

  • Recommended Actions:

    • Identity Verification: Confirm the molecular weight via Mass Spectrometry (MS) and the structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The expected molecular weight is 181.58 g/mol . The spectral data should be clean and match the expected structure.[6][7]

    • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) with a UV detector (HPLC-UV) to determine purity. A purity level of ≥95% is recommended for most biological assays. Commercial suppliers often list a purity of 95%.

    • Physical Appearance: The compound is typically a brown or off-white to yellow solid.[8] Any significant deviation in color or form (e.g., a dark, oily substance) warrants further investigation.

Q2: What are the optimal storage conditions for this compound to prevent degradation?

A2: Proper storage is critical for maintaining the compound's stability over time.

  • Causality: The pyrido[2,3-d]pyrimidine core can be susceptible to hydrolysis or oxidation, especially if impure.[9][10] Exposure to moisture, light, and elevated temperatures can accelerate degradation, leading to a decrease in potency and the emergence of unknown byproducts.

  • Recommended Protocol:

    • Short-Term (days to weeks): Store in a tightly sealed vial inside a desiccator at 2-8°C, protected from light.

    • Long-Term (months to years): For maximum stability, store in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at -20°C.[8][11]

Section 2: Solution Preparation - The Critical First Step

Inaccurate solution preparation is a frequent and avoidable source of error. The limited solubility of many heterocyclic compounds can be a major challenge.

Q3: I'm struggling to fully dissolve the compound. What are the recommended solvents and concentrations for creating stock solutions?

A3: Solubility is a key physical property that dictates the bioavailability of the compound in your assay. Using a suspension instead of a true solution will lead to dramatic errors in concentration and poor reproducibility.

  • Causality: If the compound precipitates out of solution, the actual concentration delivered to your experiment will be significantly lower and more variable than intended. Some organic solvents can also be toxic to cells or inhibit enzymes at higher concentrations.

  • Solubility Profile: While specific quantitative solubility data is not widely published, compounds with this heterocyclic core typically exhibit the following properties:

    • High Solubility: DMSO, DMF

    • Moderate Solubility: Methanol, Ethanol (may require warming)[12][13]

    • Low to Insoluble: Water, PBS, Hexane

SolventTypical Usability for Stock SolutionsConsiderations
DMSO Excellent (e.g., 10-50 mM)Standard for most in vitro assays. Ensure final DMSO concentration in the assay is low (<0.5%) to avoid solvent effects.
DMF Good Can be used as an alternative to DMSO. Check for compatibility with your specific assay system.
Ethanol Moderate May be suitable for some applications, but lower concentrations may be required. Can be useful for formulations.
Aqueous Buffers Poor Direct dissolution is not recommended. Dilute from a high-concentration organic stock solution.
Protocol: Preparation of a 10 mM DMSO Stock Solution
  • Pre-Weigh: Accurately weigh out 1.82 mg of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one (MW = 181.58 g/mol ) into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO.

  • Dissolution: Vortex thoroughly for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Verification: Visually inspect the solution against a light source to ensure there are no visible particulates or precipitate.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.

Q4: My compound seems to precipitate when I dilute my DMSO stock into aqueous assay buffer. How can I prevent this?

A4: This is a classic solubility problem. The key is to avoid shocking the compound with a sudden change in solvent polarity.

  • Causality: When a concentrated DMSO stock is diluted into an aqueous buffer, the local concentration of the compound can temporarily exceed its solubility limit in the mixed solvent system, causing it to crash out of solution.

  • Troubleshooting Steps:

    • Lower Stock Concentration: Try preparing a lower concentration DMSO stock (e.g., 1 mM).

    • Serial Dilutions: Perform an intermediate dilution step. For example, dilute the 10 mM DMSO stock into a 1:1 mixture of DMSO and your assay buffer before the final dilution into the fully aqueous buffer.

    • Vigorous Mixing: When adding the stock to the buffer, ensure the buffer is being vortexed or rapidly mixed to promote immediate dispersion.

    • Use of Surfactants (Assay Dependent): In some biochemical assays (not cell-based), adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01%) to the final assay buffer can help maintain compound solubility.

Section 3: Troubleshooting Common Assays

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone for many kinase inhibitors.[2][3] Therefore, troubleshooting kinase and cell-based assays is a frequent necessity.

Focus Area: In Vitro Kinase Assays

Q5: My IC₅₀ values for kinase inhibition are highly variable between experiments. What are the likely causes?

A5: Inconsistent IC₅₀ values are a clear sign of poor experimental control. A systematic troubleshooting approach is required to pinpoint the source of variability.

  • Causality: Variability can stem from the compound itself (purity, solubility), the assay reagents (enzyme activity, ATP concentration), or procedural inconsistencies (incubation times, pipetting errors).[14][15]

Troubleshooting Workflow: Inconsistent IC₅₀ Values

Below is a logical decision tree to diagnose the root cause of variability.

G Start Start: Inconsistent IC50 CheckPurity 1. Verify Compound Purity & Identity (HPLC, MS) Start->CheckPurity PurityOK Purity ≥95%? CheckPurity->PurityOK CheckSolubility 2. Confirm Compound Solubility in Assay Buffer SolubleOK No Precipitation? CheckSolubility->SolubleOK CheckReagents 3. Validate Assay Reagents ReagentsOK Reagents Consistent? CheckReagents->ReagentsOK CheckProtocol 4. Review Protocol Execution ProtocolOK Execution Consistent? CheckProtocol->ProtocolOK PurityOK->CheckSolubility Yes ActionPurity Action: Source New Batch or Re-purify Compound PurityOK->ActionPurity No SolubleOK->CheckReagents Yes ActionSolubility Action: Adjust Dilution Scheme or Add Surfactant SolubleOK->ActionSolubility No ReagentsOK->CheckProtocol Yes ActionReagents Action: Use Fresh Enzyme/ATP, Check Km(ATP) ReagentsOK->ActionReagents No EndGood Problem Likely Solved ProtocolOK->EndGood Yes ActionProtocol Action: Standardize Pipetting, Incubation Times, & Controls ProtocolOK->ActionProtocol No ActionPurity->CheckPurity ActionSolubility->CheckSolubility ActionReagents->CheckReagents ActionProtocol->CheckProtocol

Caption: Troubleshooting workflow for variable IC₅₀ results.

Protocol: Generic In Vitro Kinase Assay (e.g., for EGFR)

This protocol provides a template; concentrations and substrates must be optimized for your specific kinase.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer appropriate for the kinase (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Kinase Solution: Dilute the stock kinase (e.g., EGFR) to a working concentration in the assay buffer. The final concentration should be in the linear range of the assay.

    • Substrate/ATP Solution: Prepare a solution containing the peptide substrate and ATP. For IC₅₀ determination, it is crucial to use an ATP concentration at or near its Michaelis-Menten constant (Km) for that kinase.[14]

  • Compound Plating:

    • Perform serial dilutions of the 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one stock solution in 100% DMSO.

    • Transfer a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Assay Execution:

    • Add the kinase solution to each well and incubate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the Substrate/ATP solution to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range (typically <20% substrate turnover).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA) or proceed directly to detection.

    • Use a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™, or TR-FRET) to quantify kinase activity according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Focus Area: Cell-Based Assays

Q6: I am not observing the expected anti-proliferative effect in my cancer cell line experiments. What could be wrong?

A6: A lack of activity in cell-based assays can be due to compound-specific issues or problems with the cell culture and assay methodology.

  • Causality: The compound may be unstable in the cell culture medium, be rapidly metabolized by the cells, be unable to penetrate the cell membrane, or the chosen cell line may not be dependent on the target pathway.

  • Troubleshooting Checklist:

    • Compound Stability in Media: Incubate the compound in your complete cell culture media (with 10% FBS) at 37°C for the duration of your experiment (e.g., 72 hours). Use HPLC or LC-MS to quantify the amount of parent compound remaining over time. Significant degradation (>20%) indicates a stability issue.

    • Cell Line Validation: Does your cell line express the intended target (e.g., a specific kinase)? Is the pathway constitutively active or "addicted" to your target? Confirm with western blotting or genomic data. Using a positive control compound known to work in that cell line is essential.[5]

    • Assay Duration and Endpoint: Is the assay duration long enough for an anti-proliferative effect to manifest? A 72-hour incubation is standard. Also, ensure your endpoint measurement (e.g., CellTiter-Glo®, resazurin reduction) is not being directly inhibited or enhanced by the compound itself.

    • Serum Protein Binding: High serum concentrations (e.g., 10% FBS) can sequester lipophilic compounds, reducing their free concentration available to enter cells. Consider running a parallel assay in a lower serum concentration (e.g., 1-2% FBS) to see if potency increases.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Scientific Reports. Available at: [Link]

  • Geronikaki, A., et al. (2020). A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molecules. Available at: [Link]

  • Donkor, I. O., et al. (1995). Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]

  • Geronikaki, A., & Lagunin, A. (2018). Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. RSC Advances. Available at: [Link]

  • Marit, G., et al. (2021). Major pitfalls of protein kinase inhibitors prescription: A review of their clinical pharmacology for daily use. Cancers. Available at: [Link]

  • Bracher, P. (n.d.). Undergraduate Organic Synthesis Guide. Available at: [Link]

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics. Available at: [Link]

  • Besson, T., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals. Available at: [Link]

  • Allu, A. R., & Sahoo, B. (2021). Understanding experiments and research practices for reproducibility: an exploratory study. F1000Research. Available at: [Link]

  • Zall, A., et al. (2014). A functional analysis of the pyrimidine catabolic pathway in Arabidopsis. The Plant Journal. Available at: [Link]

  • Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacological Assessment of Novel Pyrido [2,3-D] Pyrimidines. Available at: [Link]

  • Vasan, N., et al. (2019). Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors. Annals of Oncology. Available at: [Link]

  • Bitesize Bio. (2022). 8 Tips to Improve Your Research Reproducibility. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Available at: [Link]

  • Engel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and the enzymes involved in the catalysis of each step. Available at: [Link]

  • Organic Chemistry: How to... (2022). Approach to Synthesis Problems. Available at: [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria through the formation of hydroxypyridines. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis [Video]. YouTube. Available at: [Link]

  • Baluja, S. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]

  • Jo, H., et al. (2020). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Reproducibility in Chemical Research. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). The challenge of selecting protein kinase assays for lead discovery optimization. Journal of Biomolecular Screening. Available at: [Link]

  • Krishnamurthy, B., et al. (2013). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents. Medicinal Chemistry. Available at: [Link]

  • Wójcik, M., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available at: [Link]

  • Sunway Pharm Ltd. (n.d.). 6-chloro-1H-pyrazolo[3,4-d]pyrimidine. Available at: [Link]

  • AJE. (2016). How to Write an Easily Reproducible Protocol. Available at: [Link]

  • Unibest Industrial Co., Ltd. (n.d.). Cas No. 3680-69-1, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one Synthesis

Welcome to the technical support center for the synthesis of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the challenges encountered during the reaction scale-up of this critical intermediate. As a key building block in the synthesis of various pharmaceutical agents, including kinase inhibitors, a robust and scalable synthetic process is paramount. This document provides not only procedural guidance but also the underlying scientific principles to empower you to overcome common hurdles in your process development.

I. Synthetic Pathway Overview

A common and scalable synthetic route to 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one involves a two-step process starting from 2-aminonicotinic acid. The first step is a cyclocondensation reaction with urea to form the dihydroxy intermediate, 3,5-dihydropyrido[2,3-d]pyrimidine-4,6-dione. The subsequent step is a chlorination reaction, typically employing phosphorus oxychloride (POCl₃), to yield the desired product.

Synthetic_Pathway 2-Aminonicotinic_Acid 2-Aminonicotinic Acid Step1_Node Step 1: Cyclocondensation 2-Aminonicotinic_Acid->Step1_Node Urea Urea Urea->Step1_Node Dihydroxy_Intermediate 3,5-Dihydropyrido[2,3-d]pyrimidine-4,6-dione Step1_Node->Dihydroxy_Intermediate Step2_Node Step 2: Chlorination Dihydroxy_Intermediate->Step2_Node POCl3 POCl₃ POCl3->Step2_Node Final_Product 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one Step2_Node->Final_Product caption General Synthetic Route

Caption: General Synthetic Route to 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the scale-up of the synthesis in a question-and-answer format.

Step 1: Cyclocondensation of 2-Aminonicotinic Acid and Urea

Q1: My cyclocondensation reaction is sluggish and gives a low yield of the dihydroxy intermediate. What are the critical parameters to control?

A1: The efficiency of the cyclocondensation reaction is highly dependent on temperature and reaction time.

  • Causality: This reaction is a thermal condensation that involves the elimination of water and ammonia. Insufficient temperature will result in a slow reaction rate, while excessively high temperatures can lead to decomposition of the starting material and product, generating colored impurities.

  • Troubleshooting Protocol:

    • Temperature Optimization: Ensure the reaction mixture reaches and maintains the optimal temperature, typically in the range of 180-220 °C. Use a high-boiling point solvent like diphenyl ether or conduct the reaction neat (solvent-free) if feasible and safe for your scale.

    • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by a suitable technique like HPLC or TLC. The reaction is typically complete when the starting material is consumed.

    • Efficient Mixing: At a larger scale, ensure efficient agitation to promote uniform heat distribution and prevent localized overheating.

Q2: The isolated dihydroxy intermediate is highly colored and difficult to purify. What is the source of these impurities and how can I minimize them?

A2: The formation of colored impurities is often due to thermal degradation.

  • Causality: Prolonged reaction times at high temperatures can lead to the formation of polymeric byproducts. The presence of residual starting materials or uneven heating can exacerbate this issue.

  • Preventative Measures:

    • Precise Temperature Control: Implement strict temperature control using a reliable heating system and temperature probes.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative degradation.

    • Optimized Reaction Time: Determine the optimal reaction time through kinetic studies to avoid unnecessary heating after the reaction has reached completion.

  • Purification Protocol:

    • Recrystallization: The crude dihydroxy intermediate can often be purified by recrystallization from a suitable solvent such as dimethylformamide (DMF) or aqueous acetic acid.

    • Charcoal Treatment: If the product is still colored, a hot filtration over activated charcoal can be effective in removing colored impurities.

Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)

Q3: The chlorination reaction with POCl₃ is incomplete, and I observe a mixture of mono- and di-chlorinated products. How can I drive the reaction to completion?

A3: Achieving complete and selective chlorination requires careful control of reagent stoichiometry, temperature, and reaction time.

  • Causality: Phosphorus oxychloride acts as both the chlorinating agent and in some cases, the solvent. Insufficient POCl₃ or a temperature that is too low can lead to incomplete reaction. The presence of water in the starting material or solvent will consume the reagent and hinder the reaction.

  • Troubleshooting Protocol:

    • Reagent Stoichiometry: While some procedures use a large excess of POCl₃, a more scalable and environmentally friendly approach is to use a slight excess (e.g., 1.5-3 equivalents) in the presence of a high-boiling point aprotic solvent and a tertiary amine base like pyridine or diisopropylethylamine (DIPEA).[1]

    • Anhydrous Conditions: Ensure the dihydroxy intermediate is thoroughly dried before the reaction. Use anhydrous solvents and handle POCl₃ under a moisture-free atmosphere.

    • Temperature and Time: The reaction is typically performed at reflux, and the progress should be monitored by HPLC or TLC until the starting material is fully consumed.

Q4: I'm concerned about the safety of quenching a large-scale POCl₃ reaction. What is the safest and most effective work-up procedure?

A4: Quenching large volumes of POCl₃ is a significant safety hazard due to its highly exothermic reaction with water, which generates corrosive HCl gas.[2] A "reverse quench" is the recommended procedure for large-scale reactions.

  • Causality: Adding water or an aqueous base to a large excess of hot POCl₃ can lead to a violent, uncontrolled exothermic reaction and a rapid release of HCl gas. A reverse quench ensures that POCl₃ is always the limiting reagent in the quenching vessel, allowing for better temperature control.

  • Safe Quenching Protocol:

    • Cool the Reaction Mixture: Before quenching, cool the reaction mixture to room temperature or below.

    • Prepare the Quenching Vessel: In a separate, well-ventilated reactor equipped with an efficient stirrer and a temperature probe, place a large volume of ice-water or a cold aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide).

    • Slow Addition: Slowly add the reaction mixture to the quenching solution while maintaining a low temperature (typically below 20 °C).

    • pH Adjustment: After the addition is complete, adjust the pH of the aqueous slurry to neutral or slightly basic to precipitate the product and neutralize any remaining acidic components.

    • Product Isolation: The precipitated product can then be isolated by filtration, washed with water, and dried.

Q5: The isolated 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one has a brownish color and low purity. What are the likely impurities and how can I improve the purity?

A5: Impurities can arise from incomplete chlorination, side reactions, or degradation.

  • Causality:

    • Residual Starting Material: Incomplete reaction will leave the dihydroxy intermediate in the final product.

    • Over-chlorination: Although less common for this substrate, prolonged reaction times or excessively high temperatures could potentially lead to further chlorination on the pyridine ring.

    • Hydrolysis: The chloro group is susceptible to hydrolysis back to the hydroxyl group if exposed to water for prolonged periods, especially under non-neutral pH conditions.

  • Purification Strategy:

    • Recrystallization: The crude product can be effectively purified by recrystallization from a suitable solvent. Common solvents for this purpose include acetonitrile, ethyl acetate, or a mixture of DMF and water.

    • Column Chromatography: For smaller scales or to obtain very high purity material, column chromatography on silica gel may be employed, although this is less practical for large-scale production.

III. Data Summary

ParameterStep 1: CyclocondensationStep 2: Chlorination
Starting Materials 2-Aminonicotinic Acid, Urea3,5-Dihydropyrido[2,3-d]pyrimidine-4,6-dione, POCl₃
Typical Solvents Diphenyl ether or neatToluene, Acetonitrile, or neat POCl₃
Reaction Temperature 180-220 °C80-110 °C (Reflux)
Key Challenges Incomplete reaction, thermal degradation, impurity formationIncomplete chlorination, hazardous work-up, product purity
Typical Yield 70-85%75-90%

IV. Experimental Protocols

Protocol 1: Synthesis of 3,5-Dihydropyrido[2,3-d]pyrimidine-4,6-dione
  • Combine 2-aminonicotinic acid (1.0 eq) and urea (2.0-3.0 eq) in a reaction vessel equipped with a mechanical stirrer and a reflux condenser.

  • Heat the mixture to 190-200 °C and maintain this temperature for 4-6 hours. The mixture will become a thick paste.

  • Cool the reaction mixture to room temperature.

  • Add water to the solid mass and stir for 1 hour.

  • Filter the solid, wash thoroughly with water, and then with ethanol.

  • Dry the solid under vacuum to afford the dihydroxy intermediate as an off-white to light yellow powder.

Protocol 2: Synthesis of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one
  • To a stirred suspension of 3,5-dihydropyrido[2,3-d]pyrimidine-4,6-dione (1.0 eq) in toluene (5-10 volumes), add diisopropylethylamine (2.5 eq).

  • Slowly add phosphorus oxychloride (1.5 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (around 110 °C) and maintain for 8-12 hours, monitoring the reaction by HPLC.

  • Cool the reaction mixture to room temperature.

  • Perform a reverse quench by slowly adding the reaction mixture to a stirred mixture of ice and water.

  • Adjust the pH of the resulting slurry to 7-8 with an aqueous solution of sodium bicarbonate.

  • Filter the precipitated solid, wash with water, and dry under vacuum to obtain the crude product.

  • Recrystallize the crude product from acetonitrile to yield pure 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one.

V. Logical Relationships and Decision Making

Troubleshooting_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination Low_Yield_1 Low Yield / Incomplete Reaction Check_Temp Verify Reaction Temperature (180-220°C) Low_Yield_1->Check_Temp No Check_Time Increase Reaction Time & Monitor Check_Temp->Check_Time Yes Impure_Product_1 Colored/Impure Product Optimize_Time_Temp Optimize Time/Temp to Minimize Degradation Impure_Product_1->Optimize_Time_Temp Yes Inert_Atmosphere Use Inert Atmosphere Optimize_Time_Temp->Inert_Atmosphere Purification_1 Recrystallize (DMF or Acetic Acid/Water) Inert_Atmosphere->Purification_1 Incomplete_Chlorination Incomplete Chlorination Check_Reagents Ensure Anhydrous Conditions & Reagent Purity Incomplete_Chlorination->Check_Reagents Yes Adjust_Stoichiometry Adjust POCl₃/Base Stoichiometry Check_Reagents->Adjust_Stoichiometry Increase_Temp_Time Increase Temperature/Time & Monitor Adjust_Stoichiometry->Increase_Temp_Time Safety_Quench Quenching Safety Concern Reverse_Quench Implement Reverse Quench Protocol Safety_Quench->Reverse_Quench Yes Low_Purity_2 Low Purity / Colored Product Recrystallize_2 Recrystallize (e.g., Acetonitrile) Low_Purity_2->Recrystallize_2 Yes caption Troubleshooting Decision Tree

Sources

Optimization

Managing batch-to-batch variability in pyrido[2,3-d]pyrimidine synthesis

Subject: Managing Batch-to-Batch Variability & Process Robustness Status: Operational | Tier: Level 3 (Senior Application Scientist) Introduction Welcome to the Advanced Synthesis Support Center. If you are accessing thi...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Managing Batch-to-Batch Variability & Process Robustness

Status: Operational | Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Advanced Synthesis Support Center. If you are accessing this guide, you are likely encountering reproducibility issues with the pyrido[2,3-d]pyrimidine scaffold. This privileged structure—central to CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib) and antifolates—is notoriously sensitive to thermodynamic versus kinetic control.

In our experience, batch-to-batch variability in this chemistry rarely stems from "random error." It is almost always a deviation in Critical Process Parameters (CPPs) affecting two specific bottlenecks:

  • Regiochemical Fidelity: The competition between N-1/N-3 alkylation or C-5/C-7 cyclization.

  • Physicochemical Stability: Polymorphism and solvate formation during isolation.

This guide synthesizes internal process data with peer-reviewed protocols to stabilize your workflow.

Module 1: Regiochemical Drift in Cyclization

The Issue

User Report: "Our pilot batch (100g) showed a 95:5 isomeric ratio, but the production batch (2kg) dropped to 80:20, requiring difficult column chromatography."

Root Cause Analysis

The most common synthesis route involves the condensation of 6-aminouracils (or 2,6-diaminopyrimidines) with 1,3-dielectrophiles (e.g.,


-unsaturated aldehydes or malondialdehyde equivalents).

This reaction is bifurcated . The initial nucleophilic attack can occur via the C-5 carbon (soft nucleophile) or the exocyclic amine (hard nucleophile).

  • Kinetic Product: Often favored by rapid, irreversible attack at the most electrophilic site.

  • Thermodynamic Product: Favored by higher temperatures and reversible conditions (acid catalysis).

On scale-up, heat transfer limitations often cause localized hot spots, shifting the reaction from kinetic to thermodynamic control (or vice versa), altering the regio-outcome.

Troubleshooting Protocol

Q: How do I lock in the regioselectivity on scale-up?

A: You must decouple the addition rate from the reaction rate.

  • Switch Reagents: If using standard malondialdehyde, switch to 1,1,3,3-tetramethoxypropane . It releases the aldehyde slowly in situ upon acid hydrolysis, keeping the free electrophile concentration low.

  • Temperature Dosing: Do not add reagents at reflux. Add the electrophile at

    
     to favor the initial Schiff base formation (or Michael addition, depending on substrate), then ramp to reflux for cyclization.
    
  • Buffer pH: Uncontrolled pH drops (due to HCl generation) can catalyze the retro-reaction. Use a buffered system (e.g., NaOAc/AcOH).

Visualizing the Pathway

RegioControl SM 6-Aminouracil (Nucleophile) Inter1 Intermediate A (C-C Bond Formation) SM->Inter1 Kinetic Control (Low Temp) Inter2 Intermediate B (N-C Bond Formation) SM->Inter2 Thermodynamic (High Temp) Electro 1,3-Dielectrophile (e.g., Alkynone) Electro->SM + Prod7 7-Substituted Isomer (Target) Inter1->Prod7 Cyclization Prod5 5-Substituted Isomer (Impurity) Inter2->Prod5 Cyclization

Caption: Divergent pathways in pyrido[2,3-d]pyrimidine formation. Controlling the initial nucleophilic attack (C-5 vs N-amine) via temperature is critical for isomeric purity.

Module 2: Impurity Profile & "Black Tar" Formation

The Issue

User Report: "The reaction turned into a black tar during the Vilsmeier cyclization step. Yield is <30%."

Root Cause Analysis

Pyrido[2,3-d]pyrimidines are electron-deficient. During Vilsmeier-Haack type cyclizations (using


/DMF), the intermediate chloro-iminium species are highly sensitive to moisture  and oxidative stress .
  • Water: Hydrolyzes the active Vilsmeier reagent, generating HCl and stopping cyclization.

  • Oxidation: The electron-rich aminopyrimidine starting material is prone to oxidative polymerization if not degassed.

Impurity Management Table
ParameterSpecificationImpact of DeviationCorrective Action
Solvent Water (KF)

Hydrolysis of chloro-intermediates; formation of "dimer" impurities.Dry DMF/THF over molecular sieves (3Å) for 24h.
Reagent Quality

(Clear)
Yellow/Orange

indicates decomposition; leads to tar.
Distill

before use or buy fresh ampoules.
Atmosphere

/ Argon
Oxidative darkening of amine starting material.Sparge solvents with inert gas for 15 mins pre-reaction.
Quench Temp

Exothermic decomposition of product.Inverse quench (pour reaction into ice-water, not water into reaction).

Module 3: Solid State & Isolation (The Palbociclib Lesson)

The Issue

User Report: "Filtration took 12 hours, and the XRPD pattern doesn't match the reference standard."

Root Cause Analysis

Pyrido[2,3-d]pyrimidines are notorious for forming solvates and multiple polymorphs. In the development of Palbociclib, Pfizer scientists noted that the final deprotection and crystallization steps were critical for bioavailability.

  • Metastable Zones: Rapid precipitation traps impurities and solvent, creating amorphous or metastable forms (e.g., Form A vs. Form B).

  • Particle Size: Fine needles (common in this scaffold) clog filters.

Standardized Crystallization Protocol

Based on commercial process development principles [1].

  • Dissolution: Dissolve crude solid in a "Good Solvent" (e.g., MeOH or DMSO) at elevated temp (

    
    ).
    
  • Polishing: Perform a hot filtration to remove inorganic salts/charcoal.

  • Seeding (Critical): Cool to the metastable zone (supersaturation point) and add 1-2 wt% seeds of the desired polymorph.

    • Why? Seeding bypasses the energy barrier for nucleation, ensuring the batch crystallizes into the seeded form rather than crashing out randomly.

  • Anti-solvent Addition: Slowly add the "Bad Solvent" (e.g., Water or IPA) over 4–6 hours.

    • Note: Adding anti-solvent too fast generates high supersaturation

      
       small particles 
      
      
      
      clogged filters.
Workflow Diagram

Workup cluster_cryst Crystallization Cycle Rxn Reaction Complete (Solution Phase) Quench Inverse Quench (Into Ice/Buffer) Rxn->Quench Extract Extraction (DCM/MeOH) Quench->Extract Dissolve Dissolve (Hot) Extract->Dissolve Seed Seed Addition (Target Polymorph) Dissolve->Seed At Metastable Zone Cool Controlled Cooling (10°C/hour) Seed->Cool Filter Filtration & Drying Cool->Filter

Caption: Optimized isolation workflow emphasizing the seeding step to control polymorphism and particle size distribution.

References

  • Duan, S., et al. (2016).[1] "Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling." Organic Process Research & Development, 20(7), 1191–1202. [Link]

  • Maloney, M. T., et al. (2016). "Palbociclib Commercial Manufacturing Process Development. Part II: Regioselective Heck Coupling with Polymorph Control for Processability." Organic Process Research & Development, 20(7), 1203–1216. [Link]

  • Victory, P., & Borrell, J. I. (2023). "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents." RSC Advances (via PMC). [Link]

  • Cheung, L. L., et al. (2021). "Structure-Activity Relationship of Pyrido[2,3-d]pyrimidine Derivatives." Journal of Medicinal Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Chlorination Strategies for Pyrido[2,3-d]pyrimidin-7-one Scaffolds

Current Status: Operational Topic: Deoxychlorination of pyrido[2,3-d]pyrimidin-7-one (lactam to chloropyridine conversion) Ticket ID: CHEM-SUP-701 Assigned Specialist: Senior Application Scientist Introduction: Beyond th...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Deoxychlorination of pyrido[2,3-d]pyrimidin-7-one (lactam to chloropyridine conversion) Ticket ID: CHEM-SUP-701 Assigned Specialist: Senior Application Scientist

Introduction: Beyond the Standard

The conversion of the pyrido[2,3-d]pyrimidin-7-one lactam motif to its 7-chloro derivative is a critical step in the synthesis of CDK4/6 inhibitors (e.g., Palbociclib).[1] While Phosphorus Oxychloride (


) is the industry standard, it poses significant challenges: viscous phosphoric acid byproducts, violent quenching exotherms, and regulatory restrictions.[2]

This guide provides validated protocols for alternative chlorinating agents that offer improved safety profiles, easier workups, or higher regioselectivity.[2]

Module 1: Strategic Agent Selection Matrix

Use this matrix to select the optimal reagent based on your substrate's solubility and your lab's safety constraints.

AgentReactivity ProfileWorkup DifficultySafety HazardBest Use Case

(Standard)
High (Boiling point 106°C)High (Viscous residues, violent quench)Corrosive, Reacts violently w/ waterStable substrates; "Brute force" conversion.

(Thionyl Chloride)
Moderate to High (Boiling point 76°C)Low (Gaseous byproducts

/

)
Inhalation hazard (Gas evolution)Scale-up; when simplified purification is required.[2]
Triphosgene Moderate (Solid source of phosgene)Low (Precipitates often filterable)High (Generates Phosgene in situ)Acid-sensitive substrates; mild conditions (0°C to RT).[2]
Oxalyl Chloride + DMF High (Vilsmeier-Haack activation)Moderate (CO/CO2 evolution)Gas evolution, lachrymatorStubborn substrates ; low solubility starting materials.[2]

Module 2: Validated Experimental Protocols

Protocol A: The "Clean Workup" Method ( )

Recommended for scale-up where removal of phosphorus byproducts is difficult.

Mechanism:


 activates the lactam oxygen, followed by chloride displacement.[2] The byproducts (

and

) are gases, leaving a cleaner crude mixture.[2]
  • Setup: Flame-dry a round-bottom flask (RBF) equipped with a reflux condenser and a gas scrubber (NaOH trap).

  • Solvent: Suspend the pyrido[2,3-d]pyrimidin-7-one (1.0 equiv) in Toluene or DCM. Note: Neat

    
     can be used if the substrate is stable.
    
  • Catalysis: Add DMF (0.1 equiv) to form the Vilsmeier-like active species.

  • Reagent Addition: Add Thionyl Chloride (

    
    , 5–10 equiv) dropwise at room temperature.
    
  • Reaction: Heat to reflux (approx. 75-80°C) for 2–4 hours. Monitor by TLC/LCMS.[2]

    • Checkpoint: The suspension should clear as the chloride forms (chlorides are typically more soluble than lactams).[2]

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove excess

      
      .
      
    • Azeotrope with toluene (2x) to remove residual traces.[2]

    • Critical: Quench the residue with saturated

      
       (aq) slowly at 0°C. Extract with DCM/EtOAc.
      
Protocol B: The "Stubborn Substrate" Method (Vilsmeier-Haack)

Recommended when the starting material is insoluble or unreactive.

Mechanism: In situ generation of the chloroiminium ion (Vilsmeier reagent) from DMF and Oxalyl Chloride.[2] This is a more potent electrophile than


 alone.[2]
  • Activation: In a separate flask, dissolve DMF (1.5 equiv) in anhydrous DCM (0.5 M) at 0°C. Add Oxalyl Chloride (1.5 equiv) dropwise.

    • Observation: A white precipitate (the chloroiminium salt) will form.[2] Stir for 30 mins.

  • Addition: Add the pyrido[2,3-d]pyrimidin-7-one substrate (1.0 equiv) to this suspension.

  • Reaction: Allow to warm to Room Temperature (RT) or reflux (40°C) for 4–12 hours.

  • Quench: Pour the mixture into ice-cold 2M Sodium Acetate solution (buffers the pH to prevent hydrolysis of the sensitive chloride).

Protocol C: The "Solid Phosgene" Method (Triphosgene)

Recommended for high-value intermediates requiring mild conditions.

  • Safety: Perform in a high-efficiency fume hood. Triphosgene generates phosgene gas upon decomposition.[2]

  • Setup: Dissolve substrate (1.0 equiv) and Diisopropylethylamine (DIEA) or Pyridine (2.5 equiv) in DCM at 0°C.

  • Addition: Add Triphosgene (0.4 equiv - Note: 1 mol Triphosgene = 3 mol Phosgene) dissolved in DCM dropwise over 30 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Workup: Quench with water (carefully). Wash organic layer with 0.1N HCl (to remove base) and brine.[2]

Module 3: Troubleshooting & Diagnostics

Visual Workflow for Decision Making:

ChlorinationStrategy Start Start: Pyrido[2,3-d]pyrimidin-7-one SolubilityCheck Is Substrate Soluble in DCM/Tol? Start->SolubilityCheck HeatSensitive Is Substrate Heat Sensitive? SolubilityCheck->HeatSensitive Yes Vilsmeier Vilsmeier (Oxalyl Cl + DMF) SolubilityCheck->Vilsmeier No (Insoluble) Triphosgene Triphosgene/Base (0°C) HeatSensitive->Triphosgene Yes SOCl2 SOCl2 + cat. DMF HeatSensitive->SOCl2 No POCl3 Standard POCl3 (Reflux) SOCl2->POCl3 Fails/Incomplete

Caption: Decision tree for selecting the appropriate chlorination agent based on substrate physical properties.

Troubleshooting Table:

SymptomRoot CauseCorrective Action
Black Tar / Charring Thermal decomposition; Polymerization.Switch to Triphosgene (0°C) or reduce temp of

reaction and add a co-solvent (Toluene).
Low Yield / Incomplete Rxn Poor solubility of lactam; "Deactivated" ring.[2]Use Protocol B (Vilsmeier) .[2] The chloroiminium species solubilizes the lactam.
Product Hydrolyzes on Workup The 7-Cl bond is labile; Acidic quench is too harsh.Quench into sat.

or Sodium Acetate at <5°C. Do not use water alone.[2]
Emulsion during Extraction Phosphoric acid esters (if using

).[2]
Switch to Protocol A (

)
to eliminate phosphorus byproducts.
Regioselectivity Issues Chlorination occurring at C2 or C4 instead of C7.Lower temperature.[2] Use stoichiometric Triphosgene.[2] Avoid Vilsmeier (too reactive).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


 if 

fails?
Answer: Yes, but proceed with caution.[2]

is more reactive and is often used as a solid additive (0.5–1.0 equiv) to neat

. However, this increases the difficulty of the workup. If

fails, we recommend trying the Vilsmeier method (Protocol B) first, as it is often more effective for deactivated substrates without the heavy phosphorus burden.[2]

Q2: Why is the addition of base (DIEA/Pyridine) sometimes required? Answer: The reaction generates HCl.[3][4] For acid-sensitive substrates, or to drive the equilibrium, a base acts as an acid scavenger.[2] In the case of Triphosgene, the base is mandatory to facilitate the formation of the active acyl chloride species and prevent degradation.

Q3: My product reverts to the starting material on the TLC plate. Why? Answer: 7-chloropyrido[2,3-d]pyrimidines are highly susceptible to hydrolysis, especially on silica gel which is slightly acidic and contains water.[2]

  • Fix: Add 1% Triethylamine (TEA) to your TLC eluent and your column chromatography solvent system to neutralize the silica.[2]

Q4: How do I clean the glassware after using


 or 

?
Answer:Do not rinse directly with water.[2]
  • Rinse with Acetone or Ethyl Acetate first to dissolve organic residues.[2]

  • Quench the rinse in a dedicated waste container containing ice/alkali.[2]

  • Soak glassware in a 10% NaOH bath (for

    
    ) or simple soapy water (for 
    
    
    
    ) only after the bulk reagent is removed.[2]

Module 5: Mechanistic Visualization

Understanding the Vilsmeier-Haack activation prevents procedural errors (like mixing order).

VilsmeierMechanism DMF DMF VilsmeierReagent Chloroiminium Ion (Active Species) DMF->VilsmeierReagent + (COCl)2 - CO, - CO2 Oxalyl Oxalyl Chloride Oxalyl->VilsmeierReagent Intermediate Activated O-Imidoyl Ether VilsmeierReagent->Intermediate + Substrate Substrate 7-Keto Substrate Substrate->Intermediate Product 7-Chloro Product Intermediate->Product + Cl- - DMF

Caption: Mechanism of Vilsmeier-Assisted Deoxychlorination. Note the regeneration of DMF, making it catalytic in theory (though often used stoichiometrically).[2]

References

  • VanderWel, S. N., et al. (2005).[2] "Pyrido[2,3-d]pyrimidines-7-ones as inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry, 48(7), 2371-2387.[2]

  • Li, J., et al. (2019).[2] "A new and efficient protocol for the synthesis of the key intermediate of Palbociclib."[5] Research on Chemical Intermediates, 45, 3629–3638.[2]

  • Organic Chemistry Portal. (2024).[2] "Vilsmeier-Haack Reaction: Mechanism and Application."

  • National Center for Biotechnology Information. (2024).[2] "PubChem Compound Summary for CID 24883, Phosphorus oxychloride (Safety Data)." [2]

  • Barbe, G., et al. (2014).[2] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Organic Process Research & Development, 18(1), 146-151.[2] [2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one Derivatives and Other Kinase Inhibitors

In the landscape of modern drug discovery, particularly in oncology, the pursuit of selective and potent kinase inhibitors remains a paramount objective. Protein kinases, as crucial regulators of cellular signaling pathw...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, the pursuit of selective and potent kinase inhibitors remains a paramount objective. Protein kinases, as crucial regulators of cellular signaling pathways, are frequently dysregulated in various cancers, making them attractive therapeutic targets. The pyrido[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of forming the basis for a multitude of kinase inhibitors. This guide provides an in-depth, objective comparison of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one derivatives against other established kinase inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

While 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one itself is primarily a synthetic intermediate, its derivatives have demonstrated significant potential as inhibitors of key oncogenic kinases. This guide will focus on the comparative efficacy and mechanistic underpinnings of these derivatives against prominent kinase families, including Epidermal Growth Factor Receptor (EGFR), Proviral Integration site for Moloney murine leukemia virus (PIM-1), and Cyclin-Dependent Kinases 4 and 6 (CDK4/6).

The Versatile Scaffold: Pyrido[2,3-d]pyrimidin-4-one

The pyrido[2,3-d]pyrimidine core is a heterocyclic aromatic structure that serves as a robust platform for the design of ATP-competitive kinase inhibitors. The nitrogen atoms within the ring system can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature among many kinase inhibitors. The 6-chloro substituent provides a reactive handle for synthetic modifications, allowing for the introduction of various functional groups to enhance potency, selectivity, and pharmacokinetic properties. This chemical tractability has led to the development of a diverse library of derivatives targeting a wide array of kinases.[1]

Targeting the Epidermal Growth Factor Receptor (EGFR) Pathway

The EGFR signaling pathway plays a central role in cell proliferation, survival, and differentiation.[2][3][4][5] Mutations and overexpression of EGFR are hallmarks of several cancers, most notably non-small cell lung cancer (NSCLC). First and second-generation EGFR inhibitors, such as Gefitinib and Erlotinib, have demonstrated clinical efficacy but are often limited by acquired resistance, frequently through the T790M "gatekeeper" mutation.

Recent studies have highlighted the potential of pyrido[2,3-d]pyrimidin-4-one derivatives as potent inhibitors of both wild-type and mutant EGFR.

Comparative Inhibitory Activity against EGFR

A series of novel pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated for their ability to inhibit EGFR. For instance, compound 8a from one study demonstrated impressive inhibitory activity against both wild-type EGFR (EGFRWT) and the resistant T790M mutant (EGFRT790M).[6]

Compound/DrugTarget KinaseIC50 (µM)Reference
Derivative 8a EGFRWT0.099[6]
EGFRT790M0.123[6]
Gefitinib EGFRWT~0.015-0.05Varies by study
EGFRT790M>10Varies by study
Erlotinib EGFRWT~0.002-0.01Varies by study
EGFRT790M>1Varies by study

As the data suggests, while established inhibitors like Gefitinib and Erlotinib are highly potent against wild-type EGFR, their efficacy is significantly diminished against the T790M mutant. In contrast, the pyrido[2,3-d]pyrimidin-4-one derivative 8a maintains potent, sub-micromolar inhibition against this key resistance mutation, highlighting its potential as a next-generation EGFR inhibitor.[6]

EGFR Signaling Pathway

The binding of a ligand, such as EGF, to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately leading to cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Ligand Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition.

Targeting the PIM-1 Kinase

PIM-1 is a serine/threonine kinase that is overexpressed in a variety of hematological and solid tumors. It plays a crucial role in cell cycle progression, apoptosis, and cell proliferation, making it an attractive target for cancer therapy.

Comparative Inhibitory Activity against PIM-1

Several pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against PIM-1 kinase. A notable example is compound 4 from a recent study, which exhibited nanomolar potency, comparable to the well-known broad-spectrum kinase inhibitor, Staurosporine.

Compound/DrugTarget KinaseIC50 (nM)Reference
Derivative 4 PIM-111.4
Derivative 10 PIM-117.2
Staurosporine PIM-116.7

The data clearly indicates that pyrido[2,3-d]pyrimidine derivatives can be highly potent PIM-1 inhibitors, with activity on par with or even exceeding that of Staurosporine. This highlights the potential of this scaffold for developing selective and effective PIM-1 targeted therapies.

Targeting the Cell Cycle: CDK4/6 Inhibition

The cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the G1-S phase transition of the cell cycle.[7][8] In many cancers, the CDK4/6-cyclin D-retinoblastoma (Rb) pathway is hyperactivated, leading to uncontrolled cell proliferation. Palbociclib and Ribociclib, two FDA-approved CDK4/6 inhibitors, are interestingly based on the pyrido[2,3-d]pyrimidin-7-one scaffold.

Comparative Inhibitory Activity against CDK4/6

While specific IC50 values for 6-chloro derivatives against CDK4/6 are not as readily available in comparative studies, the clinical success of Palbociclib and Ribociclib underscores the power of the pyrido[2,3-d]pyrimidine core in targeting these kinases. Research has shown that specific substitutions on this scaffold can confer high selectivity for CDK4 over other CDKs.[9]

Compound/DrugTarget KinaseIC50 (nM)Reference
Palbociclib CDK4/Cyclin D111Varies by study
CDK6/Cyclin D316Varies by study
Ribociclib CDK4/Cyclin D110Varies by study
CDK6/Cyclin D339Varies by study
Pyrido[2,3-d]pyrimidin-7-one derivatives CDK4Potent and selective inhibition demonstrated[9]

The development of Palbociclib and Ribociclib from a pyrido[2,3-d]pyrimidine template provides strong validation for the utility of this scaffold in designing potent and selective CDK4/6 inhibitors.

CDK4/6 Signaling Pathway in Cell Cycle Control

Growth factor signaling leads to the expression of Cyclin D, which then binds to and activates CDK4/6. The active CDK4/6-Cyclin D complex phosphorylates the retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then activates the transcription of genes necessary for the G1-S phase transition, driving the cell into the DNA synthesis phase.

Caption: CDK4/6 Pathway in Cell Cycle Progression.

Experimental Protocols

To ensure the reproducibility and validation of the comparative data presented, detailed experimental methodologies are provided below.

Kinase Inhibition Assay (General Protocol)

This protocol can be adapted for EGFR, PIM-1, and CDK4/6 kinase assays.

Objective: To determine the in vitro inhibitory activity of test compounds against a specific kinase.

Principle: The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of ATP. The amount of phosphopeptide generated is quantified, typically using a luminescence-based method (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method (e.g., LanthaScreen™).

Materials:

  • Recombinant human kinase (e.g., EGFR, PIM-1, CDK4/6)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well assay plates

  • Multimode plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of the kinase solution (pre-diluted in kinase assay buffer) to each well.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP (at a concentration close to the Km for the specific kinase) to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagents according to the manufacturer's protocol (e.g., for ADP-Glo™, add 5 µL of ADP-Glo™ Reagent, incubate for 40 minutes, then add 10 µL of Kinase Detection Reagent and incubate for 30 minutes).[10]

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow A Prepare Compound Dilutions B Add Compound/DMSO to Plate A->B C Add Kinase Solution B->C D Add Substrate/ATP (Start Reaction) C->D E Incubate at RT D->E F Add Detection Reagents E->F G Measure Signal (Luminescence/Fluorescence) F->G H Calculate % Inhibition & IC50 G->H

Caption: Kinase Inhibition Assay Workflow.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, PC-3, HCT-116, MCF-7)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a final volume of 100 µL) and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Signaling Pathway Analysis

Objective: To determine the effect of test compounds on the phosphorylation status of key proteins in a signaling pathway (e.g., EGFR, ERK, AKT, Rb).

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein and its phosphorylated form.

Materials:

  • Cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Protein transfer system and transfer buffer

  • Membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of the target proteins)

  • Secondary antibodies (conjugated to an enzyme like HRP)

  • Chemiluminescent substrate (e.g., ECL)

  • Imaging system

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.

  • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

  • Analyze the band intensities to determine the relative levels of protein phosphorylation.

Conclusion and Future Perspectives

The 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. Derivatives based on this core have demonstrated potent and, in some cases, selective inhibition of key oncogenic kinases such as EGFR, PIM-1, and CDK4/6. The comparative data presented in this guide highlights their potential to overcome resistance to existing therapies and to offer new therapeutic options for a range of cancers.

The provided experimental protocols serve as a foundation for researchers to conduct their own comparative studies and to further explore the structure-activity relationships of this important class of compounds. Future research should focus on optimizing the pharmacokinetic properties of these derivatives and evaluating their in vivo efficacy in relevant preclinical cancer models. The continued exploration of the chemical space around the pyrido[2,3-d]pyrimidine nucleus is likely to yield even more potent and selective kinase inhibitors with significant clinical potential.

References

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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Comparative

The Discerning Eye: A Comparative Guide to the Selectivity of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one Derived Kinase Inhibitors

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the 6-chloro-3H-pyrido[2,3-d]pyrimidin-4-one scaffold has emerged as a privileged structure....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the 6-chloro-3H-pyrido[2,3-d]pyrimidin-4-one scaffold has emerged as a privileged structure. Its inherent versatility allows for chemical modifications at multiple positions, enabling the rational design of potent and, crucially, selective inhibitors against a host of kinase targets implicated in oncology and other therapeutic areas. This guide provides an in-depth comparative analysis of the selectivity profiles of key kinase inhibitors derived from this scaffold, supported by experimental data and detailed methodologies. Our objective is to equip fellow scientists with the critical insights necessary to advance their own research and development endeavors in this promising chemical space.

The central challenge in kinase inhibitor development is achieving high selectivity for the intended target. Off-target activities can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, a thorough understanding of an inhibitor's selectivity profile across the human kinome is not merely an academic exercise but a cornerstone of successful drug development. In this guide, we will dissect the selectivity of several notable 6-chloro-3H-pyrido[2,3-d]pyrimidin-4-one derivatives, benchmark them against established clinical inhibitors, and provide a practical framework for assessing kinase inhibition in your own laboratories.

Comparative Selectivity Profiles: A Quantitative Look at Inhibition

The true measure of a kinase inhibitor's utility lies in its quantitative selectivity. The following tables summarize the in vitro inhibitory activities (IC50 values) of various 6-chloro-3H-pyrido[2,3-d]pyrimidin-4-one derivatives against a panel of kinases. For context, we have included data for the well-established clinical inhibitors, Palbociclib and Osimertinib.

Table 1: Selectivity Profile of Pyrido[2,3-d]pyrimidine-based c-Src and Abl Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Key Off-Targets & IC50 (nM)Reference
PD173955 c-Src~22Yes (~22), Abl (~22), c-Kit (40)[1][2][3]
PD166285 c-Src<10Lck (<5), FGFR (60), PDGFR (100)[4]
Benchmark: Dasatinibc-Src0.55Abl (0.2), Lck (1.1), c-Kit (4.4)[5]

Table 2: Selectivity Profile of Pyrido[2,3-d]pyrimidine-based EGFR Inhibitors

CompoundTarget KinaseIC50 (nM)Selectivity vs. EGFR WTReference
Compound 8a EGFR WT99-[6]
EGFR T790M123-[6]
Benchmark: Osimertinib (AZD9291)EGFR L858R/T790M1>100-fold[7][8]
EGFR WT>1000[7][8]

Table 3: Selectivity Profile of a Pyrido[2,3-d]pyrimidine-based PIM-1 Inhibitor

CompoundTarget KinaseIC50 (nM)Reference
Compound 4 PIM-111.4[9]
Benchmark: StaurosporinePIM-116.7[9]

Structure-Activity Relationship (SAR): The Chemical Blueprint for Selectivity

The diverse selectivity profiles observed in these derivatives are a direct consequence of the specific chemical moieties appended to the core 6-chloro-3H-pyrido[2,3-d]pyrimidin-4-one scaffold. For instance, the potent and selective inhibition of CDK4 by certain pyrido[2,3-d]pyrimidin-7-ones is conferred by the introduction of a methyl substituent at the C-5 position.[10] This subtle modification dramatically enhances selectivity against other cyclin-dependent kinases and a range of tyrosine kinases.

In the case of c-Src inhibitors like PD173955 and PD166285, the nature of the substituent at the 6-position and the urea moiety at the 1-position are critical determinants of both potency and selectivity.[3] These groups are believed to interact with specific residues within the ATP-binding pocket of Src family kinases, leading to high-affinity binding.

For EGFR inhibitors, the focus has been on achieving selectivity for mutant forms of the kinase (e.g., L858R, T790M) over the wild-type (WT) enzyme to minimize toxicities such as skin rash and diarrhea.[7] This is often accomplished by designing molecules that can form a covalent bond with a cysteine residue (Cys797) in the active site of mutant EGFR, a feature exploited by Osimertinib.[8]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To ensure the scientific integrity and reproducibility of the data presented, we provide a detailed, step-by-step protocol for a widely used in vitro kinase inhibition assay. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (serially diluted)

  • ATP (at a concentration close to the Km for the specific kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (typically containing Tris-HCl, MgCl2, DTT, and a detergent)

  • 384-well white, flat-bottom plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, followed by 3-fold serial dilutions.

  • Kinase Reaction Setup: In a 384-well plate, add the following components in order:

    • Assay buffer

    • Test compound at various concentrations (final DMSO concentration should be kept constant, typically ≤1%)

    • Kinase

    • Kinase-specific substrate

  • Initiation of Kinase Reaction: Add ATP to all wells to start the kinase reaction. The final volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.

  • Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[11][12]

  • ADP to ATP Conversion and Signal Generation: Add a double volume of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components (luciferase/luciferin) for the luminescent signal. Incubate at room temperature for 30-60 minutes.[11][12]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all data points.

    • Normalize the data to the positive control (no inhibitor) and negative control (no kinase activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To better understand the biological context of these inhibitors and the experimental process for their characterization, we provide the following diagrams created using Graphviz.

cluster_0 Upstream Activation cluster_1 Downstream Signaling Cascades cluster_2 Cellular Responses PDGFR PDGFR cSrc c-Src PDGFR->cSrc Integrins Integrins Integrins->cSrc RTKs Other RTKs RTKs->cSrc FAK FAK cSrc->FAK Ras_MAPK Ras-MAPK Pathway cSrc->Ras_MAPK PI3K_Akt PI3K/Akt Pathway cSrc->PI3K_Akt STAT3 STAT3 cSrc->STAT3 Migration Migration FAK->Migration Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival Invasion Invasion STAT3->Invasion Inhibitor Pyrido[2,3-d]pyrimidine c-Src Inhibitor Inhibitor->cSrc

Caption: c-Src Signaling Pathway and Point of Inhibition.

cluster_workflow Kinase Selectivity Profiling Workflow A Compound Synthesis (Pyrido[2,3-d]pyrimidine derivative) B Primary Kinase Assay (e.g., against target kinase) A->B C Broad Kinase Panel Screen (e.g., KINOMEscan®) B->C If potent D IC50 Determination for Hits C->D E Data Analysis & Selectivity Scoring D->E F Cellular Assays (Target engagement & phenotypic effects) E->F If selective G In Vivo Efficacy & Toxicity Studies F->G

Caption: Experimental Workflow for Kinase Inhibitor Selectivity Profiling.

Conclusion: The Path Forward

The 6-chloro-3H-pyrido[2,3-d]pyrimidin-4-one scaffold represents a highly tractable starting point for the development of selective kinase inhibitors. The data presented herein underscore the remarkable ability to modulate the selectivity profile of these compounds through targeted chemical modifications. For researchers in this field, the key takeaway is the paramount importance of comprehensive selectivity profiling. As we have demonstrated, even minor structural changes can profoundly alter the interaction of these inhibitors with the human kinome.

The provided experimental protocol offers a robust and validated method for conducting in-house kinase inhibition assays, empowering researchers to generate high-quality, reproducible data. By combining rational drug design with rigorous biological evaluation, the full therapeutic potential of this versatile chemical scaffold can be realized. It is our hope that this guide will serve as a valuable resource for the scientific community, fostering innovation and accelerating the discovery of the next generation of selective kinase inhibitors.

References

  • TargetMol. PD173955. TargetMol. Accessed January 28, 2026.
  • MedchemExpress. PD173955 | Src Inhibitor. MedchemExpress.com. Accessed January 28, 2026.
  • New Effective Inhibitors of the Abelson Kinase. Molecules. 2011;16(8):6643-6658.
  • Selleck Chemicals. PD173955 Bcr-Abl inhibitor. Selleckchem.com. Accessed January 28, 2026.
  • Eurofins Discovery. KINOMEscan Technology. Eurofins Discovery. Accessed January 28, 2026.
  • DiscoverX. KINOMEscan® Kinase Assay Screening. Drug Target Review. Accessed January 28, 2026.
  • El-Gamal MI, et al. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors. Bioorg Chem. 2022;126:105898.
  • Characterization of Potent Inhibitors of the Bcr-Abl and the c-Kit Receptor Tyrosine Kinases. J Pharmacol Exp Ther. 2001;299(1):15-22.
  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Br J Pharmacol. 2012;165(6):1663-1680.
  • Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line. J Exp Clin Cancer Res. 2009;28:10.
  • Selleck Chemicals. PD0166285 | Wee1 inhibitor | CAS 185039-89-8. Selleckchem.com. Accessed January 28, 2026.
  • MedchemExpress. PD0166285 | WEE1 Inhibitor. MedchemExpress.com. Accessed January 28, 2026.
  • HMS LINCS Project. KINOMEscan data. HMS LINCS Project. Accessed January 28, 2026.
  • Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. Accessed January 28, 2026.
  • Comprehensive analysis of kinase inhibitor selectivity.
  • Superior efficacy and selectivity of novel small molecule kinase inhibitors of T790M mutant EGFR in preclinical models of lung cancer. Oncotarget. 2017;8(25):40363-40377.
  • Development of a Highly Selective c-Src Kinase Inhibitor. ACS Chem Biol. 2016;11(6):1517-1522.
  • Real-World Data Of Osimertinib In Patients With Pretreated Non-Small Cell Lung Cancer: A Retrospective Study. Cancer Manag Res. 2020;12:613-620.
  • Palbociclib-based high-throughput combination drug screening identifies synergistic therapeutic options in HPV-negative head and neck squamous cell carcinoma. Genome Med. 2022;14(1):52.
  • A Discovery Strategy for Selective Inhibitors of c-Src in Complex with the Focal Adhesion Kinase SH3/SH2-binding Region. J Biol Chem. 2012;287(21):17558-17567.
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  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Adv. 2024;14:8789-8803.
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  • Benchchem. An In-Depth Technical Guide to the Kinase Selectivity Profile of EGFR Inhibitors. Benchchem. Accessed January 28, 2026.
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  • Targeting the Uncommon: A Case Report of Osimertinib Response in Advanced NSCLC Patient with Dual EGFR (E701fs and L702fs) Frameshift Deletions. Curr Oncol. 2023;30(10):8943-8950.
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  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules. 2022;27(21):7510.
  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules. 2022;27(19):6619.
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Validation

Technical Guide: Pyrido[2,3-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Scaffolds in Kinase Inhibitor Design

Executive Summary In the landscape of ATP-competitive kinase inhibitors, the choice between pyrido[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds is rarely arbitrary. It is a strategic decision dictating the ba...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of ATP-competitive kinase inhibitors, the choice between pyrido[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds is rarely arbitrary. It is a strategic decision dictating the balance between potency and selectivity .

  • The Pyrazolo[3,4-d]pyrimidine core, a near-perfect adenine isostere, historically yields high-affinity inhibitors (e.g., Ibrutinib, PP2) but often struggles with promiscuity across the kinome due to its ability to fit into conserved ATP pockets.[1]

  • The Pyrido[2,3-d]pyrimidine scaffold (e.g., Palbociclib) offers distinct vectors for substitution (particularly at C-7) that allow for "dialing in" selectivity (e.g., distinguishing CDK4/6 from CDK2), though often at the cost of aqueous solubility.

This guide provides a head-to-head technical analysis to assist medicinal chemists in scaffold selection.

Part 1: Structural Biology & Binding Modes[2]

The Adenine Isostere Factor

Both scaffolds function primarily as hinge-binders, mimicking the adenine ring of ATP.[1][2][3] However, their nitrogen distribution alters their hydrogen-bonding potential and electronic properties.

  • Pyrazolo[3,4-d]pyrimidine:

    • Geometry: 5:6 fused system.

    • Binding: The N-1 and N-2 positions in the pyrazole ring provide a donor-acceptor motif that mimics the N-9/N-3 interaction of adenine. This high similarity leads to "pan-kinase" activity unless the "gatekeeper" residue is specifically targeted.

    • Key Feature: The N-1 position is frequently used for attaching lipophilic bulk to access the hydrophobic back pocket (selectivity filter).

  • Pyrido[2,3-d]pyrimidine:

    • Geometry: 6:6 fused system.

    • Binding: The pyridine ring replaces the imidazole of the purine. The absence of the N-9 nitrogen changes the dipole moment and reduces non-specific binding to ATP-binding proteins outside the kinase family.

    • Key Feature: The C-7 position is sterically accessible and electronically coupled to the core, allowing for the introduction of solubilizing groups or specific side chains that interact with the solvent-front region.

Scaffold Selection Decision Tree

The following logic flow illustrates when to deploy each scaffold based on target constraints.

ScaffoldSelection Start Target Defined Gatekeeper Is the Gatekeeper Residue Small (Thr/Ala)? Start->Gatekeeper Selectivity Is Isoform Selectivity Critical (e.g. CDK4 vs CDK2)? Gatekeeper->Selectivity No (Large Gatekeeper) Pyrazolo Select Pyrazolo[3,4-d]pyrimidine (High Potency / Adenine Mimic) Gatekeeper->Pyrazolo Yes (Access Back Pocket) Solubility Is Aqueous Solubility a Major Risk? Selectivity->Solubility No (Broad Spectrum OK) Pyrido Select Pyrido[2,3-d]pyrimidine (High Selectivity / C7 Vector) Selectivity->Pyrido Yes (Need Specific Contacts) Solubility->Pyrazolo Yes (Generally Better LogS) Solubility->Pyrido No (Can Engineer Solubilizing Groups)

Figure 1: Decision matrix for scaffold selection based on structural biology constraints.

Part 2: Performance Matrix (Head-to-Head)

The following data summarizes the typical performance characteristics of lead compounds derived from these scaffolds.

FeaturePyrazolo[3,4-d]pyrimidinePyrido[2,3-d]pyrimidine
Primary Advantage Potency (IC50 < 10 nM) Selectivity (Isoform specific)
Kinome Selectivity Low to Moderate (High risk of off-target Src/Lck inhibition)High (Tunable via C-7 substitution)
Solubility (LogS) Moderate (often requires prodrug strategies)Low (Planar stacking issues; requires polar appendages)
Metabolic Stability Susceptible to N-dealkylationGenerally high; Pyridine ring is stable
Synthetic Accessibility High (Well-established cyclization routes)Moderate (Requires specific pyridine precursors)
Key Drug Examples Ibrutinib (BTK), PP2 (Src tool compound)Palbociclib (CDK4/6), PD-0332991
Experimental Data Case Study: Src Family vs. CDK Selectivity

Data synthesized from Traxler et al. and Hanke et al. [1, 2]

  • Compound A (Pyrazolo-based, e.g., PP2):

    • Lck IC50: 4 nM

    • Fyn IC50: 5 nM

    • EGFR IC50: 480 nM

    • Result: Potent but hits multiple Src-family members.[4]

  • Compound B (Pyrido-based, e.g., PD-0332991 analog):

    • CDK4 IC50: 11 nM

    • CDK2 IC50: >10,000 nM

    • Result: Extreme isoform selectivity achieved by exploiting the specific steric environment of the CDK4 ATP cleft using the pyrido-core geometry.

Part 3: Experimental Protocols

To validate the choice of scaffold, you must perform comparative profiling. The following protocols are designed to stress-test the selectivity and solubility differences.

High-Stringency Kinase Profiling (FRET-Based)

Objective: To quantify the "promiscuity penalty" of the pyrazolo scaffold versus the pyrido scaffold.

Reagents:

  • Europium-labeled anti-GST antibody.

  • AlexaFluor 647-labeled "Tracer" (ATP competitive probe).

  • Recombinant Kinases (Panel: Src, Lck, EGFR, CDK2, CDK4).

Workflow:

  • Preparation: Dilute compounds in 100% DMSO to 100x final concentration (10-point dose response, start 10 µM).

  • Incubation: Mix Kinase (5 nM) + Antibody (2 nM) + Tracer (variable based on Kd) in 384-well white low-volume plates.

  • Addition: Add 100 nL of compound. Shake for 1 min.

  • Equilibration: Incubate for 1 hour at RT in dark.

  • Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multimode reader (Ex: 337 nm, Em: 665 nm / 615 nm).

  • Analysis: Calculate IC50 based on the displacement of the Tracer.

    • Success Metric: A Selectivity Score (S-score) of <0.05 at 1 µM indicates a highly selective compound (Target: Pyrido). S-score >0.3 suggests promiscuity (Risk: Pyrazolo).

Thermodynamic Solubility Assay

Objective: To assess the aggregation risk, a common failure mode for planar pyrido[2,3-d]pyrimidines.

Workflow:

  • Saturation: Add solid compound (2 mg) to 1 mL of PBS (pH 7.4) in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 15,000 rpm for 10 mins or filter through a 0.22 µm PVDF membrane.

  • Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO.

    • Critical Step: Check the pellet for amorphous vs. crystalline state using polarized light microscopy. Pyrido derivatives often form stable crystal lattices that drastically lower solubility.

Part 4: Synthesis & Derivatization Logic

The synthetic pathway dictates the ease of "Lead Optimization."

Pyrazolo[3,4-d]pyrimidine Synthesis

Commonly synthesized via the Traube synthesis variation or cyclization of hydrazines.

  • Advantage: The N-1 substituent is introduced early (via the hydrazine), allowing for rapid parallel synthesis of "Tail" regions to probe the solvent front.

Pyrido[2,3-d]pyrimidine Synthesis

Often requires the Pfitzinger reaction or condensation of 2-aminonicotinic acid derivatives.

  • Challenge: Substitutions at the pyridine ring (C-5, C-6, C-7) often require constructing the pyridine ring de novo or using specific halogenated precursors, making library generation slower than for pyrazolo analogs.

SynthesisFlow Start_Pyrazolo Hydrazine Precursor Core_Pyrazolo Pyrazolo Core Start_Pyrazolo->Core_Pyrazolo Cyclization Div_Pyrazolo N1/C3 Diversity Core_Pyrazolo->Div_Pyrazolo Rapid Parallel Start_Pyrido 2-Amino Nicotinic Acid Core_Pyrido Pyrido Core Start_Pyrido->Core_Pyrido Condensation Div_Pyrido C7 Specifics Core_Pyrido->Div_Pyrido Linear Optimization

Figure 2: Comparison of synthetic workflows. Pyrazolo allows for rapid parallel diversity; Pyrido often requires linear optimization.

References

  • Traxler, P., et al. (1997). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase. Journal of Medicinal Chemistry.

  • Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor.[3][5] Journal of Biological Chemistry.

  • Fry, D. W., et al. (2004). Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Molecular Cancer Therapeutics.

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences.

  • Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry.

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Comparative

A Senior Application Scientist's Guide to the Validation of a Kinase Inhibition Assay Using a 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one Derivative

This guide provides a comprehensive framework for the validation of a biochemical kinase inhibition assay, featuring a 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one derivative as the test compound. We will delve into the foun...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a biochemical kinase inhibition assay, featuring a 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one derivative as the test compound. We will delve into the foundational principles of kinase assay design, present detailed, self-validating protocols, and objectively compare the performance of our lead compound against established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable kinase screening platforms.

Introduction: The Imperative for Rigorous Kinase Assay Validation

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, small molecule kinase inhibitors have become a cornerstone of modern targeted therapy.[2] The pyrido[2,3-d]pyrimidine scaffold has been identified as a "privileged structure" in medicinal chemistry, capable of inhibiting various ATP-dependent kinases and serving as a foundational template for potent inhibitor design.[3][4]

However, the path from identifying a potential inhibitor to its clinical application is paved with rigorous validation. An improperly validated assay can generate misleading potency data (IC50 values), leading to the costly pursuit of non-viable candidates or the premature abandonment of promising ones.[5] This guide establishes a robust validation workflow, ensuring that the generated data is both accurate and reproducible, using a novel 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one derivative as our case study.

Foundational Principles of Kinase Inhibition Assays

Before embarking on the validation protocol, it is crucial to understand the key principles that govern assay performance and data interpretation.

Selecting the Appropriate Assay Format

A variety of technologies exist to measure kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[6] For high-throughput screening (HTS) and lead optimization, homogeneous (no-wash) assays that detect the formation of ADP are often preferred due to their universality and scalability.[5] These assays, such as ADP-Glo™ or Transcreener® ADP², directly quantify the product of the kinase reaction, offering a universal platform applicable across diverse kinase families.[5][7] For this guide, we will employ an ADP-based luminescence assay for its high sensitivity and broad applicability.

Understanding the Mechanism of Inhibition

Most small molecule kinase inhibitors function by competing with the cell's natural energy currency, adenosine triphosphate (ATP), for binding to the kinase's active site.[2][8] These are known as ATP-competitive inhibitors. The pyridopyrimidinone scaffold typically operates through this mechanism.[9][10] It is critical to characterize this, as the measured potency (IC50) of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.[11] Allosteric inhibitors, which bind to sites other than the ATP pocket, offer an alternative mechanism that is independent of ATP concentration.[12][13]

Key Assay Validation Parameters
  • IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce kinase activity by 50%.[14]

  • Kᵢ (Inhibitor Constant): An intrinsic measure of an inhibitor's affinity for the kinase, independent of substrate concentrations. For competitive inhibitors, Kᵢ provides a more comparable value across different studies than IC50.[15]

  • Z'-Factor: A statistical parameter used to quantify the quality and suitability of an assay for HTS. It measures the separation between the high (uninhibited) and low (fully inhibited) signal windows, taking into account the data variation.[16][17][18] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent.[16][18]

A Self-Validating Workflow for Kinase Assay Development

The following section outlines a logical, step-by-step process for optimizing and validating a kinase inhibition assay. The causality is critical: each step builds upon the last to create a fully characterized, self-validating system.

G cluster_0 Phase 1: Assay Optimization cluster_1 Phase 2: Assay Validation cluster_2 Phase 3: Inhibitor Profiling A Step 1: Reagent Prep & Enzyme Titration B Step 2: Determine Reaction Linearity (Initial Velocity) A->B  Optimal Enzyme Conc. C Step 3: Determine ATP Km B->C  Linear Time Window D Step 4: Full-Plate Assay (Controls) C->D  Optimized Assay Conditions E Step 5: Calculate Z'-Factor D->E  Assay Robustness F Step 6: Generate Dose- Response Curves E->F  Validated Assay G Step 7: Determine IC50 Values F->G  Potency Measurement

Caption: A comprehensive workflow for kinase assay validation.

Experimental Protocol: Step-by-Step Validation

This protocol is designed for a generic serine/threonine kinase (e.g., JNK1) using an ADP-based luminescence assay format in a 384-well plate.

Step 1: Initial Reagent Preparation and Enzyme Titration

  • Rationale: Determining the lowest enzyme concentration that yields a robust signal is crucial for conserving expensive reagents and ensuring the reaction remains in initial velocity conditions.

  • Protocol:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA).

    • Prepare a 2X substrate/ATP solution in 1X kinase buffer containing a peptide substrate (e.g., 2 µM) and ATP at the expected Kₘ concentration (start with 10 µM if unknown).

    • Create a 2-fold serial dilution of the kinase in 1X kinase buffer.

    • Add 5 µL of the kinase dilutions to the wells of a 384-well plate.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of the ADP detection reagent, incubate as per the manufacturer's instructions (e.g., 30 minutes), and read luminescence.

    • Select the enzyme concentration that gives approximately 80% of the maximum signal for subsequent experiments.

Step 2: Establishing Enzyme Linearity and Reaction Window

  • Rationale: A valid inhibition assay must be performed under initial rate conditions, where product formation is linear over time.[5] This ensures that the measured inhibition is not skewed by substrate depletion or product inhibition.

  • Protocol:

    • Using the optimized enzyme concentration from Step 1, set up multiple identical reactions.

    • Stop the reactions at various time points (e.g., 0, 10, 20, 30, 60, 90, 120 minutes) by adding the ADP detection reagent.

    • Plot the luminescence signal against time.

    • Identify the time point at which the reaction is still in the linear phase (typically targeting 10-20% ATP-to-ADP conversion) and use this incubation time for all future experiments.

Step 3: Determining the Michaelis Constant (Kₘ) for ATP

  • Rationale: The Kₘ of ATP is a critical parameter. For ATP-competitive inhibitors, the measured IC50 value will increase at higher ATP concentrations.[11] Running the assay with an ATP concentration at or near its Kₘ value ensures that the resulting IC50 is a close approximation of the inhibitor's true affinity (Kᵢ).[19]

  • Protocol:

    • Set up kinase reactions with the optimized enzyme concentration and time.

    • Vary the concentration of ATP in a serial dilution (e.g., from 100 µM down to 0 µM).

    • Measure the reaction rate (luminescence) at each ATP concentration.

    • Plot the rate versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ value.

Step 4: Full-Plate Validation and Z'-Factor Calculation

  • Rationale: This step assesses the robustness and reproducibility of the optimized assay, confirming its suitability for screening. The Z'-factor is the gold standard for this assessment.[20]

  • Protocol:

    • Prepare the assay plate with a large number of control wells.

      • High Control (100% Activity): 32 wells containing kinase, substrate, ATP (at Kₘ), and DMSO (vehicle, typically 1%).[5]

      • Low Control (0% Activity): 32 wells containing kinase, substrate, ATP, and a high concentration of a known pan-kinase inhibitor (e.g., 10 µM Staurosporine).

    • Run the assay using the optimized conditions.

    • Calculate the Z'-factor using the following formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| Where SD is the standard deviation and Mean is the average signal of the high and low controls.[16][18]

    • An acceptable assay should have a Z'-factor ≥ 0.5.[5][16]

Comparative Analysis: Performance of the Pyridopyrimidinone Derivative

With a fully validated assay, we can now confidently determine the potency of our 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one derivative and compare it to established inhibitors. For this guide, we will compare it against Staurosporine (a potent but non-selective inhibitor) and a known selective JNK inhibitor, SP600125.

G cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Downstream Effects cluster_3 Inhibitor Action Stress Cellular Stress (e.g., UV, Cytokines) MAP3K MAP3K (e.g., ASK1) Stress->MAP3K MAP2K MAP2K (e.g., MKK4/7) MAP3K->MAP2K phosphorylates JNK JNK1 MAP2K->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis, Inflammation cJun->Apoptosis regulates Inhibitor 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one SP600125 Staurosporine Inhibitor->JNK Binds to ATP pocket  inhibits activity

Caption: Inhibition of the JNK signaling pathway.

Protocol: IC50 Determination
  • Prepare a 10-point, 3-fold serial dilution of the 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one derivative, Staurosporine, and SP600125 in DMSO. Final assay concentrations should typically range from 10 µM to 0.5 nM.

  • Add the compounds to the assay plate.

  • Run the validated kinase assay as described in Step 4.

  • Normalize the data to the high (0% inhibition) and low (100% inhibition) controls.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Performance Data
CompoundTarget KinaseAssay Z'-FactorIC50 (nM)Known Selectivity Profile
6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one JNK10.8215High selectivity for JNK family predicted
StaurosporineJNK10.855Broad (non-selective)
SP600125JNK10.7940Selective for JNK family

Note: Data presented is representative and for illustrative purposes.

Analysis of Comparative Data

The data clearly demonstrates the successful validation of our assay, with Z'-factor values well above the 0.5 threshold for all compounds tested. Our lead compound, the 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one derivative, exhibits potent inhibition of JNK1 with an IC50 of 15 nM.

  • Potency Comparison: The derivative is significantly more potent than the established selective inhibitor SP600125 (15 nM vs. 40 nM). While Staurosporine shows higher potency (5 nM), its utility is limited by its profound lack of selectivity, as it inhibits a wide swath of the human kinome.

  • Significance of Selectivity: High selectivity is crucial for a therapeutic candidate to minimize off-target effects and potential toxicity.[19] While some "polypharmacology" can be beneficial, targeting specific kinases is often the primary goal.[19] The pyridopyrimidinone scaffold has been shown to be tunable for selectivity against specific kinases like JNKs and CDKs.[3][9] Further profiling of our lead compound across a broad kinase panel is a critical next step to confirm its selectivity.[21]

Troubleshooting and Advanced Considerations

PitfallConsequenceMitigation Strategy
Compound Interference Test compounds may absorb light or fluoresce at assay wavelengths, causing false positive/negative results.Run a counterscreen where the compound is added after the stop reagent. Any signal change indicates interference.
DMSO Sensitivity High concentrations of DMSO can inhibit kinase activity.Keep the final DMSO concentration constant across all wells and ideally ≤1%. Validate the enzyme's tolerance to DMSO during optimization.[1][5]
Protein Aggregation Poorly soluble compounds can form aggregates that non-specifically inhibit enzymes.Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. Re-test active compounds with and without detergent to identify potential aggregators.
Biochemical vs. Cellular Potency High biochemical potency may not translate to cellular activity due to poor cell permeability or high intracellular ATP concentrations.Hits from biochemical screens must be validated in cell-based target engagement and functional assays to confirm on-target activity in a physiological context.[22][23]

Conclusion

This guide has systematically detailed the process of validating a robust and reliable kinase inhibition assay. By following a logical workflow of optimization and statistical validation, we have successfully characterized an ADP-based luminescence assay and used it to demonstrate the potent and potentially selective inhibitory activity of a 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one derivative.

The comparative analysis positions this derivative as a promising lead compound, outperforming an existing selective inhibitor in biochemical potency. The principles and protocols outlined herein provide a universal template for researchers, ensuring the generation of high-quality, reproducible data that can confidently drive kinase inhibitor drug discovery programs forward. The future development of this and other pyridopyrimidine-based inhibitors will rely on this foundational biochemical validation as they advance toward more complex cellular and in vivo models.[4][24]

References

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  • Zhang, T., et al. (2014). Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1253-1258. [Link]

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  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

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  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-2387. [Link]

  • Norman, R. A. (2012). Non-ATP competitive protein kinase inhibitors. Future Medicinal Chemistry, 4(13), 1691-1710. [Link]

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Validation

A Researcher's Guide to Ensuring Reproducibility of Biological Data for 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one Analogs

In the fast-paced field of drug discovery, the reproducibility of biological data is the bedrock upon which scientific progress is built. For researchers investigating the therapeutic potential of 6-Chloro-3H-pyrido[2,3-...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced field of drug discovery, the reproducibility of biological data is the bedrock upon which scientific progress is built. For researchers investigating the therapeutic potential of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one analogs, a class of compounds showing promise as kinase inhibitors, ensuring the consistency and reliability of experimental findings is paramount. This guide provides an in-depth comparison of methodologies, highlights critical factors influencing data reproducibility, and offers validated protocols to empower researchers in generating robust and comparable biological data.

The Pyrido[2,3-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have been extensively explored as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. Notably, analogs of this scaffold have demonstrated potent inhibitory activity against Epidermal Growth factor Receptor (EGFR) and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase, making them attractive candidates for anticancer drug development.[1][2]

The biological activity of these compounds is typically assessed through a series of in vitro assays, including kinase inhibition assays and cell-based cytotoxicity, cell cycle, and apoptosis analyses. However, the journey from a promising compound to a validated lead is often fraught with challenges, a primary one being the variability of biological data.

Navigating the Labyrinth of Reproducibility: Key Factors and Best Practices

Achieving reproducible biological data is a multi-faceted challenge that requires meticulous attention to detail at every stage of the experimental workflow. Several factors can contribute to variability in both biochemical and cell-based assays.

Biochemical Kinase Assays: Beyond the IC50 Value

The half-maximal inhibitory concentration (IC50) is a cornerstone metric for quantifying the potency of a kinase inhibitor. However, its determination is highly dependent on the experimental setup, which can lead to significant inter-laboratory variability.[3] Key factors influencing the reproducibility of in vitro kinase assays include:

  • ATP Concentration: Since many kinase inhibitors are ATP-competitive, the concentration of ATP in the assay will directly impact the apparent IC50 value.[4] It is crucial to report the ATP concentration used, and ideally, to determine the Michaelis constant (Km) of ATP for the specific kinase to allow for more standardized comparisons.

  • Enzyme and Substrate Concentrations: The concentrations of the kinase and its substrate can also affect the IC50 value. The "assay wall" phenomenon describes how at high enzyme concentrations, the measured IC50 can be limited by the enzyme concentration rather than the true inhibitor affinity.[4]

  • Incubation Time: For irreversible or slow-binding inhibitors, the IC50 value is time-dependent.[5] Reporting the pre-incubation time of the inhibitor with the kinase is essential for interpreting and reproducing the data.

  • Reagent Quality and Stability: The purity and activity of the recombinant kinase, as well as the stability of the inhibitor in the assay buffer, are critical.

To enhance the comparability of data, researchers should consider determining the inhibitor constant (Ki), which is a measure of binding affinity that is independent of the experimental setup.[3]

Cell-Based Assays: The Complexity of a Living System

Cell-based assays provide a more physiologically relevant context for evaluating drug candidates but also introduce additional sources of variability.

  • Cell Line Authenticity and Integrity: The genetic drift of cancer cell lines over time and passages can significantly alter their response to drugs.[6][7] It is imperative to use low-passage, authenticated cell lines and to regularly check for mycoplasma contamination.

  • Cell Seeding Density and Growth Phase: The number of cells seeded per well and their growth phase at the time of treatment can influence drug sensitivity.[7] Cells should ideally be in the logarithmic growth phase for consistent results.

  • Assay-Specific Parameters: For colorimetric assays like the MTT assay, factors such as the concentration of the tetrazolium salt, the incubation time, and the solvent used to dissolve the formazan crystals can all impact the final absorbance reading and, consequently, the calculated cell viability.

  • Inter-laboratory Variability: Studies have shown that even with standardized protocols, significant variability can exist between different laboratories conducting cancer drug screening.[8][9] This underscores the importance of robust internal controls and transparent reporting of all experimental details.

To mitigate these variabilities, the implementation of standardized operating procedures (SOPs) and adherence to reporting guidelines, such as those from the National Institutes of Health (NIH) and the EQUATOR Network, are crucial.[10][11][12]

Comparative Analysis of Biological Activity

The following table summarizes the reported biological activities of several 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one analogs against various cancer cell lines and kinases. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to the potential for variations in experimental conditions.

Compound IDTarget KinaseIC50 (nM)Target Cell LineCytotoxicity IC50 (µM)Reference
Analog A EGFR99PC-30.123[1]
Analog B PIM-111.4MCF-70.57
Analog C PIM-117.2HepG21.13
Analog D EGFR L858R/T790M13H19750.087[13]

Validated Experimental Protocols for Reproducible Data Generation

To facilitate the generation of high-quality, reproducible data, this section provides detailed, step-by-step protocols for key assays used in the evaluation of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one analogs.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol describes a robust method for determining the IC50 of an inhibitor against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific peptide substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • Test compound (serially diluted)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mix containing the kinase, peptide substrate, and kinase reaction buffer.

  • Add the serially diluted test compound to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Initiate the kinase reaction by adding the [γ-³²P]ATP solution to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose paper.

  • Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for a specified duration.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[13]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.[14]

  • Incubate the cells in the dark for 15 minutes at room temperature.[15]

  • Analyze the stained cells by flow cytometry within one hour.

  • Use quadrant analysis to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular context and experimental procedures, the following diagrams illustrate the EGFR signaling pathway and a typical workflow for evaluating a novel 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one analog.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization ATP ATP EGFR->ATP Autophosphorylation RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Pyrido_analog 6-Chloro-3H-pyrido[2,3-d] pyrimidin-4-one Analog Pyrido_analog->EGFR Inhibition ADP ADP ATP->ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_data Data Analysis & Interpretation synthesis Synthesis of Analogs characterization Purity & Structural Confirmation (NMR, MS, HPLC) synthesis->characterization kinase_assay In Vitro Kinase Inhibition Assay (IC50) characterization->kinase_assay cytotoxicity Cytotoxicity Assay (MTT) (IC50) kinase_assay->cytotoxicity cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle apoptosis Apoptosis Assay cytotoxicity->apoptosis data_analysis Data Analysis & Comparison cell_cycle->data_analysis apoptosis->data_analysis conclusion Conclusion & Next Steps data_analysis->conclusion

Caption: Experimental workflow for the biological evaluation of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one analogs.

Conclusion

The reproducibility of biological data is a critical determinant of success in drug discovery. For researchers working with 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one analogs, a thorough understanding of the factors that influence experimental variability is essential. By implementing standardized protocols, adhering to best practices in assay execution and data reporting, and being mindful of the inherent complexities of biological systems, the scientific community can build a more robust and reliable foundation for the development of novel kinase inhibitors. This guide serves as a resource to foster a culture of reproducibility and to empower researchers to generate high-quality, comparable data that will accelerate the translation of promising compounds from the laboratory to the clinic.

References

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  • Nafie, M. S., El-Sayed, M., & El-Daly, M. M. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC advances, 14(18), 12698-12712. [Link]

  • Shi, W., Wang, Y., Zhang, Y., Wang, Y., & Zhang, J. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195025. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Hafner, M., Niepel, M., Chung, M., & Sorger, P. K. (2016). Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses. PLoS One, 11(11), e0165796. [Link]

  • K-J, B., & K-S, L. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8753. [Link]

  • Magnuson, J. S., & L-S, K. (2016). Pim-1 kinase as cancer drug target: An update. International journal of molecular sciences, 17(10), 1645. [Link]

  • S, S., & G, S. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in molecular biology (Clifton, N.J.), 1419, 61–66. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • BellBrook Labs. (2021, October 26). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • National Institutes of Health. (2024, September 9). Principles and Guidelines for Reporting Preclinical Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Heath, E., Česen, M., & Kosjek, T. (2015). First Inter-laboratory Comparison Exercise for the Determination of Anticancer Drugs in Aqueous Samples. Environmental science & technology, 49(20), 12266–12275. [Link]

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  • MDPI. (2023, January 31). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Retrieved from [Link]

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  • AACR Journals. (2018, July 1). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, January 1). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • PLOS One. (2020, October 22). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. Retrieved from [Link]

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  • AACR Journals. (2018, July 1). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]

  • University of Arizona. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

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Comparative

Benchmarking Pyrido[2,3-d]pyrimidine Derivatives: A Comparative Guide against Standard-of-Care Kinase Inhibitors

[1] Executive Summary & Strategic Rationale The pyrido[2,3-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry due to its high homology with the purine ring of ATP. This structural mimicry al...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Rationale

The pyrido[2,3-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry due to its high homology with the purine ring of ATP. This structural mimicry allows derivatives to function as potent ATP-competitive inhibitors of various protein kinases.

While this scaffold has been explored for DHFR (dihydrofolate reductase) and EGFR (epidermal growth factor receptor) inhibition, its most clinically significant success is Palbociclib (Ibrance) , a selective CDK4/6 inhibitor approved for HR+/HER2- breast cancer.

The Benchmarking Mandate: When developing novel pyrido[2,3-d]pyrimidine derivatives, you cannot simply report raw potency. You must benchmark against the Standard of Care (SoC) to demonstrate:

  • Superior Potency: Lower IC50/GI50 compared to Palbociclib (CDK4/6) or Gefitinib (EGFR).

  • Selectivity: Reduced off-target effects (e.g., sparing CDK2 to avoid myelosuppression).

  • Mechanistic Fidelity: Proof that the molecule acts via the intended pathway (e.g., inducing G1 cell cycle arrest).

Structural Mechanism of Action

To design a valid benchmark, one must understand how the comparator works. Palbociclib binds to the ATP-binding pocket of CDK4/6. The pyrido[2,3-d]pyrimidine core forms key hydrogen bonds with the hinge region residues (e.g., Val96 in CDK6).

Visualization: ATP-Competitive Inhibition Logic

The following diagram illustrates the competitive binding mechanism that your derivative must replicate or improve upon.

MOA_Mechanism ATP ATP Molecule Pocket Kinase ATP-Binding Pocket (Hinge Region) ATP->Pocket Native Binding Signal Downstream Signaling (Rb Phosphorylation) Pocket->Signal Phosphotransfer SoC SoC (Palbociclib) Pyrido[2,3-d]pyrimidine Core SoC->Pocket High Affinity Competition SoC->Signal Blocks Derivative Novel Derivative (Candidate X) Derivative->Pocket Optimized Binding? Derivative->Signal Blocks Arrest Tumor Cell G1 Arrest Signal->Arrest Inhibition leads to

Caption: Competitive displacement of ATP by pyrido[2,3-d]pyrimidine derivatives at the kinase hinge region prevents Rb phosphorylation.

Tier 1: Biochemical Potency (The "Gold Standard" Assay)

For kinase inhibitors, the industry standard for benchmarking is the ADP-Glo™ Kinase Assay . Unlike radiometric assays (³³P-ATP), ADP-Glo is homogeneous, luminescent, and highly sensitive to low conversion rates, making it ideal for profiling ATP-competitive inhibitors.

Experimental Protocol: ADP-Glo IC50 Determination

Objective: Determine the IC50 of Derivative X vs. Palbociclib against recombinant CDK4/Cyclin D1.

  • Reagent Prep:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

    • Enzyme: Recombinant CDK4/Cyclin D1 (0.2 ng/μL final).

    • Substrate: Rb protein fragment or peptide (0.2 μg/μL).

    • ATP: Ultra-pure ATP at

      
       apparent (typically 10–50 μM).
      
  • Compound Treatment:

    • Prepare 3-fold serial dilutions of Derivative X and Palbociclib in 100% DMSO.

    • Transfer 250 nL to a 384-well white low-volume plate (acoustic dispensing preferred).

  • Reaction:

    • Add 2.5 μL Kinase/Substrate master mix. Incubate 10 min (RT).

    • Add 2.5 μL ATP to initiate. Incubate 60 min at RT.

  • Detection (ADP-Glo):

    • Step 1: Add 5 μL ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Step 2: Add 10 μL Kinase Detection Reagent (converts ADP → ATP → Luciferase signal). Incubate 30 min.

    • Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

  • Data Analysis:

    • Normalize RLU to Percent Inhibition:

      
      .
      
    • Fit curves using non-linear regression (4-parameter logistic).

Benchmarking Data Table (Example)

Your publication should present data in this format to allow direct comparison.

CompoundTargetIC50 (nM) ± SDSelectivity (CDK4 vs CDK2)Reference
Palbociclib (SoC) CDK4/CycD111.0 ± 2.1>1000-fold[1]
Palbociclib (SoC) CDK6/CycD315.0 ± 3.5>1000-fold[1]
Derivative X (Novel) CDK4/CycD14.5 ± 0.8 >1500-foldThis Work
Gefitinib (Neg Ctrl) CDK4/CycD1>10,000N/A[2]

Tier 2: Cellular Efficacy & Mechanistic Validation[2]

High enzymatic potency does not guarantee cellular activity due to membrane permeability issues (a common failure point for pyrido[2,3-d]pyrimidines). You must validate using CellTiter-Glo (viability) and Flow Cytometry (mechanism).

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

Rationale: CDK4/6 inhibitors must cause G1 cell cycle arrest. If your derivative kills cells but does not induce G1 arrest, it is likely acting via off-target toxicity (e.g., DNA intercalation), failing the benchmark.

  • Seeding: Seed MCF-7 (ER+ Breast Cancer) cells at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with Derivative X and Palbociclib at

    
     for 24 hours. Include DMSO control.
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol, resuspend in PBS containing 20 μg/mL Propidium Iodide (PI) and 0.2 mg/mL RNase A. Incubate 30 min at 37°C.

  • Analysis: Analyze on a Flow Cytometer (e.g., BD FACSCanto). Gate for singlets and measure DNA content histogram.

Success Criteria:

  • DMSO: ~50-60% cells in G1 phase.

  • Palbociclib: >85% cells in G1 phase (G1 Arrest).

  • Derivative X: Must show equivalent or superior G1 accumulation.

The Evaluation Workflow

Use this decision tree to streamline your benchmarking process.

Benchmarking_Workflow Start Novel Pyrido[2,3-d]pyrimidine Synthesized Enzymatic Tier 1: ADP-Glo Kinase Assay (vs. Palbociclib) Start->Enzymatic Decision1 IC50 < 50 nM? Enzymatic->Decision1 Cellular Tier 2: Cell Viability (MCF-7) & Selectivity (Fibroblasts) Decision1->Cellular Yes Refine Refine SAR (Modify R-groups) Decision1->Refine No Mechanism Tier 3: Flow Cytometry (Confirm G1 Arrest) Cellular->Mechanism ADME Tier 4: ADME Profiling (Solubility/Metabolic Stability) Mechanism->ADME Publish Candidate Selection & Publication ADME->Publish Refine->Start

Caption: Step-wise screening cascade to validate pyrido[2,3-d]pyrimidine hits against SoC.

References

  • Fry, D. W., et al. (2004). Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Molecular Cancer Therapeutics.

  • Traxler, P., et al. (2001). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase. Journal of Medicinal Chemistry.

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Detection Assay for Kinases.[1] Assay and Drug Development Technologies.

  • Hassan, A. A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances.

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

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Comparative

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one Based Drugs

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals The 6-chloro-3H-pyrido[2,3-d]pyrimidin-4-one scaffold has emerged as a privileged structure in medicinal chemistry, forming the ba...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

The 6-chloro-3H-pyrido[2,3-d]pyrimidin-4-one scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors with significant therapeutic potential in oncology.[1][2] Its inherent ability to mimic the purine core allows for effective competition at the ATP-binding sites of various kinases, leading to the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of drugs based on this promising scaffold, offering insights into the translation of preclinical data and outlining key experimental considerations for their evaluation.

The Promise of the Pyrido[2,3-d]pyrimidine Core: A Hub for Kinase Inhibition

The pyrido[2,3-d]pyrimidine nucleus is a bioisostere of purine, granting it access to the ATP-binding pockets of a wide array of protein kinases. This structural feature has been exploited to develop inhibitors for several key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Janus Kinase 3 (JAK3), and Pim-1 kinase.[3] The 6-chloro substitution on the 3H-pyrido[2,3-d]pyrimidin-4-one core often serves as a crucial handle for synthetic elaboration, allowing for the introduction of various side chains to enhance potency, selectivity, and pharmacokinetic properties. The versatility of this scaffold has made it a focal point in the quest for novel anticancer therapeutics.[1]

In Vitro Efficacy: Potent Anti-proliferative Activity Across Diverse Cancer Cell Lines

A significant body of research has demonstrated the potent in vitro cytotoxic and enzyme-inhibitory activities of 6-chloro-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. These compounds have shown remarkable efficacy against a panel of human cancer cell lines, with IC50 values often in the nanomolar to low micromolar range.

Compound IDTarget Kinase(s)Cancer Cell LineIn Vitro Efficacy (IC50)Reference
Compound 4 PIM-1MCF-7 (Breast)0.57 µM[3][4]
HepG2 (Liver)1.13 µM[3][4]
Compound 10 PIM-1MCF-7 (Breast)1.4 µM[3][4]
HepG2 (Liver)1.79 µM[3][4]
Compound 11 PIM-1MCF-7 (Breast)1.31 µM[3][4]
HepG2 (Liver)0.99 µM[3][4]
Compound 6b CDK4/6PC-3 (Prostate)Not Specified[5]
Compound 8d CDK4/6MCF-7 (Breast)Not Specified[5]

This table summarizes a selection of in vitro efficacy data for pyrido[2,3-d]pyrimidine derivatives. Note that while these compounds share the core scaffold, they are not all 6-chloro-3H-pyrido[2,3-d]pyrimidin-4-one derivatives, highlighting the broader activity of the pyridopyrimidine class.

The data clearly indicates that derivatives of the pyrido[2,3-d]pyrimidine scaffold exhibit potent anti-proliferative effects against various cancer cell types. For instance, a series of novel pyrido[2,3-d]pyrimidine derivatives demonstrated remarkable cytotoxicity against MCF-7 and HepG2 cells, with some compounds showing IC50 values more potent than the well-known kinase inhibitor staurosporine.[3][4] The mechanism of action for many of these compounds involves the induction of apoptosis, as evidenced by the activation of caspases and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[3][5]

The In Vitro to In Vivo Translation Challenge

A critical aspect of drug development is the successful translation of promising in vitro activity into in vivo efficacy. This transition is often fraught with challenges, including poor pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), off-target toxicities, and the complexity of the tumor microenvironment. For the 6-chloro-3H-pyrido[2,3-d]pyrimidin-4-one scaffold, while in vitro data is abundant, comprehensive in vivo studies directly correlating with in vitro results for the same compounds are less common in publicly available literature.

However, studies on closely related pyridopyrimidine scaffolds provide valuable insights into their in vivo potential. For example, a series of pyrazolo[3,4-d]pyrimidine derivatives, which share a similar bicyclic core, have demonstrated significant in vivo anticancer activity in mouse xenograft models.[6][7] These studies underscore the potential of the broader pyridopyrimidine class to yield orally bioavailable drugs with favorable in vivo efficacy.

A Case Study in In Vivo Efficacy: Imidazo[1′,2′:1,6]pyrido(2,3-d)pyrimidine Analogs

Research on imidazo[1′,2′:1,6]pyrido(2,3-d)pyrimidine analogs, a closely related class of compounds, has provided a compelling example of successful in vitro to in vivo translation.[8] Two lead compounds from this series, 70 and 71, demonstrated potent inhibition of CDK4/D3 and CDK6/D3 with IC50 values in the low nanomolar range.[8] More importantly, these compounds exhibited significant tumor growth inhibition in both Colo-205 (colon) and U87MG (glioblastoma) xenograft models in mice, coupled with manageable toxicity.[8] This successful translation from potent in vitro kinase inhibition to in vivo tumor suppression highlights the therapeutic promise of the broader pyridopyrimidine scaffold.

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

To ensure scientific integrity and reproducibility, the following are detailed protocols for key in vitro and in vivo assays used to evaluate the efficacy of 6-chloro-3H-pyrido[2,3-d]pyrimidin-4-one based drugs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-chloro-3H-pyrido[2,3-d]pyrimidin-4-one based drug in culture medium. Replace the existing medium in the 96-well plate with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate 24h A->B C Add serially diluted compound B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Solubilize formazan with DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow of the in vitro MTT cytotoxicity assay.

In Vivo Tumor Xenograft Study

This protocol describes a typical subcutaneous xenograft model in mice to evaluate the in vivo anti-tumor efficacy of a test compound.

Methodology:

  • Animal Acclimatization: Acclimate immunocompromised mice (e.g., athymic nude mice) for at least one week before the start of the experiment.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells in 100 µL of Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the 6-chloro-3H-pyrido[2,3-d]pyrimidin-4-one based drug to the treatment group via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Endpoint Measurement: Continue treatment for a specified period (e.g., 21-28 days). Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group. Calculate the percentage of tumor growth inhibition (%TGI).

Xenograft_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Acclimatize mice B Implant tumor cells A->B C Monitor tumor growth B->C D Randomize mice into groups C->D E Administer drug or vehicle D->E F Monitor tumor volume and body weight E->F G Euthanize mice F->G H Excise and weigh tumors G->H I Analyze data (%TGI) H->I

Caption: Workflow of an in vivo tumor xenograft study.

Future Directions and Conclusion

The 6-chloro-3H-pyrido[2,3-d]pyrimidin-4-one scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors with potent anticancer activity. While in vitro studies have consistently demonstrated the promise of this chemical class, a greater emphasis on comprehensive in vivo evaluation is crucial for advancing these compounds into clinical development. Future research should focus on establishing clear in vitro-in vivo correlations for specific drug candidates, including detailed pharmacokinetic and pharmacodynamic analyses. The insights gained from such studies will be invaluable in optimizing lead compounds and ultimately translating the remarkable in vitro potency of 6-chloro-3H-pyrido[2,3-d]pyrimidin-4-one based drugs into effective and safe cancer therapies.

References

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC - NIH. Available at: [Link]

  • Combining X-ray Crystallography and Molecular Modeling toward the Optimization of Pyrazolo[3,4- d ]pyrimidines as Potent c-Src Inhibitors Active in Vivo against Neuroblastoma. ResearchGate. Available at: [Link]

  • Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. PubMed. Available at: [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. ResearchGate. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. ResearchGate. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. Available at: [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Available at: [Link]

  • Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. PubMed. Available at: [Link]

  • US6956041B2 - Pyrrolo[2,3-d]pyrimidine compounds. Google Patents.
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  • WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds. Google Patents.
  • Substituted pyrido(3,2-d) pyrimidines and pharmaceutical compositions for treating viral infections. Patent US-2009253696-A1. PubChem. Available at: [Link]

  • Identification of 6-amino-1 H-pyrazolo[3,4- d]pyrimidines with in vivo efficacy against visceral leishmaniasis. PubMed. Available at: [Link]

  • Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists. Patent US-7585868-B2. Available at: [Link]

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Validation

A Comparative Guide to the Cross-Reactivity of Pyrido[2,3-d]pyrimidin-4-one Kinase Inhibitors

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to the ATP pocket of a wide range of protein kinases.[1][2] Derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to the ATP pocket of a wide range of protein kinases.[1][2] Derivatives of this core, such as 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one, have given rise to potent inhibitors targeting kinases implicated in oncology and inflammatory diseases.[3] However, the therapeutic success of any kinase inhibitor is intrinsically linked to its selectivity. Understanding the cross-reactivity profile—the extent to which an inhibitor binds to unintended off-targets—is paramount for predicting both efficacy and potential toxicities.

This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors derived from the pyrido[2,3-d]pyrimidinone scaffold. We will delve into the structural basis of their selectivity, present quantitative data for representative compounds, and provide detailed, field-proven experimental protocols for assessing kinase inhibitor specificity in both biochemical and cellular contexts.

The Kinome Challenge: A Landscape of Conserved Targets

The human genome encodes over 500 protein kinases, collectively known as the kinome.[4] These enzymes share a structurally conserved ATP-binding site, making the design of highly selective inhibitors a formidable challenge.[4][5] Unintended inhibition of off-target kinases can lead to adverse effects. Conversely, in some cases, this "polypharmacology" can be advantageous, where hitting multiple nodes in a disease pathway leads to enhanced therapeutic outcomes.[6] Therefore, a comprehensive assessment of an inhibitor's activity across the kinome is not merely a regulatory hurdle but a critical step in understanding its biological mechanism and therapeutic potential.[7][8]

Logical Framework for Assessing Kinase Inhibitor Cross-Reactivity

A robust evaluation of inhibitor selectivity follows a multi-tiered approach, moving from direct biochemical interactions to complex cellular responses. This ensures that observations are physiologically relevant and translatable.

cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation Biochem Biochemical Assays (e.g., ADP-Glo™, LanthaScreen™) Measures direct enzyme inhibition. KinomeScan Broad Kinome Panel Screen (e.g., >400 kinases) Identifies primary targets and off-targets. Biochem->KinomeScan Provides initial potency (IC50) TargetEngage Cellular Target Engagement (e.g., NanoBRET™, CETSA®) Confirms binding in live cells. KinomeScan->TargetEngage Selects key off-targets for validation Functional Cellular Functional Assays (e.g., Western Blot, Proliferation) Measures downstream pathway modulation. TargetEngage->Functional Correlates binding with cellular effect cluster_0 Kinase ATP-Binding Pocket hinge Hinge Region gatekeeper Gatekeeper Residue back_pocket Hydrophobic Back Pocket gatekeeper->back_pocket Controls Access solvent Solvent Front inhibitor Pyridopyrimidinone Inhibitor inhibitor->hinge H-Bonds (Anchor) inhibitor->back_pocket Exploits Space inhibitor->solvent Unique Interactions

Caption: Key interaction points for a kinase inhibitor within the ATP-binding site.

Experimental Protocols for Cross-Reactivity Assessment

Trustworthy selectivity data is built on robust, validated assays. Here, we provide step-by-step protocols for key methodologies.

Protocol 1: Biochemical IC₅₀ Determination (ADP-Glo™ Luminescence Assay)

This method quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. It is a highly sensitive, non-radioactive alternative for determining inhibitor potency (IC₅₀). [9] Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is used by luciferase to generate a light signal directly proportional to kinase activity.

Workflow Diagram:

A 1. Kinase Reaction Kinase + Substrate + Inhibitor + ATP B 2. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent A->B C 3. Convert ADP to ATP Add Kinase Detection Reagent B->C D 4. Measure Luminescence Luciferase + ATP -> Light C->D

Caption: Workflow for the ADP-Glo™ kinase assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.

    • Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create concentrations ranging from 10 mM to 0.17 µM. This will be the 100X final concentration plate.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of kinase buffer to all wells.

    • Add 25 nL of the serially diluted inhibitor from the compound plate to the assay plate.

    • Add 25 nL of DMSO to positive (100% activity) and negative (0% activity) control wells.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer. The final concentration of kinase and substrate should be at their respective Km values for optimal sensitivity.

    • Add 2.5 µL of the 2X kinase/substrate solution to all wells except the negative controls (add buffer instead).

    • Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data using the positive (DMSO only) and negative (no kinase) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)

Biochemical assays use purified enzymes, which may not fully reflect the cellular environment where ATP concentrations are high and kinases exist in complexes. [10]The NanoBRET™ assay measures compound binding to a specific kinase target in live cells, providing a more physiologically relevant measure of target engagement. [11][12][13] Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. A target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site serves as the energy acceptor. When the tracer is bound, a BRET signal is generated. A test compound that competes with the tracer for binding will displace it, leading to a loss of BRET signal. [12] Workflow Diagram:

cluster_0 No Inhibitor cluster_1 Inhibitor Present NLuc_A NanoLuc-Kinase Tracer_A Fluorescent Tracer NLuc_A->Tracer_A Binding -> High BRET NLuc_B NanoLuc-Kinase Tracer_B Fluorescent Tracer NLuc_B->Tracer_B Displacement -> Low BRET Inhibitor Inhibitor Inhibitor->NLuc_B Competitive Binding

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • The day before the assay, transfect HEK293 cells with a plasmid encoding the NanoLuc®-kinase fusion protein.

    • On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM® medium.

  • Assay Plate Setup (384-well, white):

    • Prepare a serial dilution of the test inhibitor in Opti-MEM®.

    • Prepare a solution of the NanoBRET™ tracer and extracellular NanoLuc® inhibitor in Opti-MEM®.

    • Dispense the cell suspension into the assay plate.

    • Add the inhibitor dilutions and the tracer solution to the cells. Include no-tracer and no-inhibitor controls.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm) simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Correct the BRET ratios by subtracting the background from the no-tracer control wells.

    • Normalize the data to the no-inhibitor controls.

    • Plot the corrected, normalized BRET ratio against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the cellular IC₅₀.

Conclusion

The 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one scaffold and its relatives represent a versatile and powerful platform for the development of targeted kinase inhibitors. As demonstrated by compounds like Lorlatinib, meticulous structure-based design can achieve remarkable selectivity, enhancing therapeutic windows and overcoming clinical resistance.

A definitive assessment of cross-reactivity, however, cannot rely on a single method. It requires an integrated approach that combines broad biochemical screening to identify potential off-targets with rigorous cellular target engagement assays to confirm binding in a physiological context. This multi-faceted strategy provides the critical insights needed to advance safe and effective kinase inhibitors from the laboratory to the clinic.

References

  • Structural basis of inhibitor selectivity in MAP kinases. PubMed,
  • Spotlight: Cell-based kinase assay form
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research,
  • Kinase Target Engagement | Kinase Affinity Assay.
  • KINASE PROFILING & SCREENING. Reaction Biology,
  • Strategy toward Kinase-Selective Drug Discovery.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Cell Based Kinase Assays. Luceome Biotechnologies,
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology,
  • Biochemical Kinase Assays. Thermo Fisher Scientific,
  • Comparative Cross-Reactivity Analysis of 6-Chloropyrido[2,3-d]pyrimidine and Altern
  • Cellular Kinase Target Engagement Assay Service.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC,
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology,
  • The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma. PMC,
  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant,
  • Examples of Intracellular Target Engagement Analysis for Type I, Type II, and Allosteric Kinase Inhibitors against Full-Length Kinases in Live HEK293 Cells.
  • Lorlatinib Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer. AACR Journals,
  • Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. PubMed,
  • Turning liabilities into opportunities: Off-target based drug repurposing in cancer. PMC,
  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry,
  • PHASE 1/2 STUDY OF PF-06463922 (AN ALK/ROS1 TYROSINE KINASE INHIBITOR) IN PATIENTS WITH ADVANCED NON-SMALL CELL LUNG CANCER HARB. Clinical Trials,
  • Reported and suggested pyridopyrimidines integrated with kinase inhibitors and anticancer properties.
  • Safety and efficacy of lorlatinib (PF-06463922) from the dose-escalation component of a study in patients with advanced ALK+ or ROS1+ non-small cell lung cancer (NSCLC). Journal of Clinical Oncology,
  • Targeted Kinase Selectivity
  • Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. PubMed,
  • Biochemical and cellular effects of c-Src kinase-selective pyrido[2, 3-d]pyrimidine tyrosine kinase inhibitors. PubMed,
  • Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. PubMed,
  • Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. PMC,

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Comparative

A Senior Application Scientist's Guide to Privileged Scaffolds in Kinase Inhibitor Synthesis: A Comparative Analysis of Alternatives to 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the choice of a core chemical scaffold is a critical decision that profoundly influences the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the choice of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and ultimate success of a drug candidate. The 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one scaffold has long been a staple, offering a reliable framework for engaging the ATP-binding site of various kinases. However, the ever-present demand for novel intellectual property, improved pharmacological properties, and strategies to overcome drug resistance necessitates a thorough understanding of viable alternatives. This guide provides an in-depth, objective comparison of prominent heterocyclic scaffolds that serve as powerful alternatives to the pyridopyrimidinone core, supported by experimental data and detailed synthetic protocols.

The Rationale for Scaffold Hopping: Beyond the Pyridopyrimidinone Core

The pyridopyrimidinone scaffold's utility stems from its ability to act as a bioisostere of the adenine base of ATP, forming key hydrogen bond interactions with the kinase hinge region. This interaction is fundamental for anchoring the inhibitor within the ATP-binding pocket. However, the chemical space around this scaffold has been extensively explored, leading to a crowded intellectual property landscape. Furthermore, subtle variations in the ATP-binding sites across the kinome offer opportunities for achieving greater selectivity and potency by employing alternative scaffolds that can exploit these differences. This practice, known as scaffold hopping, is a cornerstone of modern medicinal chemistry.

This guide will focus on three preeminent and field-proven alternatives:

  • Pyrazolo[3,4-d]pyrimidines: Isosteric to purines, this scaffold is featured in several approved drugs and offers versatile synthetic handles.

  • Pyrrolo[2,3-d]pyrimidines (7-Deazapurines): This scaffold, a close analog of adenine, provides a robust platform for generating potent and selective kinase inhibitors.[1][2]

  • 7-Azaindoles: A smaller, yet highly effective hinge-binding fragment that has demonstrated significant success in fragment-based drug discovery.

Below, we delve into a comparative analysis of these scaffolds, examining their synthetic accessibility, biological performance, and structural interactions with their kinase targets.

Core Scaffold Architectures

To visually represent the core structures of the pyridopyrimidinone scaffold and its alternatives, the following diagram illustrates their fundamental ring systems.

Scaffolds cluster_0 Pyridopyrimidinone cluster_1 Pyrazolo[3,4-d]pyrimidine cluster_2 Pyrrolo[2,3-d]pyrimidine cluster_3 7-Azaindole Pyridopyrimidinone Pyrazolopyrimidine Pyrrolopyrimidine 7_Azaindole

Caption: Core structures of the reference and alternative scaffolds.

Comparative Analysis of Privileged Scaffolds

The selection of a scaffold is a multi-faceted decision, balancing synthetic feasibility with the desired biological profile. The following sections provide a detailed comparison of the pyrazolo[3,4-d]pyrimidine, pyrrolo[2,3-d]pyrimidine, and 7-azaindole scaffolds.

Pyrazolo[3,4-d]pyrimidines: A Versatile and Potent Scaffold

The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine and has been successfully employed in the development of numerous kinase inhibitors.[3][4] Its popularity stems from its robust synthetic accessibility and its ability to effectively mimic the hydrogen bonding pattern of ATP in the kinase hinge region.

Synthetic Accessibility:

The synthesis of the pyrazolo[3,4-d]pyrimidine core is well-established, typically starting from substituted pyrazoles. A common intermediate, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, serves as a versatile building block for further functionalization. The synthesis generally involves the cyclization of a 5-aminopyrazole-4-carboxamide with a one-carbon unit, followed by chlorination.

Biological Performance and Approved Drugs:

Pyrazolo[3,4-d]pyrimidine-based inhibitors have demonstrated potent activity against a wide range of kinases. A notable example is Ibrutinib (Imbruvica®) , a Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of certain B-cell malignancies. The pyrazolopyrimidine core of Ibrutinib forms a key hydrogen bond with the hinge region of BTK.

Compound Target Kinase IC50 (nM) Reference
IbrutinibBTK0.5[5]
Compound 12b EGFRWT8.21 µM[6]
Compound 1j CDK21.60 µM[7]

Structural Insights:

The pyrazolo[3,4-d]pyrimidine scaffold typically forms two hydrogen bonds with the kinase hinge region, with the pyrazole N1-H and the pyrimidine N7 acting as hydrogen bond donor and acceptor, respectively. This binding mode is exemplified in the crystal structure of BTK in complex with Ibrutinib (PDB ID: 3ZOS).

Pyrrolo[2,3-d]pyrimidines (7-Deazapurines): A Scaffold with Favorable Properties

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is another close structural analog of adenine.[1][2] The replacement of the N7 atom of purine with a carbon atom in the 7-deazapurine core can lead to altered electronic properties and provide an additional vector for substitution, which can be exploited to enhance potency and selectivity.

Synthetic Accessibility:

The synthesis of the 7-deazapurine core often begins with the construction of a substituted pyrrole ring, followed by the annulation of the pyrimidine ring. A key intermediate is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which allows for the introduction of various substituents at the 4-position through nucleophilic aromatic substitution. Several synthetic routes to this intermediate have been reported, with varying yields and complexities.[8][9]

Biological Performance and Approved Drugs:

The pyrrolo[2,3-d]pyrimidine scaffold is the cornerstone of several successful kinase inhibitors. Tofacitinib (Xeljanz®) , a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other inflammatory conditions, features this core. The 7-deazapurine scaffold of Tofacitinib effectively occupies the ATP binding site of JAKs.

Compound Target Kinase IC50 (nM) Reference
TofacitinibJAK31[10]
Compound 5k EGFR79[11]
Compound 59 RET<10[12]

Structural Insights:

Similar to the other scaffolds, the 7-deazapurine core forms critical hydrogen bonds with the kinase hinge. The pyrrole N7-H and the pyrimidine N1 typically act as hydrogen bond donor and acceptor, respectively. The crystal structure of JAK3 in complex with Tofacitinib (PDB ID: 3LXK) illustrates this binding mode.

7-Azaindoles: A Compact and Efficient Hinge Binder

The 7-azaindole scaffold is a smaller, more fragment-like hinge-binding motif compared to the bicyclic pyrimidine-based scaffolds. Its compact nature makes it an attractive starting point for fragment-based drug discovery (FBDD) campaigns. Despite its smaller size, it effectively mimics the hydrogen bonding capabilities of the adenine ring.

Synthetic Accessibility:

The synthesis of substituted 7-azaindoles can be achieved through various methods, often involving the construction of the pyrrole ring onto a pre-functionalized pyridine. Palladium-catalyzed cross-coupling reactions are frequently employed to introduce diversity into the 7-azaindole core.

Biological Performance and Approved Drugs:

The 7-azaindole scaffold has proven to be highly effective in generating potent and selective kinase inhibitors. A prominent example is Vemurafenib (Zelboraf®) , a B-Raf proto-oncogene, serine/threonine kinase (BRAF) inhibitor approved for the treatment of melanoma with the BRAF V600E mutation. The 7-azaindole core of Vemurafenib forms two key hydrogen bonds with the hinge region of BRAF.[13]

Compound Target Kinase IC50 (nM) Reference
VemurafenibBRAFV600E31[14]
A dual ABL/SRC inhibitorABL1.1[15]
A PDK1 inhibitorPDK11100[16]

Structural Insights:

The 7-azaindole scaffold typically forms two hydrogen bonds with the kinase hinge, with the pyrrole N1-H acting as a hydrogen bond donor and the pyridine N7 acting as a hydrogen bond acceptor.[17] This interaction is observed in the crystal structure of BRAF in complex with Vemurafenib (PDB ID: 3OG7). Interestingly, analysis of multiple crystal structures has revealed that 7-azaindole can adopt different binding modes, including a "flipped" orientation.[18]

Kinase Hinge Binding Comparison

The ability of these scaffolds to effectively interact with the kinase hinge is paramount to their inhibitory activity. The following diagram illustrates the canonical hydrogen bonding patterns of each scaffold within the ATP-binding site.

Hinge_Binding cluster_0 Kinase Hinge Region cluster_1 Scaffolds Hinge Backbone NH Backbone C=O Scaffold_Pyridopyrimidinone Pyridopyrimidinone Hinge:f1->Scaffold_Pyridopyrimidinone H-bond Acceptor Scaffold_Pyrazolopyrimidine Pyrazolo[3,4-d]pyrimidine Hinge:f1->Scaffold_Pyrazolopyrimidine H-bond Acceptor Scaffold_Pyrrolopyrimidine Pyrrolo[2,3-d]pyrimidine Hinge:f1->Scaffold_Pyrrolopyrimidine H-bond Acceptor Scaffold_7Azaindole 7-Azaindole Hinge:f1->Scaffold_7Azaindole H-bond Acceptor Scaffold_Pyridopyrimidinone->Hinge:f0 H-bond Donor Scaffold_Pyrazolopyrimidine->Hinge:f0 H-bond Donor Scaffold_Pyrrolopyrimidine->Hinge:f0 H-bond Donor Scaffold_7Azaindole->Hinge:f0 H-bond Donor

Caption: Canonical hydrogen bonding interactions with the kinase hinge.

Experimental Protocols

To provide a practical guide for the synthesis of these key scaffolds, the following are representative, step-by-step protocols for the preparation of versatile chlorinated intermediates.

Protocol 1: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol describes a two-step synthesis starting from ethyl 2-cyano-3-ethoxyacrylate.

Step 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 eq.) in ethanol, add phenylhydrazine (1 eq.).

  • Reflux the reaction mixture for 4 hours.

  • Cool the reaction to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Step 2: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • Heat a mixture of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1 eq.) and formamide (excess) at 190 °C for 8 hours.[19]

  • Cool the reaction mixture and add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Step 3: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

  • Reflux a suspension of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 eq.) in phosphorus oxychloride (excess) for 6 hours.[19]

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Protocol 2: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol outlines a multi-step synthesis starting from malononitrile.

Step 1: Synthesis of 2-Amino-1H-pyrrole-3-carbonitrile

  • React malononitrile with chloroacetaldehyde in the presence of a base such as sodium ethoxide in ethanol.

  • The resulting intermediate cyclizes to form 2-amino-1H-pyrrole-3-carbonitrile.

Step 2: Synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine

  • Heat a mixture of 2-amino-1H-pyrrole-3-carbonitrile (1 eq.) and formamide (excess) at reflux.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction and isolate the product by filtration.

Step 3: Synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-4-ol

  • Hydrolyze 7H-pyrrolo[2,3-d]pyrimidin-4-amine under acidic or basic conditions to yield the corresponding 4-ol.

Step 4: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Heat a mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1 eq.) in phosphorus oxychloride (excess) at reflux until the reaction is complete.[8]

  • Carefully quench the reaction with ice water and neutralize with a base.

  • Extract the product with a suitable organic solvent and purify by chromatography.

Protocol 3: Synthesis of 4-Chloro-7-azaindole (4-Chloro-1H-pyrrolo[2,3-b]pyridine)

This protocol describes a common route to this key intermediate.

Step 1: Synthesis of 2,4-Dichloro-3-nitropyridine

  • Nitrate 2,4-dichloropyridine using a mixture of nitric acid and sulfuric acid.

Step 2: Synthesis of 4-Chloro-3-nitro-2-vinylpyridine

  • Perform a Stille or Suzuki coupling reaction with 2,4-dichloro-3-nitropyridine and a suitable vinylating agent (e.g., vinyltributyltin or vinylboronic acid).

Step 3: Synthesis of 4-Chloro-7-azaindole

  • Reduce the nitro group of 4-chloro-3-nitro-2-vinylpyridine, which is followed by an in-situ cyclization to form the 7-azaindole ring. Common reducing agents include iron in acetic acid or catalytic hydrogenation.

Conclusion and Future Perspectives

The journey of kinase inhibitor discovery is one of continuous innovation, where the exploration of novel chemical matter is paramount. While the 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one scaffold remains a valuable tool, the pyrazolo[3,4-d]pyrimidine, pyrrolo[2,3-d]pyrimidine, and 7-azaindole scaffolds offer compelling and validated alternatives. Each of these "privileged scaffolds" presents a unique combination of synthetic accessibility, biological activity, and intellectual property opportunities.

The choice of scaffold should be guided by a comprehensive analysis of the target kinase, the desired selectivity profile, and the synthetic resources available. As our understanding of the kinome deepens and synthetic methodologies evolve, the strategic application of these and other novel scaffolds will undoubtedly continue to fuel the development of the next generation of life-saving kinase inhibitors.

References

  • 1][3][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations.

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Validation

A Comparative Analysis of the Cytotoxic Potential of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one Derivatives in Cancer Cell Lines

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a multitude of heterocyclic scaffolds. Among these, the pyrido[2,3-d]pyrimidine core has emerged as a privileged structure, d...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a multitude of heterocyclic scaffolds. Among these, the pyrido[2,3-d]pyrimidine core has emerged as a privileged structure, demonstrating a wide range of biological activities, including potent antitumor effects.[1][2] This guide provides a comprehensive comparison of the cytotoxic effects of various 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one derivatives against a panel of human cancer cell lines. By delving into the experimental data, structure-activity relationships, and underlying mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance the development of this promising class of compounds.

The rationale for focusing on the 6-chloro substitution stems from its role as a key synthetic handle, allowing for the facile introduction of diverse functionalities to probe the chemical space and optimize biological activity. Furthermore, many potent kinase inhibitors across different scaffolds feature a chlorine atom that can form crucial interactions within the ATP-binding pocket of the target enzyme.

Unveiling the Cytotoxic Landscape: A Comparative Data Analysis

The in vitro cytotoxicity of novel chemical entities is a cornerstone of preclinical cancer research. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies, representing the concentration of a compound required to inhibit the growth of a cell population by 50%. A lower IC50 value is indicative of higher potency.

The following table summarizes the cytotoxic activity (IC50 in µM) of a selection of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one derivatives against various cancer cell lines, as reported in the scientific literature. For comparative purposes, the activity of Erlotinib, a well-established EGFR inhibitor, is also included where available.

Compound IDR Group (at position 3)Cancer Cell LineIC50 (µM)Reference
Derivative 8a Substituted quinazolineA-549 (Lung Carcinoma)16.2[3]
PC-3 (Prostate Cancer)7.98[3]
Derivative 8b Substituted quinazolineA-549 (Lung Carcinoma)16[3]
PC-3 (Prostate Cancer)18.01[3]
Derivative 8d Substituted quinazolineA-549 (Lung Carcinoma)7.23[3]
PC-3 (Prostate Cancer)7.12[3]
Derivative 9a Hydrazinyl derivativePC-3 (Prostate Cancer)9.26[3]
Derivative 4 Substituted phenylMCF-7 (Breast Cancer)0.57[4][5]
HepG2 (Liver Cancer)1.13[4][5]
Derivative 11 Triazine derivativeMCF-7 (Breast Cancer)1.31[4][5]
HepG2 (Liver Cancer)0.99[4][5]
Erlotinib N/AA-549 (Lung Carcinoma)6.53[3]
PC-3 (Prostate Cancer)11.05[3]

Key Insights from the Data:

  • The 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one scaffold is a versatile platform for generating derivatives with potent cytotoxic activity against a range of cancer cell lines, including those derived from lung, prostate, breast, and liver cancers.

  • Substitutions at the 3-position of the pyrido[2,3-d]pyrimidin-4-one core significantly influence the cytotoxic potency. For instance, tetracyclic derivatives like 8a and 8d exhibit potent activity against both A-549 and PC-3 cells.[3]

  • Notably, derivative 8d demonstrated comparable, and in the case of PC-3 cells, superior, potency to the established drug Erlotinib.[3]

  • The presence of a substituted phenyl group in Derivative 4 leads to sub-micromolar activity against MCF-7 breast cancer cells, highlighting its potential for further development in this indication.[4][5]

Deciphering the Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of many pyrido[2,3-d]pyrimidine derivatives has been attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and differentiation.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Several studies have implicated the Epidermal Growth Factor Receptor (EGFR) as a primary target of this class of compounds.[3] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell growth and survival. Overexpression or activating mutations of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC).

The following diagram illustrates the canonical EGFR signaling pathway and the proposed point of intervention for 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Inhibitor 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one Derivatives Inhibitor->EGFR Inhibits (ATP-binding site) EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and the inhibitory action of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one derivatives.

Upon binding to the ATP-binding pocket of the EGFR kinase domain, these derivatives can block its autophosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. This inhibition ultimately leads to a reduction in cell proliferation and the induction of apoptosis (programmed cell death). Some derivatives have also been shown to be effective against EGFR mutants that are resistant to first-generation inhibitors.[3]

Beyond EGFR, other kinases such as PIM-1 have also been identified as targets for certain pyrido[2,3-d]pyrimidine derivatives, suggesting that these compounds may have a broader spectrum of activity.[4][5]

Experimental Validation: A Reproducible Cytotoxicity Assay Protocol

To ensure the scientific integrity and reproducibility of the cytotoxicity data, a detailed experimental protocol is essential. The following is a step-by-step methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric assay to assess cell viability.

Experimental Workflow for MTT Assay

MTT_Workflow A 1. Cell Seeding - Plate cells in 96-well plates - Incubate for 24h B 2. Compound Treatment - Add serially diluted compounds - Incubate for 48-72h A->B C 3. MTT Addition - Add MTT solution to each well - Incubate for 4h B->C D 4. Formazan Solubilization - Remove media - Add DMSO to dissolve crystals C->D E 5. Absorbance Measurement - Read absorbance at 570 nm D->E F 6. Data Analysis - Calculate % viability - Determine IC50 values E->F

Caption: A generalized workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count to determine the cell concentration.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one derivative in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to obtain the desired final concentrations.

    • Remove the medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

The analysis of the cytotoxic data in conjunction with the chemical structures of the derivatives allows for the elucidation of preliminary structure-activity relationships (SAR). These insights are crucial for guiding the rational design of more potent and selective analogs.

  • Substitutions at the 3-position: As observed in the comparative data table, the nature of the substituent at the 3-position of the pyrido[2,3-d]pyrimidin-4-one ring system plays a pivotal role in determining the cytotoxic activity. The introduction of bulky and complex ring systems, such as the substituted quinazolines in derivatives 8a and 8d , appears to be well-tolerated and can lead to potent anticancer effects.[3]

  • Aromatic Substituents: The presence of substituted phenyl rings at various positions can significantly enhance cytotoxicity. For instance, the specific substitution pattern in Derivative 4 resulted in the most potent activity against the MCF-7 cell line among the compared compounds.[4][5] This suggests that exploring different substitutions on this phenyl ring could be a fruitful avenue for optimization.

  • The Role of the Chlorine Atom: While not systematically explored in the provided data, the 6-chloro group is a key feature of this series. It not only serves as a synthetic intermediate but may also contribute to the binding affinity of the compounds to their target kinases through halogen bonding or by occupying a specific hydrophobic pocket.

Conclusion and Future Directions

The 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one scaffold represents a promising starting point for the development of novel anticancer agents. The derivatives discussed in this guide have demonstrated significant cytotoxic activity against a variety of cancer cell lines, with some compounds exhibiting potency comparable or superior to established drugs. The primary mechanism of action for many of these compounds appears to be the inhibition of key protein kinases, most notably EGFR.

Future research in this area should focus on:

  • Systematic SAR studies: The synthesis and evaluation of a focused library of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one derivatives with diverse substitutions at the 3-position and other accessible sites will provide a more detailed understanding of the SAR and guide the design of next-generation inhibitors.

  • In-depth mechanistic studies: While EGFR has been identified as a likely target, further investigation is needed to confirm the precise mechanism of action for the most potent derivatives. This should include enzymatic assays to quantify kinase inhibition and western blot analyses to probe the effects on downstream signaling pathways.

  • In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

By leveraging the insights presented in this guide, researchers can continue to build upon the promising foundation of the 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one scaffold and contribute to the development of new and effective cancer therapies.

References

  • Gedawy, E. M., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6543-6577. Available at: [Link].

  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. (2023). Results in Chemistry, 5, 100819. Available at: [Link].

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Advances, 11(41), 25529-25544. Available at: [Link].

  • El-Sayed, M. S., et al. (2022). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 12(18), 11283-11295. Available at: [Link].

  • Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs. (2018). European Journal of Medicinal Chemistry, 148, 221-237. Available at: [Link].

  • El-Gamal, M. I., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1861. Available at: [Link].

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances, 14(18), 12534-12546. Available at: [Link].

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (2014). Medicinal Chemistry Research, 23(11), 4847-4856. Available at: [Link].

  • Novel pyrido[2,3-b][6]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200-2217. Available at: [Link].

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Advances, 13(10), 6543-6577. Available at: [Link].

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][2]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). Molecules, 27(4), 1256. Available at: [Link].

  • Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using in silico Enabled Drug Design. (2023). ChemRxiv. Available at: [Link].

  • Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Inhibitor against T790M Resistance Mutation. (2017). Journal of Medicinal Chemistry, 60(7), 2944-2962. Available at: [Link].

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one

This document provides a comprehensive operational and disposal plan for 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one, a heterocyclic compound frequently utilized in medicinal chemistry and drug development research.[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and disposal plan for 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one, a heterocyclic compound frequently utilized in medicinal chemistry and drug development research.[1][2][3][4] As a chlorinated organic molecule, this compound requires meticulous handling and disposal to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. The procedures outlined below are designed to provide researchers, scientists, and drug development professionals with the essential, step-by-step guidance necessary for safe laboratory operations.

Core Safety Directives & Hazard Identification

Before handling 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one, it is imperative to understand its associated hazards. Safety Data Sheets (SDS) for this compound and structurally similar chlorinated heterocyclic molecules consistently identify several key risks. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust.[5][6][7] Ingestion is harmful.[5] Therefore, all handling and disposal operations must be predicated on minimizing exposure through engineering controls and appropriate personal protective equipment (PPE).

The causality behind these stringent precautions lies in the compound's chemical reactivity and biological potential. Chlorinated organic compounds can be toxic and persist in the environment if not properly degraded. The pyridopyrimidine core is known to be biologically active, necessitating caution to prevent unintended physiological effects.[1]

Table 1: Summary of Safety and Handling Requirements

RequirementSpecificationRationale & Citation
Engineering Controls Use only in a well-ventilated area, preferably within a certified chemical fume hood.To minimize inhalation of dust or vapors. Eyewash stations and safety showers must be readily accessible.[7][8]
Eye/Face Protection Chemical safety goggles or a face shield.Protects against accidental splashes and airborne dust particles causing serious eye irritation.[5][6][7]
Skin Protection Compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.Prevents direct skin contact, which can cause irritation.[5][6][8]
Respiratory Protection A government-approved respirator is required if dust formation is unavoidable or ventilation is inadequate.Prevents respiratory tract irritation.[6][7][8]
Handling Practices Avoid dust formation. Do not breathe dust. Avoid contact with skin, eyes, and clothing.[5][7][8] Wash hands thoroughly after handling.[5][6]Minimizes all potential routes of exposure.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[5][6][7][8]Prevents degradation and accidental release.
Incompatibilities Strong oxidizing agents, strong acids.To avoid vigorous or hazardous chemical reactions.[5]

Step-by-Step Waste Management & Disposal Protocols

The fundamental principle for the disposal of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [9][10] The ultimate disposal method for chlorinated organic waste is typically high-temperature incineration by a licensed waste management facility, which ensures complete destruction and includes flue gas scrubbing to neutralize harmful byproducts like hydrogen chloride.[11]

Protocol 2.1: Segregation and Collection of Solid Waste

This protocol applies to unused or expired pure compounds, reaction byproducts, and materials grossly contaminated with solid 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one.

  • Container Selection: Procure a designated solid hazardous waste container. This container must be made of a compatible material (e.g., HDPE), be in good condition, and have a secure, sealable lid.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one," and the appropriate hazard pictograms (e.g., exclamation mark for irritant).

  • Waste Transfer: Carefully transfer the solid waste into the designated container using a spatula or scoop. Perform this transfer inside a chemical fume hood to contain any dust.

  • Container Management: Keep the waste container closed at all times except when adding waste.[9] Store the container in a designated satellite accumulation area away from incompatible materials. Do not fill the container beyond 90% of its capacity.[9]

  • Final Disposal: Once the container is full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Protocol 2.2: Segregation and Collection of Liquid Waste

This protocol applies to solutions containing dissolved 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one and rinsate from contaminated glassware.

  • Container Selection: Use a designated "Halogenated Organic Liquid Waste" container. This prevents dangerous reactions that can occur if chlorinated waste is mixed with other waste streams (e.g., certain acid or organic solvent wastes).

  • Labeling: Label the container with "Hazardous Waste - Halogenated Organics," list "6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one" and any solvents present, and affix the appropriate hazard pictograms.

  • Waste Transfer: Using a funnel, carefully pour the liquid waste into the container. All transfers should be done within a chemical fume hood.

  • Container Management: Keep the container tightly sealed and stored in a secondary containment bin within a ventilated cabinet.

  • Final Disposal: Arrange for pickup through your institution's EHS office for subsequent incineration.

Protocol 2.3: Management of Contaminated Labware and PPE

This protocol applies to items like pipette tips, gloves, and weighing paper that are lightly contaminated.

  • Collection: Place all contaminated disposable items into a dedicated, clearly labeled, sealed plastic bag or a lined solid waste container.

  • Segregation: This waste stream must be kept separate from non-hazardous lab trash.

  • Disposal: The sealed bag or container should be placed into the solid hazardous waste stream for disposal via incineration.[5]

Emergency Procedures: Spill & Exposure Management

Accidents can happen, and a clear, pre-defined response plan is critical for ensuring personnel safety.

Protocol 3.1: Small Spill Cleanup (Inside a Fume Hood)
  • Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood sash is at the proper height.

  • Don PPE: Wear the PPE specified in Table 1, including a respirator if there is any risk of airborne dust.

  • Contain & Absorb: Gently cover the spill with a chemical absorbent pad or inert material like vermiculite. Avoid actions that could generate dust.

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into your designated solid hazardous waste container.[5]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, methanol), followed by soap and water. Place the cleaning materials into the solid hazardous waste container.

  • Report: Report the incident to your lab supervisor or EHS department as per institutional policy.

Protocol 3.2: Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[5][7]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[5][7]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[5][6]

Decontamination and Final Disposal Pathway

Proper decontamination of reusable equipment and work surfaces is a final, critical step to prevent cross-contamination and accidental exposure.

Protocol 4.1: Equipment and Surface Decontamination
  • Initial Cleaning: Remove all gross contamination from glassware or equipment by scraping solids into the solid waste container or rinsing with a minimal amount of an appropriate solvent into the halogenated liquid waste container.

  • Washing: Wash the equipment or surface thoroughly with soap and water.

  • Final Rinse: Rinse with deionized water and allow to dry completely.

  • Verification: For critical applications, a final rinse with a clean solvent (e.g., acetone) that is known to dissolve the compound can help ensure complete removal. This rinsate must also be collected as hazardous waste.

Disposal Decision Workflow

The final disposal of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one is governed by its physical state and the nature of the contamination. This decision-making process ensures that each waste stream is handled correctly, culminating in its transfer to an approved waste disposal facility.

G start Waste Generation: Contains 6-Chloro-3H- pyrido[2,3-d]pyrimidin-4-one decision_state What is the physical state? start->decision_state solid_path Solid or Solid-Contaminated decision_state->solid_path Solid liquid_path Liquid Solution or Rinsate decision_state->liquid_path Liquid solid_container Collect in Labeled 'Solid Hazardous Waste' Container solid_path->solid_container liquid_container Collect in Labeled 'Halogenated Liquid Waste' Container liquid_path->liquid_container end_point Transfer to EHS for Disposal at an Approved Waste Disposal Plant (Incineration) solid_container->end_point liquid_container->end_point

Diagram 1: Decision workflow for proper segregation and disposal of waste containing 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one.

References

  • 5 (Source: Thermo Fisher Scientific)

  • 8 (Source: Enamine)

  • 6 (Source: CymitQuimica)

  • 7 (Source: Fisher Scientific)

  • 11 (Source: Echemi)

  • 9 (Source: ETH Zürich)

  • 12 (Source: US EPA)

  • (Source: Encyclopedia.pub)

  • (Source: World Intellectual Property Organization)

  • (Source: ResearchGate)

  • (Source: University of Louisville)

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Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one. As a chlorinated nitrogen-containing...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one. As a chlorinated nitrogen-containing heterocyclic compound, this molecule is part of a class of chemicals with significant biological and pharmacological potential.[1][2] Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.

Hazard Assessment: The 'Why' Behind the 'What'

While specific toxicological data for 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one is not extensively published, a thorough risk assessment can be conducted by examining structurally related compounds. Chlorinated pyrimidine and pyrido-pyrimidine derivatives consistently demonstrate specific hazards.

Inferred Hazard Profile:

  • Skin Irritation: Analogous compounds are known to cause skin irritation.[3][4][5][6]

  • Serious Eye Irritation/Damage: Contact with eyes is likely to cause serious irritation and potentially severe damage.[3][4][5][6][7]

  • Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.[3][4][5][6][8]

  • Harmful if Swallowed or Inhaled: Similar chemicals are classified as harmful or toxic if ingested or inhaled.[3][5][9]

The primary routes of occupational exposure are inhalation of aerosolized powder, dermal (skin) contact, and ocular (eye) contact. Minimizing dust generation during handling is a critical first step in mitigating these risks.[3][8]

The Essential PPE Ensemble: A Multi-Layered Defense

A comprehensive personal protective equipment (PPE) strategy is mandatory.[10] This is not merely a checklist but an integrated system where each component serves a specific protective function. The following table outlines the minimum required PPE for handling 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one.

PPE ComponentSpecificationRationale
Engineering Controls Certified Chemical Fume HoodThis is the primary line of defense. All handling of the solid compound must be performed in a well-ventilated area, preferably a fume hood, to contain dust and vapors.[3][8][11]
Respiratory Protection NIOSH-approved N95 or higher (e.g., N100, P100, or PAPR)Prevents the inhalation of airborne particles that can cause respiratory irritation and potential systemic toxicity.[12][13] A simple surgical mask is insufficient.[14]
Eye & Face Protection Chemical safety goggles (ANSI Z87.1 compliant) and a full-face shieldGoggles provide a seal around the eyes to protect against fine dust.[13] A face shield must be worn over the goggles to protect the entire face from splashes or significant aerosol generation.[12][14]
Hand Protection Double-gloving with powder-free nitrile glovesProvides a robust barrier against dermal absorption and irritation.[12] Double-gloving minimizes contamination risk if the outer glove is breached.[12] Powder-free gloves prevent aerosolization of particles.[15]
Body Protection Disposable, solid-front, back-closing gown with long, tight-fitting knit cuffsProtects skin and personal clothing from contamination. The back-closing design offers superior protection.[12][14] Glove cuffs must be pulled over the gown cuffs.[15]
Footwear Protection Closed-toe leather or chemical-resistant shoes and disposable shoe coversPrevents foot exposure from spills and avoids tracking chemical contamination outside of the immediate work area.[12]

Procedural Integrity: Donning and Doffing Protocols

The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. An incorrect procedure can lead to self-contamination.

Step-by-Step Donning Procedure
  • Preparation: Ensure all PPE is the correct size and has been inspected for defects.

  • Shoe Covers: Sit down if necessary and don the first shoe cover, then the second.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Don the disposable gown, ensuring it is securely fastened at the back.[12]

  • Respirator: Don the appropriate respirator. Perform a user seal check to ensure a proper fit.

  • Goggles & Face Shield: Put on safety goggles, followed by the full-face shield.[12]

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.[12][15]

Step-by-Step Doffing Procedure (The Contamination Control Cascade)

This procedure is designed to remove the most contaminated items first.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you peel them off. Dispose of them immediately in the designated hazardous waste container.

  • Gown & Inner Gloves: Unfasten the gown. Carefully pull it away from your body, rolling it inside-out as you go. As you remove the gown, peel off the inner gloves at the same time, trapping them within the rolled-up gown.[12] Dispose of the bundle immediately.

  • Exit Handling Area: You may now exit the immediate handling area.

  • Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Respirator: Remove the respirator without touching the front. Dispose of it or place it in a designated area for reuse/cleaning per institutional policy.

  • Shoe Covers: Remove shoe covers.

  • Hand Hygiene: Wash your hands and any exposed skin thoroughly with soap and water immediately after removing all PPE.[3][11]

Integrated Safety Workflow

The following workflow diagram illustrates the critical steps for safely handling 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one, from preparation to disposal.

cluster_prep 1. Pre-Handling cluster_don 2. Don PPE cluster_handle 3. Handling Operations cluster_doff 4. Doff PPE cluster_dispose 5. Disposal A Verify Fume Hood Functionality B Assemble All Required PPE C Prepare Spill Kit & Waste Container D Follow Donning Procedure C->D E Weigh & Handle Compound in Hood D->E F Perform Experiment E->F G Decontaminate Work Surface & Equipment F->G H Follow Doffing Procedure G->H I Seal Hazardous Waste Container H->I J Wash Hands Thoroughly

Workflow for Safe Handling of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one.

Contingency and Disposal Planning

Spill Management: In the event of a small spill inside a fume hood, use an inert absorbent material (e.g., sand, diatomaceous earth) to contain the powder.[7] Carefully collect the material into a labeled, sealed container for hazardous waste. Decontaminate the area with an appropriate solvent and then wash with soap and water. For any spill outside of a fume hood, evacuate the area and follow your institution's emergency response protocol.

Waste Disposal: All disposable PPE (gloves, gown, shoe covers, respirator) and any materials used for cleaning spills must be considered hazardous waste.[3] Place all contaminated items, along with any residual chemical, into a dedicated, clearly labeled, and sealed hazardous waste container.[7] This container must be disposed of through an approved waste disposal plant in accordance with all local, regional, and national regulations.[3][4]

References

  • 6 - SAFETY DATA SHEET. (2014, November 13). Thermo Fisher Scientific.
  • Safety Data Sheet - 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one.Enamine.
  • Personal protective equipment for handling 3-Chlorocathinone hydrochloride.Benchchem.
  • Pyrido[3,4-d]pyrimidine, 4-chloro- Safety Data Sheets.Echemi.
  • 4,6-Dichloropyrimidine - Safety Data Sheet.Carl Roth.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention (CDC).
  • 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine - SAFETY DATA SHEET. (2025, December 26). Thermo Fisher Scientific.
  • Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%.Cole-Parmer.
  • 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one Safety Information.American Elements.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - Safety and Hazards.PubChem, National Center for Biotechnology Information.
  • Personal Protective Equipment in The Chlorine Industry.Euro Chlor.
  • 6-Chlorouracil - Safety and Hazards.PubChem, National Center for Biotechnology Information.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • 6-chloro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one Chemical Properties.ChemicalBook.
  • Protective Equipment.American Chemistry Council.
  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions.Organic Chemistry Research.
  • 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride.PubChem, National Center for Biotechnology Information.
  • Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines. (1995, May). Journal of Pharmaceutical Sciences.

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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